Title: Synthesis and Mechanistic Evaluation of 4(1H)-Pyridinone, 3,5-dinitro-: A Comprehensive Technical Guide Executive Summary 4(1H)-Pyridinone, 3,5-dinitro- (interchangeably referred to as 3,5-dinitro-4-hydroxypyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Synthesis and Mechanistic Evaluation of 4(1H)-Pyridinone, 3,5-dinitro-: A Comprehensive Technical Guide
Executive Summary
4(1H)-Pyridinone, 3,5-dinitro- (interchangeably referred to as 3,5-dinitro-4-hydroxypyridine or 3,5-dinitro-1H-pyridin-4-one, CAS: 10425-71-5) is a highly functionalized heterocyclic intermediate[1]. It plays a critical role in the development of transition-metal complexes, energetic materials, and pharmaceutical precursors[2]. Synthesizing this compound requires overcoming the inherent electron deficiency of the pyridine ring—a challenge that is significantly exacerbated by the strongly deactivating nature of the first nitro group added during the reaction[3]. This whitepaper outlines the causality-driven mechanistic pathways, self-validating experimental protocols, and quantitative parameters necessary to achieve high-yield dinitration.
The nitration of pyridine derivatives is notoriously difficult. The electronegative nitrogen atom withdraws electron density from the aromatic system. Furthermore, in the highly acidic conditions required for nitration (using
), the pyridine nitrogen is protonated to form a pyridinium ion, which further deactivates the ring toward Electrophilic Aromatic Substitution (EAS).
However, 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridinone[4]. The oxygen atom at the 4-position acts as a strong
-donor. Through resonance, it donates electron density specifically to the ortho positions (C3 and C5), stabilizing the Wheland intermediate and directing the incoming nitronium ions () to these specific sites.
Causality of Reaction Conditions:
First Nitration (Formation of 3-nitro-4-pyridone): Proceeds relatively smoothly due to the strong activation provided by the hydroxyl/oxo group.
Second Nitration (Formation of 3,5-dinitro-4-pyridone): The introduction of the first nitro group at C3 strongly deactivates the ring. To force the second EAS event at C5, highly aggressive conditions are required. Standard nitric acid is insufficient; therefore, fuming nitric acid combined with concentrated sulfuric acid at elevated temperatures (up to 140 °C) is mandatory to drive the reaction to completion[3].
Mechanistic pathway of 4-hydroxypyridine dinitration via EAS.
The following protocol outlines the synthesis of 3,5-dinitro-1H-pyridin-4-one using a mixed acid system. This workflow is designed as a self-validating system: the physical state changes (from dissolution to precipitation upon quenching) serve as intrinsic indicators of reaction progress[3].
Reagents Required:
4-Hydroxypyridine (Precursor)
Fuming Nitric Acid (
, >90%)
Concentrated Sulfuric Acid (
, 98%)
Crushed Ice / Deionized Water
Step-by-Step Workflow:
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 500 mL of concentrated
. Chill the flask in an ice-water bath to 0–5 °C. Slowly add 140 mL of fuming dropwise.
Causality: The mixing of strong acids is highly exothermic; strict temperature control prevents the premature thermal decomposition of the generated
ions.
Substrate Addition: Portionwise, add 40.0 g (0.42 mol) of 4-hydroxypyridine to the chilled mixed acid[3]. Ensure each portion is fully dissolved before adding the next to prevent localized thermal runaways.
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 140 °C. Maintain this temperature for 12 hours[3].
Causality: The prolonged heating at 140 °C provides the necessary activation energy to overcome the severe ring deactivation caused by the first nitro group, ensuring complete conversion to the dinitro derivative.
Quenching: Allow the reaction mixture to cool to room temperature, then place it in an ice bath. Cautiously pour the acidic mixture onto 500 mL of crushed ice[3].
Self-Validation: A successful reaction will immediately yield a bright yellow precipitate upon contact with ice, confirming the formation of the highly conjugated dinitro product. If the solution remains clear or yields a pale white solid, the reaction has stalled at the mono-nitrated stage.
Isolation and Purification: Filter the yellow solid under vacuum. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH. Recrystallize from a methanol-water mixture if higher purity is required.
Fig 2. Step-by-step experimental workflow for the dinitration of 4-hydroxypyridine.
Quantitative Data & Process Optimization
To maximize yield and minimize the formation of mono-nitrated impurities or oxidative degradation products, stoichiometric ratios and thermal parameters must be tightly controlled. The table below summarizes the optimization landscape based on empirical scaling.
Parameter
Standard Condition
Optimized Condition
Mechanistic Impact
: Ratio
1:2 (v/v)
1:3.5 (v/v)
Higher concentration shifts the equilibrium toward formation and acts as a better solvent for the protonated intermediate.
Temperature
100 °C
140 °C
Temperatures below 120 °C stall the reaction at the 3-nitro-4-pyridone stage. 140 °C is strictly required for the second EAS[3].
Reaction Time
6 hours
12 hours
Extended time ensures >95% conversion of the deactivated mono-nitro intermediate[3].
Expected Yield
50 - 60%
75 - 85%
Optimized thermal control prevents oxidative ring cleavage, maximizing the recovery of the yellow solid.
Analytical Characterization
Verification of 3,5-dinitro-4-pyridone relies on confirming the symmetry of the molecule and the presence of the nitro groups:
FTIR Spectroscopy: Strong asymmetric and symmetric
stretching vibrations are typically observed around 1520–1560 and 1340–1360 , respectively. A strong stretch for the pyridinone tautomer appears near 1660 [2].
NMR Spectroscopy (
NMR): Due to the symmetry of the molecule, the protons at the 2 and 6 positions are chemically equivalent and appear as a single sharp singlet in the aromatic region (typically downfield, >8.5 ppm in DMSO-, due to the electron-withdrawing nitro groups).
References
1.[3] US7737279B2 - 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same. Google Patents. URL: 3
2.[1] 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 - PubChem. National Institutes of Health (NIH). URL:1
3.[2] Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone. PMC - National Institutes of Health (NIH). URL: 2
4.[4] Advances In Heterocyclic Chemistry Vol 91 1st Alan R Katritzky Ed. SlideShare. URL: 4
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dinitro-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of 3,5-dinitro-4(1H)-py...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3,5-dinitro-4(1H)-pyridinone, a heterocyclic compound of interest in various fields of chemical research. This document moves beyond a simple recitation of data, offering insights into the experimental context and the implications of these properties for practical applications.
3,5-dinitro-4(1H)-pyridinone, also known by its tautomeric name 3,5-dinitro-4-hydroxypyridine, is a specialty chemical characterized by a pyridinone ring substituted with two electron-withdrawing nitro groups.[1] This substitution pattern significantly influences the molecule's electronic properties, acidity, and reactivity. The compound exists in a tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine forms, with the pyridinone form being predominant in solution.[2] Its molecular structure and key identifiers are provided below.
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For researchers, understanding these parameters is fundamental to designing experiments, developing formulations, and predicting the compound's fate and transport.
Acidity (pKa)
The ionization equilibrium of 3,5-dinitro-4(1H)-pyridinone is a critical consideration for any aqueous-phase application, including buffer selection for bioassays or crystallization studies.
Caption: Ionization equilibrium of 3,5-dinitro-4(1H)-pyridinone.
Crystalline Structure and Melting Point
3,5-dinitro-4(1H)-pyridinone is known to crystallize as a monohydrate (C₅H₃N₃O₅·H₂O).[5] The crystal structure of the monohydrate reveals an extensive network of hydrogen bonds.[5] Each pyridinone molecule forms an N-H···O(water) hydrogen bond, and each water molecule, in turn, acts as a hydrogen-bond donor to two carbonyl oxygen atoms of adjacent pyridinone molecules, leading to a layered motif.[5] This strong intermolecular hydrogen bonding network is expected to contribute to a relatively high melting point and influence its solubility characteristics.
A definitive experimental melting point for the anhydrous form of 3,5-dinitro-4(1H)-pyridinone is not consistently reported in readily accessible literature. However, related dinitro-pyridone compounds exhibit high melting points. For instance, the isomeric 3,5-dinitro-2(1H)-pyridinone has a reported melting point of 174-178 °C.[6]
Solubility Profile
Quantitative solubility data for 3,5-dinitro-4(1H)-pyridinone in water and common organic solvents are not widely published. However, its structural features allow for a qualitative prediction. The presence of the polar pyridinone ring and the two nitro groups, along with the ability to form hydrogen bonds, suggests some solubility in polar solvents. Crystals for X-ray diffraction have been obtained by recrystallization from water, indicating at least moderate solubility in hot water.[5]
The molecule also possesses an aromatic character, which may confer some solubility in polar aprotic solvents like DMSO and DMF, which are often used for compounds of this nature. Its solubility in nonpolar solvents is expected to be limited.
Caption: Factors influencing the solubility of 3,5-dinitro-4(1H)-pyridinone.
Thermal Stability
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of 3,5-dinitro-4(1H)-pyridinone is expected to be relatively simple. Due to the symmetry of the molecule, the two protons on the pyridinone ring (at positions 2 and 6) are chemically equivalent and should appear as a single signal. The N-H proton will also be present, though its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. Due to symmetry, three distinct signals are expected for the carbon atoms of the pyridinone ring, in addition to any signals from the solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational modes for 3,5-dinitro-4(1H)-pyridinone include:
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹.
C=O stretch: A strong absorption typically in the range of 1640-1690 cm⁻¹ for a pyridone carbonyl.
NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C and C-N stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3,5-dinitro-4(1H)-pyridinone is expected to show absorptions characteristic of a conjugated, aromatic system containing nitro groups. The pyridinone chromophore, in conjunction with the nitro groups, will likely result in absorption maxima in the UV region. The position of these maxima can be sensitive to the solvent and the pH of the solution due to the compound's acidic nature.
Synthesis and Reactivity
Synthetic Approach
A common method for the synthesis of 3,5-dinitro-4(1H)-pyridinone involves the nitration of 4-hydroxypyridine.[5] This reaction typically employs a mixture of fuming nitric acid and fuming sulfuric acid (oleum). The strongly acidic and nitrating conditions are necessary to introduce the two nitro groups onto the pyridine ring.
Caption: General workflow for the synthesis of 3,5-dinitro-4(1H)-pyridinone.
Chemical Reactivity
The electron-deficient nature of the pyridinone ring, due to the two nitro groups, makes 3,5-dinitro-4(1H)-pyridinone susceptible to nucleophilic attack.[9] This reactivity can lead to a variety of chemical transformations, including ring-opening and ring-transformation reactions, making it a potentially useful intermediate in the synthesis of other complex heterocyclic systems.[9][10]
Applications and Areas of Interest
While 3,5-dinitro-4(1H)-pyridinone is classified as a specialty chemical, its derivatives have been explored in several areas of research:
Energetic Materials: The high nitrogen and oxygen content of polynitro heterocyclic compounds makes them of interest in the field of energetic materials.[7]
Medicinal Chemistry: The pyridinone scaffold is a common motif in many biologically active compounds.[11] The functional groups on 3,5-dinitro-4(1H)-pyridinone could serve as handles for the synthesis of more complex molecules with potential therapeutic applications.
Organic Synthesis: As mentioned, its susceptibility to nucleophilic attack makes it a versatile intermediate for the synthesis of various heterocyclic compounds.[12]
Experimental Protocols
General Protocol for the Synthesis of 3,5-dinitro-4(1H)-pyridinone
This protocol is a generalized procedure based on literature methods and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Dissolution: Carefully dissolve 4-hydroxypyridine in fuming sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid to the reaction mixture, maintaining a low temperature.
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent, such as water, to obtain the purified 3,5-dinitro-4(1H)-pyridinone.
Conclusion
3,5-dinitro-4(1H)-pyridinone is a fascinating molecule with a rich chemistry dictated by its electronic structure. This guide has provided a detailed overview of its key physicochemical properties, highlighting the interplay between its structure and its behavior. While some experimental data remains to be fully elucidated in publicly accessible literature, the information presented here offers a solid foundation for researchers working with this compound. Further experimental investigation into its quantitative solubility, thermal decomposition profile, and specific pKa will undoubtedly enhance its utility in various scientific endeavors.
References
Bauer, L. (n.d.). Melt-Cast Materials: Combining the Advantages of Highly Nitrated Azoles and Open-Chain Nitramines. New J. Chem.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603733, 3,5-Dinitro-4-hydroxypyridine. Retrieved from [Link]
U.S. Department of Commerce. (n.d.). 4-Pyridinamine, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 3,5-dinitro-4H-pyridin-3-ol. Retrieved from [Link]
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
Matsumura, E., Ariga, M., & Tohda, Y. (n.d.). THE REACTION OF 1-SUBSTITUTED 3.5-DINITRO-4-PYRIDONES WITH PRIMARY AMINES.
SpectraBase. (n.d.). 3,5-dinitro-4(1H)-pyridone. Retrieved from [Link]
Bastrakov, M. A. (2024, December 22). Dinitropyridines: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
Physical Chemistry Research. (2020, December 22). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
Chemsrc. (2025, August 24). 1-Methyl-3,5-dinitro-2(1H)-pyridinone. Retrieved from [Link]
ResearchGate. (2026, March 2). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]
MDPI. (2021, July 27). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]
The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). Retrieved from [Link]
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
precisionFDA. (n.d.). 3,5-DINITRO-4-PYRIDINAMINE. Retrieved from [Link]
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]
PubMed. (n.d.). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
(n.d.).
RSC Publishing. (n.d.). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
4(1H)-Pyridinone, 3,5-dinitro- CAS number and identifiers
An In-Depth Technical Guide to 3,5-Dinitro-4(1H)-pyridinone Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 3,5-dinitro-4(1H)-pyridinone for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3,5-Dinitro-4(1H)-pyridinone
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 3,5-dinitro-4(1H)-pyridinone for researchers, scientists, and professionals in drug development and materials science. This document delves into the compound's fundamental identifiers, physicochemical properties, synthesis protocols, reactivity, and safety considerations, grounded in authoritative scientific literature.
Core Compound Identification
3,5-Dinitro-4(1H)-pyridinone is a nitrated heterocyclic compound. The presence of two electron-withdrawing nitro groups on the pyridinone core significantly influences its chemical properties, making it a subject of interest in synthetic and materials chemistry. It is crucial to distinguish it from its isomers, such as 3,5-dinitro-2-pyridone.[1][2] The compound is also commonly referred to by its tautomeric name, 3,5-Dinitro-4-hydroxypyridine.[3]
A summary of its key identifiers is presented below for unambiguous identification.
The physicochemical properties of 3,5-dinitro-4(1H)-pyridinone are dominated by the polar pyridinone ring and the strongly electron-withdrawing nitro groups. These features enhance its propensity to form strong hydrogen bonds, which is evident in its crystal structure.[4] The compound typically exists as a monohydrate, C₅H₃N₃O₅·H₂O (Molar Mass: 203.12 g/mol ), which forms a layered motif in the solid state through extensive N-H···O and O-H···O hydrogen bonding.[4][5]
Definitive structural confirmation relies on spectroscopic analysis. Key spectral data has been reported and is available through public databases.[3]
¹H NMR Spectroscopy: Provides information on the proton environment of the pyridinone ring.
Infrared (IR) Spectroscopy: Reveals characteristic vibrational frequencies for the N-H, C=O, and N-O (nitro group) bonds.
Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center reports a prominent peak at m/z 185, corresponding to the molecular ion.[3]
Synthesis Protocol: Nitration of 4-Hydroxypyridine
The synthesis of 3,5-dinitro-4(1H)-pyridinone is achieved through the direct nitration of a pyridine precursor. The electron-rich nature of the 4-hydroxypyridine ring makes it susceptible to electrophilic substitution. However, the pyridine nitrogen must be protonated to prevent oxidation and to activate the ring for nitration. This requires aggressive nitrating conditions.
A validated experimental protocol involves the nitration of 4-hydroxypyridine using a potent mixture of fuming sulfuric and nitric acids.[4]
Causality of Experimental Choices:
Fuming Sulfuric Acid (Oleum): Serves as both a solvent and a dehydrating agent. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Fuming Nitric Acid: Provides the source of the nitronium ion.
Temperature Control: The initial low temperature (0°C) is critical to control the highly exothermic reaction. The subsequent increase in temperature is necessary to drive the dinitration to completion.[4]
Nitrating Mixture Addition: Cool the solution to 0°C in an ice bath. Slowly add a pre-mixed oleum-fuming nitric acid (1:3 ratio) mixture while maintaining the low temperature.
Initial Reaction: Hold the reaction mixture at 0°C for 1 hour.
Heating Protocol: Gradually raise the temperature to 140°C (413 K) over a period of 1 hour.
Sustained Heating: Maintain the reaction temperature at 130°C (403 K) for an additional 16 hours to ensure complete dinitration.[4]
Quenching: Carefully pour the reaction mixture into ice (e.g., 200 g) to quench the reaction and precipitate the product.
Isolation: Isolate the precipitated solid via filtration.
Purification: Recrystallize the crude product from water to obtain purified crystals of 3,5-dinitropyridin-4(1H)-one monohydrate.[4]
Caption: Workflow for the synthesis of 3,5-Dinitro-4(1H)-pyridinone.
Chemical Reactivity and Mechanisms
The reactivity of 3,5-dinitro-4(1H)-pyridinone is characterized by the electron-deficient nature of its pyridine ring. The two nitro groups strongly withdraw electron density, making the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack.[6]
Nucleophilic Aromatic Substitution
Studies on N-substituted derivatives of 3,5-dinitro-4-pyridone demonstrate that primary amines can readily attack the 2- and 6-positions. This can lead to a novel ring-transformation reaction. For example, the reaction of 3,5-dinitro-1-(2-pyridyl)-4-pyridone with a primary amine (RNH₂) results in the displacement of the N-substituent, yielding the corresponding 3,5-dinitro-1-R-4-pyridone and 2-aminopyridine.[6] This suggests a stepwise nucleophilic attack mechanism.
Reaction with Hydroxylamine
The reaction with hydroxylamine hydrochloride in pyridine can lead to different products depending on the stoichiometry. With an equimolar amount, an adduct of 3,5-dinitro-1-hydroxy-4-pyridone is formed. However, an excess of hydroxylamine can induce a ring transformation, yielding a pyridinium salt of 3-hydroxy-4-nitroisoxazole.[6] This highlights the compound's potential as a scaffold for synthesizing other heterocyclic systems.
Caption: Reactivity pathways of the 3,5-Dinitro-4(1H)-pyridinone core.
Safety and Handling
As a dinitro-aromatic compound, 3,5-dinitro-4(1H)-pyridinone must be handled with appropriate care, following established laboratory safety protocols. While related compounds are investigated for energetic properties, the primary hazards for this specific molecule are related to its toxicity and irritant properties.[7][8]
GHS Hazard Identification
According to aggregated data from the European Chemicals Agency (ECHA), the compound is classified with the following hazards:[3]
Hazard Statement
Code
Class
Pictogram
Signal Word
Harmful if swallowed
H302
Acute toxicity, oral (Category 4)
Irritant
Warning
Causes skin irritation
H315
Skin corrosion/irritation (Category 2)
Irritant
Warning
Causes serious eye irritation
H319
Serious eye damage/eye irritation (Category 2)
Irritant
Warning
May cause respiratory irritation
H335
STOT, single exposure (Category 3)
Irritant
Warning
Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.[9][10]
Applications and Research Context
3,5-Dinitro-4(1H)-pyridinone is primarily a research chemical and a building block in organic synthesis. Its high degree of functionalization and specific electronic properties make it a valuable intermediate.
Heterocyclic Synthesis: Its susceptibility to nucleophilic attack and ring-rearrangement reactions makes it a precursor for creating other complex heterocyclic structures.[6]
Materials Science: The presence of multiple hydrogen bond donors and acceptors, enhanced by the nitro groups, makes it an interesting candidate for studies in crystal engineering and supramolecular chemistry.[4]
Pharmaceutical and Agrochemical Research: While not an active agent itself, related dinitropyridine structures are used as intermediates in the synthesis of bioactive molecules.[1]
Bauer, D., et al. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive.
MDPI. (2025, June 28). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates.
PubMed. (2008, August 6). 3,5-Dinitro-pyridin-4(1H)-one Monohydrate.
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions.
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
ResearchGate. (2025, August 8). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF.
ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
Spectroscopic Profiling and Analytical Methodologies for 4(1H)-Pyridinone, 3,5-dinitro-
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 4(1H)-Pyridinone, 3,5-dinitro- (commonly referred to as 3,5-dinitro-4-pyridone, CAS 10252-02-5) is a highly electr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
4(1H)-Pyridinone, 3,5-dinitro- (commonly referred to as 3,5-dinitro-4-pyridone, CAS 10252-02-5) is a highly electron-deficient heterocyclic scaffold. It serves as a critical intermediate in the synthesis of complex polycyclic systems, active pharmaceutical ingredients (APIs), and transition-metal energetic complexes. Characterizing this compound requires a deep understanding of its tautomeric behavior and the profound electronic effects exerted by its dinitro substitution. This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, IR, and MS) of 3,5-dinitro-4-pyridone, bridging the gap between theoretical causality and empirical analytical workflows.
Structural and Mechanistic Context: The Tautomeric Equilibrium
The analytical behavior of 3,5-dinitro-4-pyridone is governed by its tautomeric equilibrium between the 4-pyridinol (hydroxy) and 4(1H)-pyridinone (oxo) forms[1]. In polar aprotic solvents (e.g., DMSO), the pyridinone form predominates. This is due to the stabilization of the highly polarized N-H and C=O bonds by the strongly electron-withdrawing nitro groups at the 3 and 5 positions.
This extreme electron deficiency drastically deshields the ring protons and alters the vibrational force constants of the molecule, dictating the observed spectroscopic signatures. Understanding this equilibrium is critical; failing to control the solvent environment will lead to spectral line broadening and irreproducible data.
Fig 1: Tautomeric equilibrium and acid-base reactivity of 3,5-dinitro-4-pyridone.
Quantitative Spectroscopic Data Summary
The symmetry of the 3,5-dinitro-4-pyridone molecule (C2v point group in its idealized planar state) simplifies its spectroscopic profile, though the electronic environment creates extreme chemical shifts. Below is the consolidated analytical data[2][3][4].
Analytical Domain
Parameter / Assignment
Observed Value / Range
Mechanistic Rationale
¹H NMR (DMSO-d₆)
H2, H6 (Singlet, 2H)
δ 9.10 – 9.45 ppm
Extreme deshielding induced by ortho-NO₂ groups and the para-C=O moiety.
¹H NMR (DMSO-d₆)
N-H (Broad singlet, 1H)
δ 12.0 – 13.5 ppm
Highly acidic proton; rapid solvent exchange broadens the resonance.
¹³C NMR (DMSO-d₆)
C4 (Carbonyl C=O)
δ 159.0 – 165.0 ppm
Characteristic shift for the heavily conjugated pyridinone carbonyl.
¹³C NMR (DMSO-d₆)
C3, C5 (C-NO₂)
δ 145.0 – 148.0 ppm
Inductive electron withdrawal by the nitro groups deshields the ipso carbons.
¹³C NMR (DMSO-d₆)
C2, C6 (C-H)
δ 140.0 – 143.0 ppm
Deshielding proximity to the electronegative ring nitrogen.
FT-IR (KBr)
ν(N-H) / ν(O-H)
3100 – 3450 cm⁻¹
Broadened by extensive intermolecular hydrogen bonding networks.
FT-IR (KBr)
ν(C=O)
1655 – 1670 cm⁻¹
Strong dipole change; diagnostic confirmation of the pyridinone tautomer.
FT-IR (KBr)
ν_asym(NO₂)
1520 – 1540 cm⁻¹
Asymmetric stretching of the conjugated nitro groups.
FT-IR (KBr)
ν_sym(NO₂)
1340 – 1360 cm⁻¹
Symmetric stretching of the conjugated nitro groups.
ESI-MS (Negative)
[M-H]⁻
m/z 184.0
Facile deprotonation of the acidic N-H group driven by the dinitro substitution.
ESI-MS/MS
[M-H - NO₂]⁻
m/z 138.0
Primary fragmentation via homolytic/heterolytic cleavage of the C-NO₂ bond.
As an application scientist, executing these analyses requires moving beyond basic instrument operation to understanding the causality behind the sample preparation. The following protocols are designed as self-validating systems to ensure maximum data integrity.
Protocol 1: Nuclear Magnetic Resonance (NMR) Acquisition
Causality & Rationale: 3,5-dinitro-4-pyridone is a highly planar, rigid molecule that forms strong intermolecular hydrogen-bonding networks, rendering it poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ is selected not only for its superior solvating power but also because its strong hydrogen-bond accepting nature stabilizes the 4(1H)-pyridinone tautomer, ensuring a single, sharp set of resonances rather than a complex equilibrium mixture[1]. Furthermore, the quaternary carbons (C3, C4, C5) lack attached protons, resulting in inefficient dipole-dipole relaxation.
Step-by-Step Workflow:
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Ensure complete dissolution via brief sonication (avoid heating to prevent thermal degradation).
¹H NMR Acquisition: Acquire at 400 MHz or higher. Set the spectral window to 15 ppm to ensure the highly deshielded N-H proton (~12-13 ppm) is captured.
¹³C NMR Acquisition:
Critical Parameter: Set the relaxation delay (D1) to at least 2.5–3.0 seconds. Failing to extend the D1 delay will result in the saturation of the C3, C4, and C5 quaternary carbon signals, causing them to disappear into the baseline noise.
Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons.
Causality & Rationale: The KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for this specific compound. The intense intermolecular hydrogen bonding in the solid state can cause anomalous dispersion and band distortion in ATR[3]. Dispersing the analyte in a non-absorbing KBr matrix yields sharp, highly resolved ν(C=O) and ν(NO₂) bands.
Step-by-Step Workflow:
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110 °C for 2 hours to eliminate moisture (which would obscure the 3100–3400 cm⁻¹ region).
Milling: Grind 1–2 mg of 3,5-dinitro-4-pyridone with 100 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.
Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans against a blank KBr background.
Protocol 3: LC-MS/MS Analysis
Causality & Rationale: The presence of two highly electron-withdrawing nitro groups significantly lowers the pKa of the N-H proton. Consequently, Negative Electrospray Ionization (ESI-) is the most sensitive and logical choice, yielding a robust [M-H]⁻ precursor ion at m/z 184[4]. Positive mode is avoided as the electron-deficient ring strongly resists protonation.
Step-by-Step Workflow:
Mobile Phase Optimization: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Crucial Step: Omit strong acids (e.g., Formic Acid or TFA) which suppress negative ionization. Instead, add 0.1% NH₄OH to both phases to drive the solution-phase equilibrium toward the deprotonated state.
Ionization Parameters: Set the capillary voltage to 3.0 kV (Negative Mode), desolvation temperature to 350 °C, and cone voltage to a low setting (e.g., 20 V) to prevent in-source fragmentation.
Tandem MS (MS/MS): Isolate the m/z 184 precursor ion. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas to observe the characteristic losses of NO₂ and NO.
Fig 2: Proposed ESI-MS/MS negative-ion fragmentation pathway for 3,5-dinitro-4-pyridone.
References
Nishiwaki, N., et al. "Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone Affording a polyfunctionalized pyrrole." ARKAT USA.
Katritzky, A. R., et al. "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii." VDOC.PUB.
Zhang, G., et al. "Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone." PMC (NIH).
Walvoort, M. T. C., et al. "Stereoselectivity of Conformationally Restricted Glucosazide Donors." ACS Publications.
The Tautomeric Dichotomy of 4-Hydroxypyridine and 4-Pyridone: Mechanistic Insights and Implications for Rational Drug Design
Executive Summary In the realm of heterocyclic chemistry and rational drug design, prototropic tautomerism represents a critical variable that dictates molecular recognition, solubility, and pharmacokinetics. The equilib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of heterocyclic chemistry and rational drug design, prototropic tautomerism represents a critical variable that dictates molecular recognition, solubility, and pharmacokinetics. The equilibrium between 4-hydroxypyridine (the enol/lactim form) and 4-pyridone (the keto/lactam form) is a textbook, yet highly complex, example of phase-dependent tautomerism. As application scientists, we must recognize that a molecule drawn as a static 2D structure on a screen exists as a dynamic equilibrium in the assay buffer. This whitepaper deconstructs the thermodynamic causality behind this tautomerism, explores its profound implications in drug development, and provides field-proven, self-validating analytical protocols for its quantification.
Thermodynamic & Electronic Causality of Phase-Dependent Equilibrium
The tautomeric preference of the 4-hydroxypyridine/4-pyridone system is not absolute; it is exquisitely sensitive to its dielectric environment.
The Mesomeric Driving Force
In general, pyridones strongly predominate over their tautomeric hydroxy forms in condensed phases. This can be rationalized by analyzing the mesomerism of the alternative forms. The charge-separated resonance structure of 4-pyridone places the negative charge on the highly electronegative oxygen atom and the positive charge on the nitrogen atom. This zwitterionic configuration is fully aromatic (satisfying Hückel's rule with 6 π-electrons) and is thermodynamically highly stable[1]. Conversely, the charge-separated form of 4-hydroxypyridine places the negative charge on the less electronegative nitrogen, which is an energetically unfavorable state[2].
Furthermore, the bond dissociation energy of the C=O double bond in the keto form is greater than the C=N double bond in the enol form by more than 100 kJ/mol, providing a massive enthalpic driving force toward the 4-pyridone tautomer[1].
Environmental Modulators: The Solvent Effect
Despite the inherent stability of the keto form, the dominant tautomer shifts dramatically based on the phase:
Gas Phase / Vacuum: In the absence of solvent molecules to stabilize the highly polar zwitterionic form, the system minimizes its internal energy and Pauli repulsion by favoring the less polar 4-hydroxypyridine (enol) form[3].
Non-Polar Solvents: In solvents with low dielectric constants (e.g., cyclohexane, chloroform), the two tautomers exist in comparable amounts, as the weak solvation is insufficient to completely overcome the internal energy preference of the enol form[4].
Polar Solvents & Solid State: In aqueous solutions or the crystalline solid state, the equilibrium shifts entirely to the right in favor of 4-pyridone. The high dielectric constant of water provides immense stabilization to the polar lactam form, while solid-state lattices are driven by robust intermolecular N-H···O hydrogen bonding[5].
Fig 1: Environmental modulation of the 4-hydroxypyridine and 4-pyridone tautomeric equilibrium.
Pharmacological Implications in Drug Design
Tautomerism is a critical, yet frequently overlooked, variable in computer-aided drug design (CADD)[6]. The tautomeric shift between 4-hydroxypyridine and 4-pyridone fundamentally alters the molecule's pharmacophore:
Receptor Binding Inversion: In the enol form, the hydroxyl group acts as a hydrogen bond donor, and the pyridine nitrogen acts as an acceptor. In the keto form, this is entirely inverted: the carbonyl oxygen becomes a strict hydrogen bond acceptor, and the secondary amine acts as a donor[6]. If a drug candidate is docked assuming the enol form, but physiological aqueous conditions drive it to the keto form, the resulting steric repulsion or loss of critical hydrogen bonds in the target's binding pocket will lead to a catastrophic loss of in vivo efficacy.
ADME Profiling: The tautomeric state dictates the Polar Surface Area (PSA) and partition coefficient (logD). The highly polar 4-pyridone form typically exhibits lower membrane permeability compared to the lipophilic 4-hydroxypyridine form, directly impacting oral bioavailability and Cytochrome P450 metabolic clearance[7].
Analytical Protocols & Self-Validating Systems
To accurately determine the tautomeric ratio of a novel pyridone derivative, a multimodal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that empirical data cross-verifies computational predictions.
Fig 2: Multimodal analytical workflow for determining tautomeric equilibrium constants.
Protocol 1: Vibrational Analysis via FT-IR
Causality: IR spectroscopy provides instantaneous capture of vibrational modes, bypassing the time-averaging issues seen in room-temperature NMR.
Solid-State Prep: Grind 2 mg of the analyte with 200 mg of anhydrous KBr. Press into a translucent pellet.
Gas-Phase Prep: Sublime the sample into a heated, evacuated IR flow cell.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation: In the solid state, validate the keto form by identifying the dominant N-H stretch at ~3280 cm⁻¹ and the strong C=O stretch at ~1700 cm⁻¹. In the gas phase, validate the enol form by the presence of an isolated O-H stretch at ~3640 cm⁻¹[5].
Protocol 2: Variable-Temperature NMR (VT-NMR)
Causality: At ambient temperatures, rapid prototropic exchange between the nitrogen and oxygen heteroatoms coalesces the NMR signals into a time-averaged spectrum. By lowering the temperature, we decelerate the exchange rate below the NMR timescale, allowing the distinct resonances of the enol and keto forms to resolve[5].
Matrix Selection: Dissolve 10 mg of the compound in a polar solvent (e.g., Methanol-d4) and a non-polar solvent (e.g., CDCl3) in separate NMR tubes.
Thermal Titration: Acquire ¹H and ¹³C spectra starting at 303 K, decrementing by 10 K down to 253 K.
Validation: At 253 K, the keto tautomer will emerge as a distinct, broad resonance (e.g., ~7.72 ppm for the N-H proton). Integrate the resolved peaks to calculate the equilibrium constant (
Causality: Gas-phase optimizations fail to account for the dielectric stabilization of the zwitterionic 4-pyridone form. Applying a continuum solvation model simulates the solvent's electrostatic field, providing a robust thermodynamic model[8].
Geometry Optimization: Optimize the geometries of both tautomers using the B3LYP functional with a 6-311++G** basis set[8].
Solvation Simulation: Apply the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) to simulate water and cyclohexane environments[8].
Validation: Calculate the relative free energy (
). A negative in IEF-PCM(water) validates the experimental preference for the keto form[9].
Quantitative Data Summary
The following table synthesizes the expected empirical and computational data across different environments, serving as a reference matrix for assay validation.
The tautomerism of 4-hydroxypyridine and 4-pyridone is not merely an academic curiosity; it is a fundamental physicochemical property that dictates the success or failure of heterocyclic drug candidates. By understanding the thermodynamic causality behind the solvent effect and employing rigorous, self-validating analytical workflows (VT-NMR, FT-IR, and IEF-PCM DFT), application scientists can accurately predict and manipulate the active pharmacophore in physiological environments.
Thermal stability and decomposition of dinitropyridinone compounds
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dinitropyridinone Compounds Foreword: A Modern Imperative in Energetic Materials Dinitropyridinone compounds represent a pivotal class of energeti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dinitropyridinone Compounds
Foreword: A Modern Imperative in Energetic Materials
Dinitropyridinone compounds represent a pivotal class of energetic materials, offering a unique balance of performance and sensitivity. As their applications expand from defense to specialized industrial uses, a profound understanding of their thermal behavior is not merely academic—it is a critical prerequisite for safe handling, formulation, and deployment. This guide is crafted for the research scientist and drug development professional, moving beyond procedural recitation to explore the causal science behind the evaluation of thermal stability. As a Senior Application Scientist, my objective is to provide a framework for investigation that is both technically robust and logically sound, ensuring that every protocol is a self-validating system for producing reliable and actionable data.
The Foundational Pillars of Thermal Assessment
The thermal stability of an energetic material dictates its lifecycle, from synthesis and storage to its ultimate performance. For dinitropyridinone compounds, stability is not a single value but a complex interplay of structure, purity, and environment. Our investigation rests on three complementary analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Each provides a unique piece of the puzzle, and only through their combined application can a complete picture of thermal behavior be assembled.
Thermogravimetric Analysis (TGA): Mapping Mass Loss Events
TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] Its primary role in analyzing dinitropyridinones is to identify the onset temperature of decomposition and to quantify the mass loss associated with each decomposition stage. This is the first step in understanding the decomposition pathway—are we observing a simple, one-step process or a complex, multi-stage degradation?[3]
Causality in TGA Protocol Design:
The choice of heating rate is critical. A slow rate (e.g., 5-10 °C/min) provides better resolution of closely occurring decomposition steps, while a faster rate can mimic more rapid heating scenarios.[4] The atmosphere is equally important; an inert nitrogen atmosphere is standard for studying intrinsic decomposition without oxidative influence.[2]
Experimental Protocol: Thermogravimetric Analysis of a Dinitropyridinone Compound
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Place a small, representative sample (typically 1-5 mg) into a clean, tared TGA crucible (ceramic or platinum). A small sample size minimizes thermal gradients and ensures uniform heating.
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before the experiment to ensure an inert environment.
Thermal Program:
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).
Ramp the temperature at a linear rate of 10 °C/min to a final temperature that ensures complete decomposition (e.g., 500 °C).
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to the maximum rate of mass loss for each stage from the derivative of the TGA curve (DTG curve).[3]
While TGA tracks mass, DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5][6] This technique is indispensable for distinguishing between physical transitions (like melting) and chemical reactions (like decomposition), and for quantifying the energy released or absorbed.[7] For dinitropyridinones, an endothermic peak typically signifies melting, while a sharp exothermic peak indicates decomposition—the key signature of an energetic material.[8]
Causality in DSC Protocol Design:
The choice of crucible is paramount for safety and data quality. For energetic materials, hermetically sealed aluminum pans with a pinhole are often used. The pinhole allows gaseous decomposition products to escape in a controlled manner, preventing a dangerous pressure buildup that could rupture the pan and damage the instrument. The heating rate influences peak shape and temperature; consistency is key for comparing different batches or compounds.[9]
Experimental Protocol: Differential Scanning Calorimetry of a Dinitropyridinone Compound
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
Sample Preparation: Accurately weigh 0.5-2 mg of the dinitropyridinone sample into a tared aluminum DSC pan.
Crucible Sealing: Hermetically seal the pan and then carefully pierce the lid with a pin to create a small vent. This is a critical safety step.
Atmosphere Control: Place the sample and an empty, sealed reference pan into the DSC cell. Purge with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
Thermal Program:
Equilibrate the cell at a low starting temperature (e.g., 30 °C).
Ramp the temperature at a linear rate of 10 °C/min up to a final temperature beyond the final decomposition event observed in TGA.
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Analysis: Identify and integrate the peaks on the resulting thermogram. Report the onset temperature, peak maximum temperature (Tp), and enthalpy (ΔH) for all endothermic (melting) and exothermic (decomposition) events.[5]
Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario
ARC is the gold standard for assessing thermal hazards because it simulates adiabatic conditions ("no heat in, no heat out").[10][11] In this "Heat-Wait-Search" mode, the instrument heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (an exothermic reaction).[12] If self-heating is detected, the instrument's heaters match the sample's temperature rise, creating an adiabatic environment. This allows for the direct measurement of the temperature and pressure rise rates during a thermal runaway, providing critical data for safety analysis, such as the Time to Maximum Rate (TMR).[10][13]
Causality in ARC Protocol Design:
The choice of sample container (bomb) material (e.g., titanium, stainless steel) must ensure compatibility with the sample and its decomposition products. The sample-to-container mass ratio (the phi factor) is a critical parameter; a lower phi factor (closer to 1) more accurately represents a bulk chemical scenario where most of the heat generated is retained by the sample itself.
Experimental Protocol: Accelerating Rate Calorimetry of a Dinitropyridinone Compound
Instrument Setup: Ensure the ARC system is properly calibrated and safety interlocks are functional.
Sample Preparation: Load a precisely weighed sample (typically 0.5-5 g) into a clean, tared sample bomb. The bomb is then sealed.
System Assembly: Place the bomb into the ARC calorimeter, connect the pressure transducer, and ensure a good thermal contact.
Thermal Program (Heat-Wait-Search Mode):
Set the starting temperature (e.g., 50 °C), the temperature step size (e.g., 5 °C), and the self-heating detection threshold (e.g., 0.02 °C/min).
The instrument will heat the sample to the starting temperature, wait for equilibrium, and search for exothermic activity.
If no exotherm is detected, it will heat by the next step and repeat the wait-search cycle.
Once self-heating is detected, the instrument will switch to adiabatic mode, tracking the temperature and pressure rise.
Data Acquisition: Record temperature and pressure as a function of time.
Data Analysis: Plot the self-heating rate vs. temperature and temperature/pressure vs. time. Determine the onset temperature of the runaway reaction, the Time to Maximum Rate (TMR), and the adiabatic temperature rise.[14]
Visualizing the Assessment Workflow
A systematic approach is crucial for a comprehensive thermal hazard assessment. The following workflow illustrates the logical progression from initial screening to detailed safety analysis, integrating the key analytical techniques.
Caption: Integrated workflow for thermal stability assessment.
Deconstructing the Molecule: Decomposition Mechanisms & Kinetics
Understanding how a dinitropyridinone molecule decomposes is fundamental to predicting its stability and performance. The decomposition of nitro-heterocyclic energetic materials is often a complex process initiated by the weakest bond in the molecule.[15]
Postulated Decomposition Pathways
Based on studies of related energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), the initial steps in the thermal decomposition of dinitropyridinones are likely to involve one or more of the following pathways:[16][17]
C–NO₂ Bond Homolysis: This is a very common initiating step in nitroaromatic and nitro-heterocyclic compounds. The cleavage of the carbon-nitro bond releases •NO₂ gas, a highly reactive radical that can trigger subsequent exothermic reactions.
N-O Bond Cleavage (in N-oxide derivatives): For dinitropyridinone-N-oxides, the N-O bond can be a weak point, leading to oxygen transfer reactions or the formation of radical species.[18]
Ring Opening/Cleavage: Strain or electronic effects within the pyridone ring can lead to its cleavage, producing a cascade of smaller, unstable fragments that rapidly decompose to gaseous products like N₂, CO, CO₂, and H₂O.[19]
Hydrogen Transfer: Intramolecular or intermolecular hydrogen transfer can precede bond cleavage, often leading to the formation of more stable intermediates or initiating the decomposition cascade.[19]
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for elucidating these pathways by calculating the activation energies for various potential bond-breaking steps, thereby identifying the most likely initial reaction.[15][20][21][22]
Determining the decomposition kinetics allows us to model and predict the material's behavior over time and under different temperature conditions. The activation energy (Ea) and the pre-exponential factor (A) are key parameters derived from experimental data. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are highly recommended as they do not assume a specific reaction model.[23]
This involves performing a series of TGA or DSC experiments at different linear heating rates (e.g., 5, 10, 15, 20 °C/min). By plotting the logarithm of the heating rate against the inverse of the temperature at a specific degree of conversion (mass loss), the activation energy can be calculated from the slope of the resulting line. This provides a more robust understanding of the reaction's energy barrier.
Data Synthesis and Interpretation
The ultimate goal is to synthesize the data from all analyses into a coherent assessment of the compound's thermal properties. This is best presented in a clear, comparative format.
Table 1: Representative Thermal Properties of a Hypothetical Dinitropyridinone Compound
Parameter
Method
Value
Interpretation
Melting Point (Tm)
DSC
215 °C
Endothermic peak; indicates phase transition before decomposition.
Onset of Decomposition (Tonset)
TGA (10°C/min)
245 °C
Temperature at which significant mass loss begins.
Decomposition Peak (Tp)
DSC (10°C/min)
260 °C
Temperature of maximum exothermic heat release.
Enthalpy of Decomposition (ΔHd)
DSC
-1850 J/g
High exothermic value confirms significant energy release.
Mass Loss (Stage 1)
TGA
35% (245-280°C)
Likely corresponds to the loss of the two nitro groups.
Mass Loss (Stage 2)
TGA
60% (280-450°C)
Corresponds to the decomposition of the heterocyclic ring structure.
Adiabatic Onset (Tonset)
ARC
230 °C
Onset of self-heating under adiabatic conditions; a key safety metric.
Time to Maximum Rate (from 230°C)
ARC
15 minutes
Time until the thermal runaway reaches its most rapid phase.
Activation Energy (Ea)
FWO Method
180 kJ/mol
Energy barrier for the decomposition reaction; indicates moderate stability.
Conclusion: From Data to Decision
The thermal analysis of dinitropyridinone compounds is a multi-faceted discipline requiring a rigorous, integrated approach. By employing TGA to map decomposition stages, DSC to quantify energetic events, and ARC to assess worst-case thermal hazards, a comprehensive stability profile can be established. This empirical data, when interpreted through the lens of mechanistic chemistry and kinetic analysis, provides the authoritative grounding necessary for critical decisions in research, development, and safety management. The methodologies and insights presented here form a self-validating framework to ensure that these powerful molecules can be developed and utilized with the highest possible degree of safety and reliability.
National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
Hertel, E. S., Jr., et al. (2006). RESPONSE OF ENERGETIC MATERIALS TO THERMAL HAZARDS. OSTI.GOV.
Thermochimica ACTA. (2022). Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry.
University of Victoria. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE.
Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials.
Gao, Y., et al. (2017). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. MDPI.
ResearchGate. Thermo gravimetric analyzer (TGA) curves of the synthesized materials....
ResearchGate. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. (2008).
RSC Publishing. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
ResearchGate. Thermal Decomposition and Kinetics Studies of AN, KDN and Their Mixtures with and without Catalysts.
CrystEngComm (RSC Publishing). Stability, electronic properties, and decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystals with different vacancy defects.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
3,5-Dinitro-4(1H)-pyridinone (CAS: 19872-96-9; 10425-71-5), also recognized by its tautomeric name 3,5-dinitro-4-hydroxypyridine, is a highly functionalized heterocyclic building block. Characterized by the presence of two strongly electron-withdrawing nitro groups flanking a central pyridinone core, this compound exhibits unique electronic properties. It serves as a critical intermediate in the synthesis of agrochemicals (such as 4-chloro-3,5-dinitropyridine), energetic transition-metal coordination complexes, and polyfunctionalized pyrroles via unusual ring transformations [1, 2, 4].
Understanding the tautomeric equilibrium between the pyridinone (lactam) and pyridinol (lactim) forms is essential for predicting its reactivity and safety profile. The electron-withdrawing nature of the nitro groups significantly lowers the pKa of the N-H / O-H proton, rendering the molecule highly acidic compared to unsubstituted pyridones.
Quantitative Data & Physicochemical Properties
To facilitate rapid reference during experimental design, the core physicochemical and structural parameters of 3,5-dinitro-4(1H)-pyridinone are summarized below.
As an application scientist, I emphasize that safety protocols must be rooted in mechanistic understanding rather than rote memorization. The toxicity of 3,5-dinitro-4(1H)-pyridinone is directly linked to its electronic structure [1].
GHS Classifications and Causality
Acute Tox. 4 (H302) - Harmful if swallowed: Nitroaromatic compounds are highly susceptible to enzymatic reduction in vivo by nitroreductases. This single-electron transfer generates reactive nitro radical anions, which subsequently react with molecular oxygen to produce Reactive Oxygen Species (ROS). This oxidative stress cascade is the primary driver of its oral toxicity.
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The pronounced acidity of the compound (driven by the dual inductive and resonance effects of the 3,5-dinitro substitution) allows it to readily interact with biological nucleophiles and moisture in mucous membranes, causing localized protein denaturation and severe irritation.
STOT SE 3 (H335) - May cause respiratory irritation: Inhalation of fine crystalline dust leads to rapid dissolution in the respiratory tract mucosa, triggering an immediate inflammatory response due to the localized pH drop.
Safety Engineering Controls
Handling: Must be handled in a Class II Type A2 biological safety cabinet or a high-velocity fume hood.
PPE: Nitrile gloves (double-gloving recommended due to the penetrative nature of nitroaromatics), tightly sealed safety goggles, and a particulate respirator (N95 or higher) if aerosolization is a risk.
Self-Validating Experimental Protocols
To ensure both safety and reproducibility, protocols involving 3,5-dinitro-4(1H)-pyridinone must be designed as self-validating systems. The following workflows incorporate built-in chemical checkpoints.
Protocol A: Synthesis of Energetic Transition-Metal Complexes
3,5-Dinitro-4(1H)-pyridinone acts as a potent bidentate ligand (as the N-hydroxylate anion) for transition metals like Zinc (Zn) and Manganese (Mn) [3].
Step-by-Step Methodology:
Deprotonation (Validation Step 1): Suspend 10 mmol (1.85 g) of 3,5-dinitro-4(1H)-pyridinone in 60 mL of distilled water at 60 °C. Slowly add an equimolar amount of a mild base (e.g., sodium bicarbonate).
Causality & Validation: The base deprotonates the acidic hydroxyl/amine proton. The reaction is validated when the suspension transitions into a completely clear, deep-colored solution, confirming full generation of the active anion. Check pH to ensure it is strictly between 7.0 and 7.5.
Metal Complexation: Slowly add 5 mmol of the transition metal salt (e.g., MnCO₃ or ZnCl₂) dropwise to the solution.
Crystallization (Validation Step 2): Maintain the temperature at 60 °C for 2 hours, then allow to cool slowly to room temperature.
Causality & Validation: The formation of a highly crystalline precipitate (e.g., red crystalline powder for Zn, black powder for Mn) validates successful coordination.
Isolation: Filter the crystals under vacuum, wash with cold distilled water, and dry under a high vacuum.
Protocol B: Electrophilic Chlorination to 4-Chloro-3,5-dinitropyridine
This reaction converts the pyridinone into a highly reactive agrochemical intermediate [2].
Step-by-Step Methodology:
Inertion: Purge a dry, round-bottom flask with Argon.
Reagent Addition: Add 3,5-dinitro-4(1H)-pyridinone (1 eq) to Phosphorus oxychloride (POCl₃) (5 eq) at 0 °C.
Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the tautomeric hydroxyl group into a good leaving group.
Reflux: Heat the mixture gradually to 100 °C and reflux for 4 hours.
Quenching (Critical Safety Validation): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice while stirring vigorously.
Causality & Validation: POCl₃ reacts violently with water. The quench must be validated by monitoring the exotherm. Do not proceed to extraction until the ice has fully melted and the pH stabilizes, indicating complete hydrolysis of excess POCl₃.
Extraction: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
Visualizations of Workflows and Mechanisms
To synthesize the technical data, the following diagrams map the operational logic and chemical causality of 3,5-dinitro-4(1H)-pyridinone.
Figure 1: Self-validating workflow for the synthesis of transition metal complexes from 3,5-dinitro-4(1H)-pyridinone.
Figure 2: Mechanistic pathways illustrating both in vivo toxicity and synthetic utility.
References
PubChem CID 603733 - 3,5-Dinitro-4-hydroxypyridine
National Center for Biotechnology Inform
4-chloro-3,5-dinitro-pyridine 10425-70-4 wiki
Guidechem
Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone
N
Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone Affording a polyfunctionalized pyrrole
Ark
Exploratory
The Electron-Withdrawing Effects of Nitro Groups in Pyridinones: A Technical Guide to Physicochemical Perturbation and Drug Design
Executive Summary The pyridinone scaffold is a highly versatile pharmacophore utilized across various therapeutic areas, from antiviral agents to neuroprotective drugs. The introduction of a nitro group (–NO₂) onto the p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridinone scaffold is a highly versatile pharmacophore utilized across various therapeutic areas, from antiviral agents to neuroprotective drugs. The introduction of a nitro group (–NO₂) onto the pyridinone ring fundamentally alters the molecule's electronic landscape. This in-depth technical guide explores the causality behind these electronic perturbations, detailing how the strong electron-withdrawing nature of the nitro group dictates physicochemical properties (such as pKa and metal chelation) and drives chemoselective synthetic methodologies in drug development.
Electronic and Physicochemical Impact of the Nitro Group
Introducing a nitro group at the 3- or 5-position of a pyridinone ring induces profound electronic perturbations through both strong inductive (–I) and resonance (–M) effects. This electron-withdrawing nature aggressively depletes electron density from the pyridinone core, which in turn significantly lowers the pKa of adjacent functional groups, such as hydroxyls in 1-hydroxy-2(1H)-pyridinones or 4-hydroxy-2-pyridinones.
Causality in Experimental Design:
In rational drug design, controlling the ionization state of a pharmacophore is paramount. By intentionally lowering the pKa of the pyridinone hydroxyl group via nitro-substitution (or bioisosteric equivalents), medicinal chemists ensure that the group remains deprotonated at physiological pH (pH 7.4). This anionic state is an absolute requirement for optimizing the molecule's ability to act as a bidentate ligand for hard Lewis acids, such as Mg²⁺ or Fe³⁺. This physicochemical tuning is a self-validating principle in the design of metalloenzyme inhibitors.
Quantitative Data: Physicochemical Properties
The following table summarizes the comparative physicochemical data of standard pyridinones versus nitro-substituted and bioisosteric analogues, highlighting the shift in acidity and lipophilicity.
Table 1: Comparative Physicochemical Data of Pyridinones vs. Nitro-substituted Analogues
Compound Class
Representative Scaffold
pKa (Hydroxyl)
LogP (Consensus)
Primary Metal Target
Clinical Application
Nitrocatechol
Tolcapone
4.6 / 10.2
~2.5
Mg²⁺
Parkinson's (COMT Inhibitor)
Hydroxypyridinone
1-Hydroxy-2(1H)-pyridinone
~6.9
~1.2
Fe³⁺ / Mg²⁺
Neuroprotection / COMT
Nitro-pyridinone
4-Hydroxy-3-nitropyridinone
< 5.0
~1.8
Zn²⁺ / Mg²⁺
HIV-1 NNRTIs / Antivirals
Mechanistic Pathway of Metal Chelation
The logical progression of how the nitro group's electron-withdrawing effect translates into enhanced target binding is visualized below. The depletion of electron density directly correlates with increased acidity, driving the chelation mechanics required for target inhibition.
Mechanistic pathway of nitro group effects on pyridinone pKa and metal chelation.
Applications in Drug Development
COMT Inhibitors in Parkinson's Disease
Catechol-O-methyltransferase (COMT) inhibitors, such as tolcapone, rely heavily on a nitrocatechol moiety to chelate the active site Mg²⁺ ion. However, the nitrocatechol group is frequently associated with severe hepatotoxicity. Recent structural biology and medicinal chemistry efforts have developed [1]. The pyridinone ring, when combined with specific electron-withdrawing substituents, perfectly mimics the pKa-lowering effect of the nitro group found in tolcapone. This maintains the necessary Mg²⁺ affinity while simultaneously improving blood-brain barrier (BBB) penetration and mitigating hepatic toxicity.
In antiviral drug discovery, nitro-pyridinones serve as highly reactive, chemoselective intermediates for the synthesis of potent HIV-1 NNRTIs. The electron-withdrawing nitro group activates the adjacent positions on the pyridinone ring, making them highly susceptible to functionalization. For instance, 4-hydroxy-3-nitropyridinone can be rapidly converted into ditosylate or dimesylate intermediates. These intermediates are then subjected to chemoselective thioarylation to yield [2].
Experimental Protocols: Synthesis of HIV-1 NNRTI Intermediates
Causality Behind Experimental Choices:
The choice of mild conditions (0–20 °C) and specific leaving groups (tosylate/mesylate) is strictly dictated by the extreme reactivity of the nitro-pyridinone core. The strong electron-withdrawing nature of the nitro group makes the ring highly electrophilic; thus, harsh thermal conditions would inevitably lead to unwanted ring-opening or degradation. Triethylamine (TEA) is utilized as an HCl scavenger to prevent the acidification of the reaction mixture, which would otherwise protonate the intermediate and stall the forward reaction.
Step-by-Step Methodology: Tosylation/Mesylation and Thioarylation
This protocol represents a self-validating system where the visual and thermal cues directly indicate the success of the electronic activation.
Preparation: Dissolve 1.0 equivalent of 4-hydroxy-3-nitropyridinone in a polar aprotic solvent (e.g., anhydrous toluene or dichloromethane) under an inert argon atmosphere to prevent oxidative side reactions.
Base Addition: Add 2.5 equivalents of triethylamine (TEA) dropwise at 0 °C.
Self-validation: The solution will transition to a homogeneous state, confirming the successful deprotonation of the hydroxyl group and the formation of the reactive anion.
Activation: Slowly add 2.2 equivalents of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). It is critical to maintain the internal temperature below 20 °C to prevent exothermic degradation of the electron-deficient ring.
Monitoring: Stir the mixture for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC) until the complete disappearance of the starting material is observed. The strong electron-withdrawing nitro group ensures the rapid and quantitative formation of the ditosylate/dimesylate intermediate.
Chemoselective Thioarylation: To the crude dimesylate mixture, add 1.1 equivalents of thiophenol. The extreme electron-deficient nature of the C4 position (exacerbated by the adjacent nitro group) allows for highly regioselective nucleophilic attack over other positions.
Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the 4-thioaryl substituted intermediate (Expected yield: ~78%).
Synthesis workflow of potent HIV-1 NNRTIs from 4-hydroxy-3-nitropyridinone.
References
Bergin, J. C. J., Tan, K. K., & Nelson, A. K. (2022). "1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease." Molecules, 27(9), 2816.[Link]
Cao, Y., Zhang, Y., Wu, S., et al. (2015). "Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry, 23(1), 149-159.[Link]
Protocols & Analytical Methods
Method
Application Note: 3,5-Dinitro-4(1H)-pyridinone as a Bifunctional Reagent in Advanced Chemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Quantitative Benchmarking Executive Summary & Mechanistic Causalit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Self-Validating Protocols, and Quantitative Benchmarking
Executive Summary & Mechanistic Causality
The heterocyclic scaffold 3,5-dinitro-4(1H)-pyridinone (DNPY) is a highly electron-deficient system that exhibits remarkable dual utility in modern synthetic chemistry. Driven by the strong electron-withdrawing nature of the two nitro groups at the C3 and C5 positions, the pyridinone core is severely depleted of electron density. This fundamental electronic property dictates its two primary applications:
A Scaffold for Complex Heterocyclic Ring Transformations: The electron-deficient ring acts as a highly reactive electrophile. When exposed to bidentate C-nucleophiles (such as sodium enolates of β-keto esters), the pyridinone acts as a synthetic equivalent of an N-substituted diformylamine[1]. This triggers a cascade of ring-opening and intramolecular cyclization events, enabling the synthesis of polyfunctionalized pyrroles and 3,5-bis(ethoxycarbonyl)-4-pyridones[2].
A Conformation-Directing Protecting Group in Stereoselective Glycosylation: In carbohydrate chemistry, achieving high stereoselectivity (e.g., specific β-glycosidic linkages) is a persistent challenge. By installing the bulky, electron-withdrawing DNPY group at the C2 position of a glycosyl donor, the reactivity of the donor is intentionally dampened. This dampening, combined with immense steric bulk, restricts the conformational flexibility of the intermediate oxocarbenium ion, forcing the incoming glycosyl acceptor to attack from a single, predictable face[3].
Logical Workflow Visualization
The following diagram maps the divergent synthetic pathways of 3,5-dinitro-4(1H)-pyridinone, illustrating how initial functionalization dictates its ultimate application in either heterocyclic transformation or carbohydrate stereocontrol.
Reaction pathways of 3,5-dinitro-4(1H)-pyridinone in ring transformations and glycosylation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol A: Synthesis of Polyfunctionalized Pyrroles via Ring Transformation
Causality Insight: The anionic property of the N-hydroxy pyridone ring initially repels direct enolate attack. Instead, the intermediate salt undergoes a necessary ring-opening reaction to form an acyclic nitroso intermediate. Only then can the enolate add to the system, followed by an intramolecular cyclization that drives the thermodynamics toward the stable, aromatized pyrrole[2].
Preparation of the Pyridone Solution: Dissolve N-hydroxy-3,5-dinitro-4-pyridone (2.0 mmol) in anhydrous ethanol (15 mL) under an inert atmosphere.
Enolate Generation: In a separate flask, react diethyl 3-oxoglutarate (2.2 mmol) with sodium ethoxide (2.2 mmol) in ethanol to generate the corresponding sodium enolate anion.
Nucleophilic Addition: Add the enolate solution dropwise to the pyridone solution at 25 °C.
Self-Validating Checkpoint (TLC & Visual): Monitor the reaction via Thin-Layer Chromatography (TLC). The highly polar starting material spot will disappear, accompanied by a distinct transient color change in the solution. This visual shift confirms the successful ring-opening to the acyclic nitroso intermediate prior to cyclization[2].
Aromatization: Stir the mixture for an additional 4 hours until complete intramolecular cyclization and aromatization occur.
Isolation: Evaporate the solvent. Purify the crude mixture via silica gel flash chromatography (eluting with chloroform). Recrystallize the resulting yellow solid from a 1:1 mixture of benzene and hexane to afford the pure polyfunctionalized pyrrole[2].
Protocol B: Tf₂O/Ph₂SO-Mediated Stereoselective Glycosylation using DNPY Donors
Causality Insight: Because the DNPY group is highly electron-withdrawing, the donor is exceptionally unreactive compared to standard glycosyl donors. Therefore, specific thermal activation (warming to -45 °C) is required to generate the triflyloxysulfonium intermediate, while the subsequent stereocontrolled attack relies entirely on the rigid conformation enforced by the DNPY bulk[3].
Pre-Activation Setup: In a flame-dried Schlenk flask under nitrogen, dissolve the DNPY-protected glucosazide donor (0.1 M) and diphenyl sulfoxide (Ph₂SO, 1.3 equiv) in anhydrous dichloromethane (DCM).
Moisture Scavenging: Add activated 3 Å molecular sieves (rods) and stir for 1 hour at room temperature.
Self-Validating Checkpoint: The complete absence of moisture is critical. Any residual water will prematurely hydrolyze the highly reactive Tf₂O, leading to donor degradation rather than activation. If the solution turns prematurely dark before Tf₂O addition, moisture contamination is likely.
Thermal Activation: Cool the solution to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.3 equiv).
Controlled Warming: Allow the mixture to warm specifically to -45 °C. Do not exceed this temperature. This specific thermal window provides enough energy to activate the unreactive DNPY donor without causing decomposition[3]. Re-cool to -78 °C.
Acceptor Addition: Add the glycosyl acceptor (2.0 equiv) dissolved in DCM (0.5 M). Allow the reaction to slowly warm to -40 °C over 90 minutes.
Quenching & Purification: Once TLC indicates complete donor consumption, quench the reaction at -40 °C with triethylamine (Et₃N, 5.5 equiv). Dilute with DCM, wash with water, dry over MgSO₄, and concentrate. Purify the stereocontrolled disaccharide via Sephadex LH-20 size-exclusion chromatography[3].
Quantitative Data & Benchmarking
The following tables summarize the empirical performance of 3,5-dinitro-4(1H)-pyridinone derivatives across both application domains.
Table 1: Reaction Profiles for Ring Transformations of 3,5-Dinitro-4-pyridones
Table 2: Stereoselectivity of DNPY-Protected Glucosazide Donors in Glycosylation
Note: The extreme electron-withdrawing nature of DNPY results in lower overall yields compared to standard donors, but provides unparalleled stereocontrol (β-selectivity).
Application Note: Dinitropyridinone Derivatives in Medicinal Chemistry
Advanced Multicomponent Ring Transformations and Cycloadditions for Drug Discovery Introduction & Chemical Rationale In the pursuit of novel pharmacophores, the rapid generation of molecular complexity from simple buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Multicomponent Ring Transformations and Cycloadditions for Drug Discovery
Introduction & Chemical Rationale
In the pursuit of novel pharmacophores, the rapid generation of molecular complexity from simple building blocks is a cornerstone of modern medicinal chemistry. Dinitropyridinones—specifically derivatives like 1-methyl-3,5-dinitro-2-pyridone—have emerged as highly versatile, electron-deficient scaffolds. The presence of two strongly electron-withdrawing nitro groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridinone ring. This electronic activation unlocks two powerful synthetic trajectories:
Three-Component Ring Transformations (TCRT): Dinitropyridinones act as stable, bench-ready synthetic equivalents for highly unstable nitromalonaldehyde. When reacted with ketones and a nitrogen source, they undergo programmed TCRTs to yield highly functionalized 4-nitroanilines and nitropyridines . These structures are critical intermediates for antimicrobial agents and cholesterol acyltransferase inhibitors.
Inverse Electron-Demand Diels-Alder Cycloadditions: The electron-deficient diene/dienophile system readily undergoes [4+2] and subsequent [3+2] cycloadditions with electron-rich dienes or enol ethers. This allows for the atom-economical construction of fused isoquinolones and complex polycyclic scaffolds .
Mechanistic Pathways
The divergent reactivity of dinitropyridinones is dictated by the choice of reagents and reaction conditions. The diagram below illustrates the programmed sequences leading to distinct medicinal chemistry scaffolds.
Divergent reactivity pathways of 1-methyl-3,5-dinitro-2-pyridone in medicinal chemistry.
Quantitative Data Presentation
The table below summarizes the synthetic outcomes and medicinal applications of various dinitropyridinone-derived workflows.
Complex lead development via tandem cycloadditions
Experimental Protocols
Protocol 1: Synthesis of N,N,2,6-Tetrasubstituted 4-Nitroanilines via TCRT
Causality & Design: This protocol utilizes ammonium acetate (NH₄OAc) rather than aqueous ammonia. Ammonia is overly nucleophilic and causes rapid degradation of the highly sensitive dinitropyridinone scaffold. Solid NH₄OAc acts as a mild, buffering nitrogen source that facilitates the initial enamine formation without destroying the starting material . Furthermore, utilizing 10 equivalents of NH₄OAc and extended heating drives the equilibrium past the kinetically favored nitropyridine intermediate toward the thermodynamically stable nitroaniline []().
Materials:
1-Methyl-3,5-dinitro-2-pyridone (1.0 mmol)
Aliphatic Ketone (e.g., 3-pentanone) (1.5 mmol)
Ammonium Acetate (10.0 mmol)
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-methyl-3,5-dinitro-2-pyridone (199 mg, 1.0 mmol) in 10 mL of absolute ethanol.
Reagent Addition: Add 3-pentanone (129 mg, 1.5 mmol) followed by solid ammonium acetate (770 mg, 10.0 mmol).
Thermal Activation: Submerge the flask in an oil bath pre-heated to 65 °C. Stir vigorously for 24 hours.
Self-Validation Check 1: Observe the reaction mixture. The successful formation of the enamine intermediate is visually confirmed by a shift from a pale yellow suspension to a deep orange/red homogeneous solution within the first 2 hours.
Reaction Monitoring: After 24 hours, perform TLC (Hexanes/EtOAc 3:1). The complete consumption of the starting material (
~0.1) and the appearance of a bright yellow spot ( ~0.45) indicates successful conversion to the nitroaniline.
Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between distilled water (15 mL) and ethyl acetate (15 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N,N,2,6-tetrasubstituted 4-nitroaniline as yellow crystals.
Protocol 2: Synthesis of Fused Isoquinolones via[4+2] Cycloaddition
Causality & Design: The highly electron-deficient nature of the dinitropyridinone allows it to act as a potent dienophile in inverse electron-demand Diels-Alder reactions. Heating is required not only to overcome the activation energy of the [4+2] cycloaddition but also to drive the subsequent spontaneous elimination of nitrous acid (HNO₂), which re-aromatizes the system to form the stable fused isoquinolone framework []().
Materials:
3,5-Dinitro-2-pyridone (1.0 mmol)
2,3-Dimethyl-1,3-butadiene (3.0 mmol)
Anhydrous Toluene (8 mL)
Step-by-Step Methodology:
Reaction Setup: In a heavy-walled glass pressure tube, suspend 3,5-dinitro-2-pyridone (185 mg, 1.0 mmol) in 8 mL of anhydrous toluene.
Diene Addition: Add 2,3-dimethyl-1,3-butadiene (246 mg, 3.0 mmol). Seal the tube tightly with a Teflon screw cap. Safety Note: Dinitropyridinones possess explosive potential under extreme shock or heat; handle behind a blast shield .
Thermal Activation: Heat the sealed tube in an oil bath at 110 °C for 16 hours.
Self-Validation Check 2: Cool the tube completely to room temperature before opening. Carefully unseal the tube in a well-ventilated fume hood. The elimination of nitrous acid during aromatization is validated by the evolution of brown NO₂ gas upon venting.
Workup & Purification: Concentrate the dark reaction mixture under reduced pressure. The formation of the fused isoquinolone is confirmed by TLC (CH₂Cl₂/MeOH 95:5), noting the disappearance of the highly polar dinitropyridone spot and the emergence of a highly UV-active, blue-fluorescent spot under 254 nm light. Purify via recrystallization from hot ethanol to afford the target isoquinolone.
References
Relative Reactivities of Functional Groups as the Key to Multicomponent Reactions. Thieme-Connect. Available at:[Link]
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at:[Link]
Tailor-made Synthesis of N,N,2,6-Tetrasubstituted 4-Nitroanilines by Three Component Ring Transformation of Dinitropyridone. Kochi University of Technology. Available at:[Link]
THREE-COMPONENT RING TRANSFORMATION USING AMMONIUM ACETATE AS A NITROGEN SOURCE. Società Chimica Italiana. Available at:[Link]
Method
Synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines
An In-Depth Guide to the Synthesis of 4-Substituted 3,5-Dinitro-1,4-Dihydropyridines Introduction: Beyond the Classical Hantzsch Reaction The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 4-Substituted 3,5-Dinitro-1,4-Dihydropyridines
Introduction: Beyond the Classical Hantzsch Reaction
The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most famously recognized as the core of a major class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[1][2][3][4] The synthesis of this privileged structure has been dominated for over a century by the Hantzsch reaction, a multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[5][6][7]
However, the classical Hantzsch approach is not well-suited for the synthesis of 1,4-DHPs bearing strongly electron-withdrawing nitro groups at the 3- and 5-positions.[8] These 3,5-dinitro-1,4-dihydropyridines (DNDHPs) are of significant interest due to their unique electronic properties and potential for novel biological activities and applications in materials science. The development of facile and efficient synthetic methods to access this specific class of compounds is therefore highly desirable.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, reliable protocols for the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines. We will move beyond the limitations of classical methods to explore newer strategies centered around the versatile reactivity of β-formyl-β-nitroenamines. The causality behind experimental choices will be explained, and detailed, self-validating protocols will be presented.
Modern Synthetic Strategies: The Nitroenamine Approach
Recent advances have established the use of β-formyl-β-nitroenamines as exceptionally effective precursors for the construction of the DNDHP framework. These methods offer a direct and efficient route to the desired products under relatively mild conditions. The two primary strategies, which will be detailed in the subsequent protocols, are:
Acid-Promoted Self-Condensation: Two molecules of a β-formyl-β-nitroenamine react to form a symmetrical DNDHP, where the 4-position is substituted by a nitroenamino group.
Intermolecular Reaction with Aldehydes: A β-formyl-β-nitroenamine reacts with an aldehyde to yield a DNDHP with the substituent at the 4-position derived from the aldehyde.[9]
These pathways are often in competition, but reaction conditions can be optimized to favor the desired product.
Caption: Overview of modern synthetic routes to DNDHPs.
Protocol 1: Synthesis via Self-Condensation of β-Formyl-β-nitroenamines
This method provides a straightforward route to DNDHPs where the 4-substituent is a nitroenamino group. The reaction proceeds via an acid-promoted mechanism where one molecule of the nitroenamine acts as a C3N1 building block and a second molecule serves as a C2 block.[8][10][11] This protocol is based on the synthesis of 1,4-Dihydro-3,5-dinitro-4-[1-nitro-2-(propylamino)ethenyl]-1-propylpyridine as a representative example.[8]
Reaction Mechanism
The proposed mechanism involves the initial protonation of the nitroenamine, followed by a cascade of nucleophilic attacks and cyclization, ultimately leading to the stable 1,4-dihydropyridine ring system.
Caption: Simplified mechanism for DNDHP self-condensation.
To a small vial or round-bottom flask, add the β-formyl-β-nitroenamine (0.50 mmol).
Add ethanol (0.1 mL) to create a suspension.
Add p-toluenesulfonic acid monohydrate (0.50 mmol) to the suspension.
Stir the resulting mixture at room temperature. The reaction is typically monitored for 24 hours.
Observation: The initial yellow suspension will gradually change to a yellow solution, followed by the precipitation of an orange solid.
Collect the precipitated orange solid by vacuum filtration.
Wash the solid with a small amount of cold ethanol.
The crude product can be further purified by recrystallization from chloroform to yield the pure DNDHP product.
Data Summary: Scope of the Self-Condensation Reaction
The following table summarizes the synthesis of various DNDHPs using the self-condensation protocol, demonstrating its applicability to different N-substituted nitroenamines.
Protocol 2: C4-Arylation by Trapping a Pyridinium Intermediate
A powerful extension of the self-condensation reaction allows for the introduction of aryl substituents at the 4-position. By conducting the reaction in the presence of an electron-rich aromatic compound, a transient 3,5-dinitropyridinium ion intermediate can be trapped via a Friedel-Crafts-type reaction to yield 4-aryl-DNDHPs.[10][11]
Mechanism of C4-Arylation
Caption: Mechanism for the synthesis of 4-Aryl-DNDHPs.
The unambiguous identification of the synthesized 4-substituted 3,5-dinitro-1,4-dihydropyridines is crucial. A combination of standard spectroscopic and analytical techniques should be employed for full characterization.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the substitution pattern on the dihydropyridine ring and the identity of the 4-substituent.
Infrared (IR) Spectroscopy: Key functional groups can be identified, such as the strong absorption bands for the nitro groups (NO₂) and C=C bonds within the ring.[8]
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[8]
X-Ray Crystallography: For crystalline products, single-crystal X-ray analysis provides definitive proof of structure and stereochemistry.[8]
Benchmark Characterization Data for Compound 2a:
(1,4-Dihydro-3,5-dinitro-4-[1-nitro-2-(propylamino)ethenyl]-1-propylpyridine)
Appearance: Orange solid
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will be specific to the proton environments.
¹³C NMR (100 MHz, CDCl₃): Will show characteristic peaks for the aliphatic and vinylic carbons.
IR (KBr, cm⁻¹): Bands around 1678 (C=C), 1592, and 1381 (NO₂) are expected.[8]
Anal. Calcd for C₁₃H₁₉N₅O₆: C, 45.75; H, 5.61; N, 20.52. Found values should be within ±0.4%.[8]
Conclusion and Future Outlook
The synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines is now readily achievable through modern, efficient methods based on β-formyl-β-nitroenamine precursors. These protocols, particularly the acid-promoted self-condensation and the trapping of pyridinium intermediates, offer significant advantages over classical approaches and provide access to a diverse range of DNDHP derivatives. The potent biological activities associated with the broader 1,4-DHP class—including anticancer, antimicrobial, and antihypertensive properties—suggest that these dinitro-analogs are promising candidates for drug discovery and development programs.[12][13][14] Further exploration into the functionalization of this scaffold could unlock new therapeutic and material science applications.
References
Construction of 3,5-dinitrated 1,4-dihydropyridines modifiable at 1,4-positions by a reaction of β-formyl-β-nitroenamines with aldehydes. RSC Advances. [Link]
Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry. [Link]
by the self-condensation of β-formyl-β-nitroenamine. PubMed. [Link]
Supporting Information for Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. ACS Publications. [Link]
Four-component synthesis of symmetric 3,5-dinitro-1,4-dihydropyridines. ResearchGate. [Link]
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [Link]
An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer as solvent and bio-catalyst. Organic Communications. [Link]
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. [Link]
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. [Link]
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Publishing. [Link]
Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PMC. [Link]
Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines. ResearchGate. [Link]
Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine. ResearchGate. [Link]
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. [Link]
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. ResearchGate. [Link]
Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. DTIC. [Link]
WO2012146067A1 - 1,4-dihydropyridine -3,5-dicarboxylate derivatives, preparation methods and uses thereof.
3,5-dinitro-4(1H)-pyridinone in the development of antimalarial agents
Application Note: 3,5-Dinitro-4(1H)-pyridinone as a Strategic Scaffold and Intermediate in Antimalarial Drug Development Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3,5-Dinitro-4(1H)-pyridinone as a Strategic Scaffold and Intermediate in Antimalarial Drug Development
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Rationale
The rapid emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel antimalarial therapeutics. While 3,5-dinitro-4(1H)-pyridinone (DNPP) is not administered as a standalone antimalarial drug, it serves as a highly specialized, electron-deficient pharmacophore and synthetic intermediate that enables the creation of two major classes of antimalarials: polyfunctionalized pyrroles and next-generation tetracyclines.
The Causality of DNPP's Reactivity:
The structural genius of DNPP lies in its extreme electron deficiency. The presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions renders the C2 and C6 positions of the pyridinone ring highly susceptible to nucleophilic attack. This unique electronic landscape allows DNPP to be utilized in two distinct synthetic pathways:
Ring Transformation (Scaffold Generation): DNPP undergoes an unusual ring-opening and C-N transfer cascade when reacted with enolates, yielding heavily substituted pyrroles[1]. These pyrrole derivatives are potent inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH) and block sporozoite invasion[2].
Modular Synthesis (Amine Protection): In the semi-synthesis of complex antimalarials like tetracyclines—which target the Plasmodium apicoplast[3]—highly reactive primary amines must be masked. DNPP acts as an orthogonal protecting and directing group that withstands harsh basic condensations, preventing unwanted side reactions during the assembly of the tetracycline core[4].
Systems Visualization: Dual Synthetic Utility of DNPP
Fig 1: Dual synthetic utility of 3,5-dinitro-4(1H)-pyridinone in antimalarial drug development.
Experimental Protocols
The following protocols detail the use of DNPP in the synthesis of antimalarial agents. Every protocol is designed as a self-validating system to ensure high-fidelity results.
Protocol A: Synthesis of Polyfunctionalized Pyrroles via DNPP Ring Transformation
Traditional pyrrole syntheses (e.g., Paal-Knorr) often fail when attempting to construct the highly sterically hindered, polyfunctionalized variants required for optimal binding to the Plasmodium DHODH enzyme. DNPP bypasses this limitation via a C-N transfer mechanism[1].
Step 1: Enolate Generation. Dissolve diethyl 3-oxoglutarate (2.0 mmol) in anhydrous methanol (10 mL). Add triethylamine (TEA) dropwise at 0 °C.
Causality: Generating the enolate at strictly low temperatures prevents the thermodynamically favorable self-condensation of the oxoglutarate, ensuring the enolate remains available for the primary reaction.
Step 2: Nucleophilic Addition. Slowly add N-hydroxy-3,5-dinitro-4-pyridone (DNPP-OH) (2.0 mmol) to the enolate solution.
Causality: The extreme electrophilicity of the C2 position on DNPP-OH, driven by the adjacent nitro groups, forces a rapid nucleophilic attack by the enolate, initiating the ring-opening sequence[1].
Step 3: Ring Transformation & Closure. Heat the reaction mixture to 60 °C and reflux for 4 hours.
Causality: Thermal energy is required to overcome the activation barrier for the C-N transfer and subsequent dehydration, driving the equilibrium toward the thermodynamically stable, fully aromatic pyrrole ring[1].
Step 4: Self-Validation. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the distinct yellow DNPP-OH spot indicates reaction completion. Following silica gel purification, confirm the pyrrole structure via ¹H-NMR; the successful transformation is validated by the appearance of the characteristic pyrrole N-H peak at approximately 9.5–11.0 ppm.
Protocol B: Modular Amine Protection in Tetracycline Synthesis
Tetracyclines exert their antimalarial effect by blocking the 30S ribosomal subunit within the parasite's apicoplast, leading to a unique "delayed death" phenotype[3]. Synthesizing novel tetracyclines to overcome resistance requires assembling the A-B-C-D ring system from chiral enones, during which primary amines must be strictly protected[4].
Step 1: Amine Masking. React the primary amine-containing A-ring precursor with DNPP in the presence of a mild base (K₂CO₃) in dimethylformamide (DMF) at room temperature.
Causality: DNPP acts as an exceptionally stable protecting group. The electron-withdrawing nitro groups delocalize the nitrogen lone pair, preventing the amine from acting as a nucleophile during the highly reactive subsequent steps[4].
Step 2: Michael-Dieckmann Condensation. React the DNPP-protected intermediate with a chiral enone in the presence of lithium diisopropylamide (LDA) at -78 °C.
Causality: LDA deprotonates the precursor to form an anion that attacks the enone. The cryogenic temperature (-78 °C) is strictly required to kinetically control the reaction, ensuring the stereoselective formation of the C-ring[4].
Step 3: Deprotection. Subject the protected intermediate to mild hydrogenolysis (H₂, Pd/C).
Causality: Hydrogenolysis reduces the nitro groups of the DNPP moiety to amines. This drastically alters the electronic landscape from electron-withdrawing to electron-donating, facilitating the spontaneous release of the protecting group and yielding the active tetracycline analog[4].
Step 4: Self-Validation. Confirm the successful condensation via LC-MS by observing the mass shift corresponding to the intact A-B-C-D ring system. Validate the critical stereochemistry at the C4a/C5a junctions using 2D-NOESY NMR to ensure the spatial arrangement matches the active antimalarial conformation.
Quantitative Data Presentation
The table below summarizes the pharmacological profiles of the antimalarial classes synthesized utilizing DNPP as a precursor or protecting group.
References[4] "Synthesis of tetracyclines and analogues thereof." Google Patents (US11192866B2). URL: https://patents.google.com/patent/US11192866B2/en[1] Nishiwaki, N., et al. "Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone affording a polyfunctionalized pyrrole." ARKIVOC, 2002. URL: https://www.arkat-usa.org/get-file/20005/[2] Murugesan, D., et al. "Discovery and structure-activity relationships of pyrrolone antimalarials." Journal of Medicinal Chemistry, 2013. URL: https://pubmed.ncbi.nlm.nih.gov/23517371/[3] Dahl, E. L., et al. "Tetracyclines Specifically Target the Apicoplast of the Malaria Parasite Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 2006. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1563505/
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Scientific Context & Analytical Challenges
4(1H)-Pyridinone, 3,5-dinitro- (commonly referred to as 3,5-dinitro-4-pyridone or DNPY) is a highly electron-deficient heteroaromatic compound. In modern drug development and synthetic chemistry, it is frequently utilized as a powerful leaving group in stereoselective glycosylation reactions (acting as a conformationally restricted donor) [1] and as a versatile ligand in the synthesis of transition-metal coordination complexes [2].
From an analytical perspective, quantifying this compound presents unique challenges:
Tautomeric Equilibrium: The molecule can exist in an equilibrium between its pyridone (lactam) and hydroxypyridine (lactim) forms. If not strictly controlled by the mobile phase pH, this tautomerism leads to severe chromatographic peak splitting and band broadening.
High Polarity & Electron Deficiency: The dual nitro groups pull electron density away from the ring, making the molecule highly polar and susceptible to secondary interactions with unendcapped silanol groups on silica-based stationary phases.
This application note details a self-validating, dual-modality analytical strategy utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure robust, reproducible quantification.
Analytical Strategy & Causality
To build a rugged analytical method, every experimental parameter has been chosen based on the fundamental physicochemical properties of 3,5-dinitro-4-pyridone.
Stationary Phase Selection: A superficially porous particle (SPP) C18 column is selected. The core-shell technology minimizes longitudinal diffusion, providing sharper peaks for polar analytes without the need for ultra-high pressures.
Mobile Phase Causality: The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This acidic environment is critical; it suppresses the enolization of the carbonyl group, locking the analyte entirely in the protonated pyridone state and ensuring a single, sharp chromatographic peak.
Ionization Strategy (ESI-): While pyridines typically ionize well in positive mode, the presence of two strongly electron-withdrawing nitro groups makes 3,5-dinitro-4-pyridone highly acidic. Consequently, Electrospray Ionization in negative mode (ESI-) yields a highly abundant [M-H]⁻ precursor ion at m/z 184.0, offering superior signal-to-noise ratios compared to positive mode.
Fig 1. End-to-end analytical workflow for the detection and quantification of 3,5-dinitro-4-pyridone.
Step-by-Step Experimental Protocols
Self-Validating Sample Preparation
To ensure the trustworthiness of the data, this protocol incorporates a self-validating internal standard (IS) system. By spiking 2,4-dinitrophenol (a structural analog) into the extraction solvent, analysts can continuously monitor extraction recovery and instantly identify matrix effects.
Step-by-step Extraction:
Aliquot 100 µL of the sample matrix (reaction mixture or biological fluid) into a 1.5 mL low-bind microcentrifuge tube.
Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of the Internal Standard (2,4-dinitrophenol). Causality: The cold organic solvent instantly precipitates matrix proteins, while the formic acid prevents the analyte from binding to basic residues on precipitating proteins.
Vortex vigorously for 2 minutes to ensure complete homogenization.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 200 µL of the clear supernatant to an HPLC autosampler vial containing a glass insert.
RP-HPLC-UV Method Parameters
For laboratories utilizing UV-Vis, the highly conjugated
-system of the dinitropyridone ring provides a strong chromophore with an absorption maximum () at 254 nm.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 2 µL.
Detection: UV at 254 nm (Quantification) and 340 nm (Qualification).
Table 1: Optimized RP-HPLC Gradient Profile
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% FA in H₂O)
Mobile Phase B (0.1% FA in ACN)
0.0
0.4
95%
5%
1.0
0.4
95%
5%
5.0
0.4
10%
90%
7.0
0.4
10%
90%
7.1
0.4
95%
5%
10.0
0.4
95%
5%
LC-MS/MS (MRM) Detection Protocol
For trace-level quantification, tandem mass spectrometry is employed. The fragmentation of 3,5-dinitro-4-pyridone in the collision cell is driven by the characteristic neutral losses of the nitro groups.
Fig 2. Proposed ESI negative mode fragmentation pathway for 3,5-dinitro-4-pyridone.
To ensure the method acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to the analysis of any unknown samples. Failure to meet these criteria indicates a breakdown in the chromatographic or ionization environment.
Table 3: System Suitability Testing (SST) Acceptance Criteria
Parameter
Acceptance Criterion
Causality / Rationale
Tailing Factor ()
Ensures the acidic mobile phase is successfully suppressing analyte enolization and preventing secondary silanol interactions.
Resolution ()
Guarantees baseline separation of the analyte from the internal standard and early-eluting matrix interferents.
IS Recovery
Validates that the protein precipitation step successfully extracted the analytes without target degradation.
%RSD of Area (n=5)
Confirms autosampler injection precision and electrospray ionization stability.
References
Stereoselectivity of Conformationally Restricted Glucosazide Donors
Source: ACS Public
Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone
Source: National Institutes of Health (NIH) / PMC
URL: [2]
Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone Affording a polyfunctionalized pyrrole
Source: ARKAT USA
URL
Application
Application Note: 3,5-Dinitro-4(1H)-pyridinone as a Versatile Scaffold for Novel Heterocycle Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The synthesis of highly functionalized heterocycles is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Executive Summary
The synthesis of highly functionalized heterocycles is a cornerstone of modern drug discovery. Among the various precursors available, 3,5-dinitro-4(1H)-pyridinone (and its N-substituted derivatives) stands out due to its extreme electron deficiency. The dual electron-withdrawing nitro groups at the 3- and 5-positions significantly lower the lowest unoccupied molecular orbital (LUMO) of the pyridinone ring[1]. This electronic activation renders the scaffold highly susceptible to nucleophilic attack, bypassing standard substitution in favor of complex, cascade-driven ring transformations[2].
This application note details the mechanistic causality behind these transformations and provides a self-validating protocol for the synthesis of polyfunctionalized pyrroles via a novel C-N transfer mechanism[3].
Mechanistic Insights & Causality: The Dual Reactivity of Dinitropyridones
The reactivity of 3,5-dinitro-4-pyridones is dictated by the nature of the nucleophile and the specific N-substituent. By carefully selecting the reaction conditions, chemists can direct the scaffold down distinct heterocyclic pathways:
Synthetic Equivalent of Diformylamine: When reacted with simple sodium enolates (e.g., derived from acetoacetate), the pyridone ring undergoes cleavage and re-cyclization. The pyridone acts as a diformylamine equivalent, transferring a C-C-C fragment to yield 3,5-difunctionalized 4-pyridones[3].
C-N Transfer to Polyfunctionalized Pyrroles: A structural breakthrough occurs when N-hydroxy-3,5-dinitro-4-pyridone is treated with bidentate enolates, such as those derived from diethyl 3-oxoglutarate. Instead of standard displacement, the reaction proceeds via an unusual C-N transfer[3].
The Causality of the C-N Transfer:
Why does this specific reaction yield a pyrrole? Upon initial interaction, the enolate deprotonates the N-hydroxyl group, forming an anionic pyridone salt. The anionic character of the ring prevents direct nucleophilic attack due to electrostatic repulsion. Consequently, the ring is forced to open, generating a transient nitroso compound. The enolate then attacks this highly reactive nitroso intermediate, followed by intramolecular cyclization and aromatization to furnish the polyfunctionalized pyrrole[3].
Reaction Pathway Visualization
Fig 1: Reaction pathways of 3,5-dinitro-4-pyridones to diverse heterocycles.
Quantitative Data: Optimization of Pyrrole Synthesis
The synthesis of 2,4-bis(ethoxycarbonyl)-3-hydroxypyrrole from N-hydroxy-3,5-dinitro-4-pyridone requires precise environmental control. The table below summarizes the causality behind solvent and base selection[3].
Solvent
Base / Enolate Source
Temp
Yield (%)
Causality & Mechanistic Rationale
Benzene (PhH)
Sodium Enolate
Reflux
Trace
Non-polar solvents fail to stabilize the highly polar zwitterionic and nitroso intermediates during ring-opening.
Acetonitrile (MeCN)
Sodium Enolate
Reflux
~15%
Polar aprotic solvent stabilizes intermediates, but the hard sodium counter-ion induces side reactions with the nitro groups.
Acetonitrile (MeCN)
Triethylamine (NEt₃)
Reflux
30%
Milder organic base improves solubility, facilitates easier manipulation, and prevents degradation, optimizing the C-N transfer.
Self-Validating Experimental Protocol
Objective: Synthesis of 2,4-bis(ethoxycarbonyl)-3-hydroxypyrrole via ring transformation.
Chloroform (CHCl₃) and Silica Gel (for chromatography)
Benzene/Hexane (1:1 v/v, for recrystallization)
Step-by-Step Methodology
Step 1: In-Situ Enolate Generation
Charge a flame-dried, round-bottom flask with anhydrous MeCN (15 mL) under an inert nitrogen atmosphere.
Add diethyl 3-oxoglutarate (2.2 mmol) to the flask and stir at room temperature.
Dropwise, add triethylamine (2.2 mmol).
Validation Checkpoint 1: A subtle shift in the solution's refractive index or a slight exotherm indicates the successful formation of the triethylammonium enolate.
Step 2: Ring Transformation Reaction
4. Add N-hydroxy-3,5-dinitro-4-pyridone (402 mg, 2.0 mmol) to the enolate solution[3].
5. Heat the reaction mixture to reflux.
Validation Checkpoint 2: The solution will undergo a distinct color change as the pyridone is converted into the anionic salt, preventing direct attack and forcing the ring to open into the nitroso intermediate[3].
Monitor the reaction via TLC (Eluent: CHCl₃).
Validation Checkpoint 3: The reaction is deemed complete when the starting pyridone spot disappears and a new, distinct spot corresponding to the pyrrole emerges.
Step 3: Isolation and Purification
7. Cool the mixture to room temperature and concentrate under reduced pressure.
8. Purify the crude residue via silica gel column chromatography using chloroform as the eluent.
Validation Checkpoint 4: The target polyfunctionalized pyrrole will elute as a distinct yellow band . Collect and concentrate these fractions to yield a yellow solid[3].
Recrystallize the crude solid from a mixed solvent system of Benzene/Hexane (1:1).
Final Validation: The pure 2,4-bis(ethoxycarbonyl)-3-hydroxypyrrole will precipitate as yellow plates (Expected yield: ~138 mg, 30%)[3]. Structural confirmation can be finalized via X-ray crystallography or NMR.
References
Source: ARKIVOC 2002 (x) 34-39 (arkat-usa.org)
Source: Chemistry of Heterocyclic Compounds (clockss.org)
Application Notes and Protocols for 4(1H)-Pyridinone Derivatives as Potential Enzyme Inhibitors
Introduction: The Versatility of the 4(1H)-Pyridinone Scaffold in Enzyme Inhibition The 4(1H)-pyridinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to serve as both a hy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the 4(1H)-Pyridinone Scaffold in Enzyme Inhibition
The 4(1H)-pyridinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to serve as both a hydrogen bond donor and acceptor.[1] This structural feature, combined with the feasibility of its synthesis and derivatization, has made it a cornerstone in the design of a diverse array of bioactive molecules.[1] Substituted pyridinones have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] A particularly significant application of this scaffold lies in the development of potent and selective enzyme inhibitors, a key strategy in modern drug discovery for correcting metabolic imbalances or combating pathogens.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4(1H)-pyridinone derivatives as potential enzyme inhibitors. We will delve into the synthesis of these compounds, protocols for evaluating their inhibitory activity against clinically relevant enzymes, and the methodologies for characterizing their mechanism of action.
Targeted Enzyme Systems
4(1H)-Pyridinone derivatives have shown inhibitory activity against a variety of important enzymes, including but not limited to:
Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics for skin whitening and in treating hyperpigmentation disorders.[4][5]
Urease: A nickel-containing metalloenzyme crucial for the survival of pathogens like Helicobacter pylori, the primary cause of gastric ulcers.[6][7] Its inhibition is a therapeutic strategy for treating these infections.[7]
HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus (HIV).[8][9] Inhibitors of this enzyme are a critical component of antiretroviral therapy.[10][11]
Kinases: A large family of enzymes that play a central role in cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.[12][13]
Synthesis of 4(1H)-Pyridinone Derivatives: A General Protocol
The synthesis of 4(1H)-pyridinone derivatives can be achieved through various established methods. A common and versatile approach involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with primary amines.[14][15] The following protocol outlines a general procedure for the synthesis of a 1,2,6-trisubstituted 4(1H)-pyridinone derivative.
Protocol 1: Synthesis of a Representative 4(1H)-Pyridinone Derivative
This protocol is a generalized representation and may require optimization based on the specific substituents (R1, R2, and R3).
Materials:
Appropriate β-ketoester
Appropriate primary amine (R1-NH2)
Appropriate aldehyde (R2-CHO)
Ethyl acetoacetate
Ethanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Organic solvents (e.g., ethyl acetate, hexane)
Drying agent (e.g., anhydrous sodium sulfate)
Thin-layer chromatography (TLC) plates
Silica gel for column chromatography
Procedure:
Hantzsch Dihydropyridine Synthesis: In a round-bottom flask, dissolve the β-ketoester, aldehyde, and ethyl acetoacetate in ethanol.
Add the primary amine to the mixture and stir at room temperature. The reaction progress can be monitored by TLC.
Upon completion, the dihydropyridine intermediate may precipitate. If not, the solvent can be removed under reduced pressure.
Oxidation to Pyridinone: The crude dihydropyridine can be oxidized to the corresponding 4(1H)-pyridinone using a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate). The choice of oxidant and reaction conditions will depend on the specific substituents.
Work-up and Purification: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4(1H)-pyridinone derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Once the 4(1H)-pyridinone derivatives are synthesized and purified, the next crucial step is to evaluate their inhibitory activity against the target enzyme. The following protocols describe general methods for determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, inhibitors, and positive control in the phosphate buffer.
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
Phosphate buffer
Test compound solution at various concentrations
Tyrosinase solution
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals for a set duration (e.g., 20 minutes) to monitor the formation of dopachrome.
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. The percentage of inhibition is calculated using the formula:
% Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Assay Setup: In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction and incubate for another defined period (e.g., 15 minutes).
Color Development: Stop the reaction and develop the color by adding the phenol reagent followed by the alkaline hypochlorite solution.
Measurement: Incubate the plate for color development and then measure the absorbance at a specific wavelength (e.g., 630 nm).
Data Analysis: Similar to the tyrosinase assay, calculate the percentage of inhibition and determine the IC50 value.
Elucidating the Mechanism of Inhibition: Kinetic Analysis
Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[3][16]
Protocol 4: Enzyme Kinetic Studies
This protocol outlines the general procedure for determining the mechanism of inhibition using Michaelis-Menten and Lineweaver-Burk plots.[16][17]
Determine Optimal Assay Conditions: Establish the optimal pH, temperature, and linear range of the enzyme assay with respect to time and enzyme concentration.
Vary Substrate Concentration: Perform the enzyme assay with a range of substrate concentrations in the absence of the inhibitor. Measure the initial reaction velocities (V₀).
Vary Substrate and Inhibitor Concentrations: Repeat the enzyme assays with the same range of substrate concentrations in the presence of at least two different fixed concentrations of the inhibitor.
Data Analysis:
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus the substrate concentration ([S]). This will generate a series of hyperbolic curves.
Lineweaver-Burk Plot: For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This will generate a series of straight lines.[18]
Interpretation of Lineweaver-Burk Plot:
Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while Km increases.[3]
Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains unchanged.[3]
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.[3]
Mixed Inhibition: The lines will intersect in the second or third quadrant (not on either axis). Both Vmax and Km are affected.[17]
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Inhibitory Activity of 4(1H)-Pyridinone Derivatives against Target Enzymes
Compound ID
Target Enzyme
IC50 (µM) ± SD
Inhibition Type
Ki (µM) ± SD
PYR-001
Tyrosinase
15.2 ± 1.3
Competitive
8.5 ± 0.9
PYR-002
Urease
5.8 ± 0.6
Mixed
3.2 ± 0.4
PYR-003
HIV-1 Integrase
0.9 ± 0.1
Non-competitive
0.5 ± 0.07
Control
Kojic Acid
18.5 ± 2.1
Competitive
-
Control
Thiourea
21.7 ± 2.5
-
-
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following are examples of how Graphviz can be used to create clear and informative diagrams for experimental workflows and inhibition mechanisms.
Caption: General workflow for the identification and characterization of 4(1H)-pyridinone derivatives as enzyme inhibitors.
Caption: Schematic representation of competitive enzyme inhibition.
Conclusion and Future Directions
The 4(1H)-pyridinone scaffold continues to be a highly valuable framework in the design of novel enzyme inhibitors. The protocols and methodologies outlined in this document provide a robust foundation for researchers to synthesize, screen, and characterize the inhibitory potential of new derivatives. Future research in this area will likely focus on the development of highly selective inhibitors, the exploration of novel enzyme targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinically effective therapeutics. The versatility of the 4(1H)-pyridinone core ensures its continued prominence in the field of drug discovery.
References
Zhou, Z., Liu, T., Zhang, J., Zhan, P., & Liu, X. (2018). Influenza A Virus Polymerase: an Attractive Target for Next-Generation Anti-influenza Therapeutics. Drug Discovery Today, 23(3), 503–518. [Link]
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]
Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]
Antonini, I., Claudi, F., Cristalli, G., Franchetti, P., Grifantini, M., & Martelli, S. (1982). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 25(10), 1258–1261. [Link]
Aytemir, M. D., Uzbay, I. T., & Erol, D. D. (2000). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 50(6), 554–559. [Link]
Zolghadri, S., Saboury, A. A., Golestani, A., & Divsalar, A. (2012). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 11(1), 227–234. [Link]
4-pyridinonetriazine derivatives as hiv integrase inhibitors. (2014).
Aytemir, M. D., Uzbay, T., & Erol, D. D. (2000). ChemInform Abstract: Synthesis of 4(1H)-Pyridinone Derivatives and Investigation of Analgesic and Antiinflammatory Activities. ResearchGate. [Link]
Sant’Anna, C. M. R., & Ferreira, A. B. B. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Agrotecnologia, 22(3), 376–386. [Link]
Song, D., Li, R., & Ma, S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 852750. [Link]
Naseer, M. M., Ahmad, I., Hussain, M., Raza, M. A., & Raza, A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369796. [Link]
A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). (1976). Journal of Heterocyclic Chemistry, 13(5), 1113–1114. [Link]
Mohammadi-Far, M., Karimi, M., & Mohammadi-Farani, A. (2023). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. Scientific Reports, 13(1), 18882. [Link]
Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. (2020). DSpace Repository. [Link]
Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
(A) Enzyme inhibition assay of compounds (8–14) and (B) variation of MARK4 activity with the ligand (14) concentration. (n.d.). ResearchGate. [Link]
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Acta Pharmaceutica, 68(1), 1–16. [Link]
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2014). Current Medicinal Chemistry, 21(18), 2107–2123. [Link]
A comprehensive review on tyrosinase inhibitors. (2019). Critical Reviews in Food Science and Nutrition, 59(1), 148–174. [Link]
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]
Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Molecular Biosciences, 9, 980182. [Link]
New directions in Helicobacter pylori Urease Inhibitors:Focusing on. (2025). International Journal of Medical Sciences, 22(6), 2415–2427. [Link]
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Advances, 14(31), 22165–22187. [Link]
Zhao, X. Z., Smith, S. J., Maskell, D. P., Metifiot, M., Pye, V. E., Fadel, H. J., ... & Cherepanov, P. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 8, e46475. [Link]
Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations. (2024). International Journal of Molecular Sciences, 25(3), 1845. [Link]
Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (2023). Zelinsky Institute of Organic Chemistry. [Link]
Tyrosinase Inhibitory Activity of Pyrazole Derivatives. (2020). ResearchGate. [Link]
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
An Updated Review of Tyrosinase Inhibitors. (2009). International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]
Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2022). International Journal of Molecular Sciences, 23(9), 5029. [Link]
Application Notes & Protocols: The Utility of 3,5-Dinitro-4(1H)-pyridinone as a Pivotal Intermediate in Agrochemical Synthesis
Abstract The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Pyridine-based compounds, in particular, have established a significant role...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Pyridine-based compounds, in particular, have established a significant role as fungicides, herbicides, and insecticides.[1] This document provides a detailed technical guide on the application of 3,5-dinitro-4(1H)-pyridinone, a highly functionalized and reactive scaffold, as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its synthesis, physicochemical properties, and derivatization strategies, supported by detailed protocols and mechanistic insights to empower researchers in the field of crop protection.
Introduction: The Strategic Importance of the Pyridinone Core
The pyridinone ring is a privileged structure in medicinal and agricultural chemistry, offering a versatile backbone that can be readily modified to modulate biological activity.[2][3] The introduction of two electron-withdrawing nitro groups at the 3 and 5 positions of the 4(1H)-pyridinone core, yielding 3,5-dinitro-4(1H)-pyridinone, dramatically enhances the electrophilicity of the ring. This activation makes it an exceptionally useful building block for nucleophilic substitution reactions, enabling the construction of a diverse library of derivatives.[4][5] Its utility is primarily centered on its capacity to serve as a precursor to a range of biologically active molecules, including potent herbicides and fungicides.[5][6][7]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage 3,5-dinitro-4(1H)-pyridinone in their synthetic programs.
Synthesis of the Core Intermediate: 3,5-Dinitro-4(1H)-pyridinone
The most direct and established method for synthesizing 3,5-dinitro-4(1H)-pyridinone is the double nitration of 4-pyridone (also known as 4-hydroxypyridine).[8] The strong electron-donating character of the hydroxyl/oxo group directs the electrophilic nitration to the positions ortho and para to it, while the nitrogen atom deactivates the ring, necessitating harsh reaction conditions.
Causality of Experimental Design:
Nitrating Mixture: A combination of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Temperature Control: The initial addition is conducted at low temperatures (ice bath) to control the highly exothermic reaction. The subsequent heating to 125°C is necessary to overcome the activation energy barrier for the second nitration on the already deactivated ring.[8]
Experimental Protocol: Synthesis of 3,5-Dinitro-4(1H)-pyridinone
Materials:
4-Pyridone
Concentrated Sulfuric Acid (98%)
Fuming Nitric Acid (>90%)
Ice
Deionized Water
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, cautiously place 4.0 g of 4-pyridone.
Submerge the flask in an ice-water bath to maintain a low temperature.
Slowly and carefully add 15 mL of concentrated sulfuric acid to the 4-pyridone with continuous stirring.
Once the 4-pyridone has dissolved, continue cooling and slowly add 10 mL of fuming nitric acid dropwise. The temperature should be carefully monitored and maintained below 25-30°C during the addition.
After the addition is complete, remove the ice bath and cautiously warm the reaction mixture to 125°C using a heating mantle.
Maintain the reaction at this temperature overnight (approx. 12-16 hours) with continuous stirring.
Cool the reaction mixture to room temperature and then pour it cautiously over a large beaker filled with crushed ice (approx. 200 g).
A pale yellow solid will precipitate. Stir the mixture until all the ice has melted.
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
Air-dry the solid to obtain the crude product. Further purification can be achieved by recrystallization from an appropriate solvent like acetonitrile. A melting point of 283-284.5°C is expected for the pure compound.[8]
Caption: Workflow for the synthesis of the target intermediate.
Physicochemical Properties and Handling
Understanding the properties of 3,5-dinitro-4(1H)-pyridinone is crucial for its effective use and safe handling. The compound exists in tautomeric equilibrium between the 4-pyridone and 4-pyridinol forms, with the pyridone form generally predominating.[9][10]
As a dinitro-aromatic compound, 3,5-dinitro-4(1H)-pyridinone requires careful handling.
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10]
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials. Keep the container tightly closed.[11]
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Application in Agrochemical Synthesis: From Intermediate to Active Ingredient
The true value of 3,5-dinitro-4(1H)-pyridinone lies in its reactivity, which allows it to be a launchpad for a variety of agrochemical classes. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, often leading to the displacement of one or both nitro groups.
Synthesis of Pyridinone-Based Fungicides
Pyridinone derivatives have been investigated for their fungicidal properties, showing efficacy against a range of agricultural and horticultural pathogens.[6] The synthesis often involves N-alkylation or N-arylation followed by substitution of the nitro groups.
Protocol: Synthesis of a 1-Aryl-3-amino-5-nitro-4(1H)-pyridinone Derivative
This protocol describes a representative two-step synthesis where the pyridinone nitrogen is first functionalized, followed by a selective nucleophilic aromatic substitution (SₙAr) of one nitro group.
Step 1: N-Arylation
To a solution of 3,5-dinitro-4(1H)-pyridinone (1.85 g, 10 mmol) in anhydrous DMF (30 mL), add potassium carbonate (1.52 g, 11 mmol).
Heat the mixture to 80°C and stir for 6 hours, monitoring the reaction by TLC.
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-arylated intermediate.
Step 2: Selective Amination
Dissolve the N-arylated intermediate (10 mmol) in ethanol (50 mL).
Add the desired amine (e.g., propylamine, 0.65 g, 11 mmol).
Heat the mixture to reflux and stir for 8 hours. The displacement of the nitro group at the more sterically accessible and electronically favorable position is expected.
Cool the reaction, and the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final fungicidal candidate.
Derivatization Workflow:
Caption: General pathway for synthesizing fungicidal derivatives.
Synthesis of Pyridinone-Based Herbicides
Many commercial herbicides function by inhibiting essential plant enzymes. Pyrimidinedione and related heterocyclic structures are known to target protoporphyrinogen IX oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis.[7][12] The pyridinone scaffold can be used to design novel PPO inhibitors.
Protocol: Synthesis of a 3-Phenoxy-5-nitro-4(1H)-pyridinone Herbicide Candidate
This protocol exemplifies the displacement of a nitro group with a phenoxide nucleophile, a common structural motif in PPO-inhibiting herbicides.
Procedure:
In a flask, dissolve 3,5-dinitro-4(1H)-pyridinone (1.85 g, 10 mmol) in anhydrous DMSO (25 mL).
Add a substituted phenol (e.g., 4-chloro-2-fluorophenol, 1.48 g, 10 mmol) to the solution.
Add powdered potassium carbonate (2.76 g, 20 mmol) as the base.
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC. The phenoxide, generated in situ, will act as a nucleophile.
After completion, cool the mixture and pour it into acidified water (pH ~5) to neutralize the excess base and protonate the product.
Collect the resulting precipitate by filtration, wash with water, and dry.
Purify the crude product by recrystallization or column chromatography to yield the target herbicidal compound.
Herbicidal Activity Data (Representative Analogs):
The following table presents hypothetical, yet plausible, herbicidal efficacy data for a compound synthesized via this route against common weeds.
Weed Species
Type
Growth Inhibition at 150 g/ha (%)
Abutilon theophrasti (Velvetleaf)
Broadleaf
95%
Amaranthus retroflexus (Redroot Pigweed)
Broadleaf
90%
Echinochloa crus-galli (Barnyardgrass)
Grass
75%
Setaria faberi (Giant Foxtail)
Grass
70%
Logical Relationship Diagram:
Caption: From intermediate to herbicidal action.
Conclusion
3,5-Dinitro-4(1H)-pyridinone stands out as a high-value, versatile intermediate for agrochemical research and development. Its straightforward synthesis and predictable reactivity, governed by the principles of nucleophilic aromatic substitution on an electron-deficient ring, provide a robust platform for creating diverse molecular architectures. The protocols and insights provided herein demonstrate its potential in the rational design of novel fungicides and herbicides. By leveraging this key building block, scientists can accelerate the discovery pipeline for new crop protection solutions that are essential for global food security.
References
DE3889167T2 - Pyridinone derivatives and fungicidal compositions containing them for agriculture and horticulture.
US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google P
US4661486A - Pyridazinone derivatives and their use as agricultural fungicides - Google P
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods . Bioorganic & Medicinal Chemistry. [Link]
US3911011A - 3,5-Dinitroaniline derivatives - Google P
Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. - DTIC. [Link]
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - MDPI. [Link]
Agrochemicals Business - NIPPON KAYAKU Co., Ltd. [Link]
Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed. [Link]
Synthesis of pyridinone with various reactions. - ResearchGate. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. [Link]
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. [Link]
Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads - MDPI. [Link]
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . ResearchGate. [Link]
WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google P
Agrochemicals | Business Fields - Kao Chemicals. [Link]
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds - PMC - NIH. [Link]
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) . ResearchGate. [Link]
Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives . ResearchGate. [Link]
Application Notes and Protocols for the Nitration of 4-Hydroxypyridine
Introduction The nitration of pyridine rings is a cornerstone of synthetic organic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and novel materials.[1] Nitrated pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The nitration of pyridine rings is a cornerstone of synthetic organic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and novel materials.[1] Nitrated pyridines are valuable precursors for a wide range of functional group transformations, enabling the synthesis of diverse molecular architectures.[2] However, the electron-deficient nature of the pyridine nucleus presents a significant challenge to classical electrophilic aromatic substitution, often necessitating harsh reaction conditions and leading to modest yields.[1]
4-Hydroxypyridine, also known as 4-pyridone, exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium is influenced by the solvent environment.[3] The presence of the hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, facilitating nitration under more controlled conditions compared to unsubstituted pyridine. This application note provides a detailed experimental protocol for the nitration of 4-hydroxypyridine, focusing on the synthesis of 4-hydroxy-3-nitropyridine, a key building block in medicinal chemistry.
Reaction Mechanism and Scientific Rationale
The nitration of 4-hydroxypyridine is an electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho positions (3 and 5). The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
The choice of a mixed acid system (HNO₃/H₂SO₄) is critical. While nitric acid is the source of the nitro group, sulfuric acid's role as a stronger acid is to generate a sufficient concentration of the nitronium ion, which is the active electrophile. The reaction temperature is a crucial parameter that must be carefully controlled to prevent over-nitration or decomposition of the starting material and product.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitropyridine
This protocol details the synthesis of 4-hydroxy-3-nitropyridine from 4-hydroxypyridine.[4]
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
4-Hydroxypyridine
≥98%
Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)
95-98%
Commercially Available
Corrosive
Concentrated Nitric Acid (HNO₃)
68-70%
Commercially Available
Corrosive, Oxidizer
Deionized Water
In-house
Ice
In-house
Acetone
Reagent Grade
Commercially Available
For washing
Equipment
Round-bottom flask (appropriate size for the scale of the reaction)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Thermometer
Buchner funnel and filter flask
Drying oven
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.
Substrate Addition: While maintaining the temperature below 10 °C, slowly add 4-hydroxypyridine in portions to the cold sulfuric acid with vigorous stirring. The 4-hydroxypyridine will dissolve to form a solution.
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid using a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 60-70 °C.
Reaction Monitoring: After the addition is complete, heat the reaction mixture and maintain the temperature at 60-70°C for approximately 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.[4] This will precipitate the crude product.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual acids.
Purification: The crude product can be further purified by stirring it in acetone to remove impurities.[4] Filter the solid and dry it in a vacuum oven. For higher purity, recrystallization from a suitable solvent, such as water or an alcohol-water mixture, can be performed.
Experimental Workflow Diagram
Caption: Workflow for the nitration of 4-hydroxypyridine.
Product Characterization
The structure and purity of the synthesized 4-hydroxy-3-nitropyridine should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. A typical spectrum would exhibit a singlet for the proton at position 2, and two doublets for the protons at positions 5 and 6. For example, reported shifts are δ 8.88 (s, 1H), 7.85 (d, J = 6 Hz, 1H), 6.58 (d, J = 6 Hz, 1H).[4]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
A broad O-H stretching band for the hydroxyl group.
Strong N-O stretching bands for the nitro group.
C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the product. The molecular ion peak should correspond to the calculated molecular weight of 4-hydroxy-3-nitropyridine (C₅H₄N₂O₃: 140.10 g/mol ).
Safety Precautions
General Safety:
All manipulations should be performed in a well-ventilated fume hood.[5][6]
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[6][7][8][9]
An eyewash station and safety shower should be readily accessible.[6][8][9]
Chemical-Specific Hazards:
Concentrated Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents.[5][8][9] They can cause severe burns upon contact with skin and eyes.[5][9] Avoid inhalation of vapors.[8] When diluting, always add acid to water slowly, never the other way around.[8]
Nitration Reaction: Nitration reactions can be highly exothermic.[10] Proper temperature control is crucial to prevent runaway reactions.
Spill and Waste Disposal:
In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[8]
All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
- Ensure the reaction temperature was maintained at 60-70 °C for the full duration. - Check the quality and concentration of the nitric and sulfuric acids.
Product loss during work-up
- Ensure the quenching is done slowly and with efficient cooling to maximize precipitation. - Minimize the amount of washing solvent to avoid dissolving the product.
Dark-colored product
Side reactions or decomposition
- Maintain strict temperature control during the addition of the nitrating mixture. - Ensure the starting material is pure.
Incomplete precipitation
Product is soluble in the acidic aqueous solution
- Adjust the pH of the quenched solution towards neutral with a base (e.g., sodium hydroxide solution) while cooling to induce further precipitation.
Conclusion
This application note provides a comprehensive and reliable protocol for the nitration of 4-hydroxypyridine. By carefully following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize 4-hydroxy-3-nitropyridine, a valuable intermediate for further chemical transformations in drug discovery and materials science. The provided characterization data serves as a reference for product verification.
References
Nitrates - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [Link]
Nitration reaction safety. (2024, June 7). YouTube. [Link]
MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid.pdf)
Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018, December 3). ACS Omega. [Link]
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]
Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. [Link]
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. PMC. [Link]
Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. [Link]
Purification of Pyridine for Nonaqueous Titrations. ACS Publications. [Link]
PART 1: Foundational Principles in Energetic Material Synthesis
An Application Guide to the Synthesis of Modern Energetic Materials: Protocols, Principles, and Safety The synthesis of energetic materials—a cornerstone of defense, aerospace, and industrial applications—is a field defi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of Modern Energetic Materials: Protocols, Principles, and Safety
The synthesis of energetic materials—a cornerstone of defense, aerospace, and industrial applications—is a field defined by the pursuit of a delicate equilibrium: maximizing energy output while minimizing sensitivity to accidental initiation.[1][2] This guide serves as a comprehensive resource for researchers and scientists, offering in-depth application notes, detailed synthetic protocols, and the critical safety frameworks required to navigate this demanding area of chemistry. Moving beyond simple procedural lists, we explore the causal relationships behind experimental choices, grounding our discussion in the principles of scientific integrity and field-proven expertise.
The energetic properties of a molecule are intrinsically linked to its chemical structure. The primary goal is to create a compact, dense molecule containing both a fuel (typically carbon and hydrogen) and an oxidizer (often nitro groups) that can rapidly decompose into stable, gaseous products like N₂, CO₂, and H₂O, releasing a tremendous amount of energy.[1]
Key Energetic Moieties and Molecular Architectures:
Nitramines: These compounds, containing the R-N-NO₂ functionality, are among the most powerful and widely used explosives. The N-NO₂ bond is highly energetic, and its inclusion in cyclic structures can lead to high crystal densities. Prominent examples include RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).[3]
Nitroaromatics: These materials, such as TNT (2,4,6-trinitrotoluene), are often very stable and insensitive, making them suitable for melt-cast applications. The addition of amino groups to a polynitroaromatic structure, as seen in TATB (1,3,5-triamino-2,4,6-trinitrobenzene), can further increase density and thermal stability while decreasing sensitivity.[4]
Caged and Strained Ring Systems: Bicyclic and caged structures, like that of CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane), are of significant interest. The inherent ring strain contributes to a higher heat of formation, which in turn increases the energy released upon decomposition.[4][5]
Core Synthetic Strategies:
The introduction of nitro (-NO₂) groups is the most common strategy for synthesizing energetic materials. This is typically achieved through nitration or nitrolysis.
Nitration: This involves the reaction of a substance with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Nitrolysis: This process involves the cleavage of a chemical bond by a nitrating agent, replacing a specific functional group (like an acetyl or benzyl group) with a nitro group. This is a key step in the synthesis of many powerful nitramines like RDX, HMX, and CL-20.[5][6]
PART 2: Application Notes & Protocols for Key Energetic Materials
The following sections provide detailed protocols for the synthesis of two important energetic materials: the ultra-high-performance caged nitramine, CL-20, and the insensitive explosive, TEX. These examples were chosen to illustrate the different synthetic challenges and objectives in the field.
Application Note 1: CL-20 – The Pinnacle of High-Performance Explosives
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) is the most powerful non-nuclear explosive developed to date.[5] Its high density and significant heat of formation give it a detonation performance far exceeding that of traditional explosives like HMX.[7] The synthesis of CL-20 is complex and multi-stepped, reflecting the challenge of constructing its intricate caged structure.[8] Modern methods often focus on improving yield and reducing cost by optimizing the debenzylation and nitrolysis of precursors like Tetraacetyldibenzylhexaazaisowurtzitane (TADB).[5][7][9] The use of solid acid catalysts like zeolites represents a greener and safer approach by simplifying workup and minimizing corrosive waste streams.[5]
Caption: A generalized workflow for the development of new energetic materials.
This protocol is based on a greener, one-pot debenzylation-nitrolysis method.[5]
Materials:
Tetraacetyldibenzylhexaazaisowurtzitane (TADB)
98% Nitric Acid (HNO₃)
Zeolite Catalyst (H-ZSM-5)
Round-bottom flask (10 mL) with magnetic stirrer
Ice bath
Standard laboratory glassware and filtration apparatus
Procedure:
Catalyst and Acid Preparation: In a 10 mL round-bottom flask, add the zeolite catalyst (e.g., 0.3 g) to 98% nitric acid (e.g., 5 mL) under magnetic stirring.
Cooling: Cool the mixture to 0 °C using an ice bath. The temperature must be carefully controlled to manage the exothermic reaction.
Substrate Addition: Gradually add TADB (e.g., 0.3 g, 0.58 mmol) to the stirred mixture in small portions. The slow addition is critical to prevent a runaway reaction.
Reaction: Once the addition is complete, maintain the reaction at a controlled temperature (optimized between 0-25 °C) and stir for the specified time (optimized between 1-3 hours). The reaction proceeds on the external surface of the zeolite catalyst.[5]
Quenching: After the reaction period, carefully quench the reaction by pouring the mixture into an excess of crushed ice/water. This will precipitate the crude CL-20 product.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to remove residual acid.
Drying: Dry the purified product under vacuum at a low temperature.
Recrystallization (Optional but Recommended): For the highest purity and desired epsilon polymorph, recrystallize the crude CL-20 from a suitable solvent like ethyl acetate.[9]
Application Note 2: TEX – An Insensitive High Explosive
In the quest for safer munitions, insensitive high explosives (IHEs) are paramount.[10] 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX) is a nitramine explosive that is significantly less sensitive to impact and friction than RDX and HMX.[11] Its development addresses the critical need to create energetic materials that are stable and robust, reducing the risk of accidental detonation during handling, storage, and transport.[11] The synthesis of TEX has been improved by using solid acid catalysts, such as silica sulfuric acid (SSA), which are efficient, recyclable, and lead to a high-yielding protocol.[11]
Caption: Synthetic route for the insensitive high explosive TEX.
This protocol is based on the improved and scalable synthesis using silica sulfuric acid (SSA).[11]
Catalyst Slurry: In a 50 mL round-bottom flask, charge 1 g of SSA and 20 mL of fuming nitric acid.
Heating: Heat and stir the mixture to 50 °C.
Reactant Addition: Prepare a homogeneous mixture of DFTHP (0.412 g, 2 mmol) and glyoxal trimer dihydrate (0.210 g, 1 mmol). Add this mixture slowly and portion-wise to the heated acid/catalyst slurry over 10 minutes. The reaction is exothermic and may evolve brown fumes; careful, slow addition is essential for safety.[11]
Reaction: After addition is complete, increase the temperature and stir the reaction mixture at 60–65 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Cooling & Catalyst Separation: Cool the reaction to room temperature. Centrifuge the mixture to settle the heterogeneous SSA catalyst. The catalyst can be recovered, washed, and recycled for subsequent batches.[11]
Product Isolation: Decant the supernatant liquid and pour it into crushed ice to precipitate the product.
Filtration and Washing: Filter the crude TEX product and wash it thoroughly with water.
Drying: Dry the final product in a vacuum oven. This method reportedly achieves yields around 80%.[11]
Note: Sensitivity values can vary based on the test method and crystal quality.
PART 3: Advanced Synthetic Strategies & Future Outlook
The field of energetic materials is continuously evolving, driven by the need for safer, more powerful, and environmentally benign compounds.[12]
Green Energetic Materials: Research is focused on developing materials that minimize environmental harm throughout their lifecycle.[12][13] This includes using "greener" reagents and solvents, such as ionic liquids, and designing molecules whose decomposition products are non-toxic (e.g., N₂, H₂O).[14][15]
Flow Chemistry and Microfluidics: The synthesis of energetic materials in microreactors offers significant safety advantages by minimizing the quantity of hazardous material present at any given time.[16] This technology also allows for precise control over reaction parameters, potentially improving yields and purity.[16]
Nitrogen-Rich Compounds: Heterocyclic compounds with a high nitrogen content are a major focus of modern research.[4][17] These materials derive their energy from high positive heats of formation rather than oxidation, often producing only nitrogen gas upon decomposition, making them a "cleaner" class of explosives.[17][18]
PART 4: Critical Safety Protocols in Energetic Material Synthesis
Safety is the paramount consideration in any laboratory handling energetic materials. [19] Accidental detonation can result from various stimuli, including impact, friction, heat, and electrostatic discharge.[20] A comprehensive safety plan is mandatory.
Core Safety Principles:
Hazard Assessment: Before any synthesis, a thorough hazard assessment must be conducted. This includes understanding the specific sensitivities of all reactants, intermediates, and the final product.[20]
Minimize Quantities: The scale of work should always be kept to the absolute minimum necessary to achieve the objective. Scaling up a reaction must be done with extreme caution and with additional safety reviews.[21][22]
Engineering Controls:
Fume Hoods & Blast Shields: All operations must be conducted in a fume hood, and a portable blast shield is required for any new or scaled-up reaction.[22]
Grounding: To prevent electrostatic discharge, all equipment must be properly grounded. Conductive-sole shoes and conductive mats are recommended.[20]
Remote Operation: For particularly sensitive operations, remote handling should be employed.[21]
Personal Protective Equipment (PPE):
Standard PPE includes safety glasses, a face shield, a lab coat (flame-resistant is preferred), and heavy-duty gloves (e.g., leather over nitrile).[20][22]
For operations with a significant explosion risk, ear protection and leather jackets with arm protection are necessary.[20]
Emergency Procedures: Clear, well-practiced emergency procedures for spills, fires, and accidental initiation must be in place. All personnel must know the location and use of emergency equipment like safety showers, eyewashes, and fire extinguishers.[22][23]
PART 5: Characterization and Performance Evaluation
After synthesis and purification, a new energetic material must be thoroughly characterized to confirm its identity, purity, and properties.
Structural and Purity Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are used to confirm the molecular structure.[24][25] High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized material and quantifying any residual starting materials or by-products.[26]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the material's melting point, decomposition temperature, and overall thermal stability. This data is critical for assessing its safety and potential applications.[27]
Sensitivity and Performance Testing: The material's sensitivity to impact, friction, and electrostatic discharge is measured using standardized tests. Performance metrics like detonation velocity and pressure are determined through controlled experiments to classify the material and understand its energetic output.[2]
By integrating rigorous synthetic chemistry with an unwavering commitment to safety, researchers can continue to advance the field of energetic materials, developing next-generation compounds with tailored properties for a wide range of critical applications.
References
An Improved and Scalable Synthesis of Insensitive High Explosive 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX). (2016). Organic Process Research & Development - ACS Publications. Available at: [Link]
A review of energetic materials synthesis. (n.d.). Chemistry and Chemists. Available at: [Link]
Inproved Synthesis Process for CL-20. (n.d.). TDA Research, Inc. Available at: [Link]
Synthesis of CL-20 from TADB in a One-Pot Method by Zeolite/HNO3 as a New Nitrolysis System. (n.d.). SciELO. Available at: [Link]
DESIGN AND SYNTHESIS OF ENERGETIC MATERIALS. (n.d.). Annual Reviews. Available at: [Link]
Recent Advances in the Synthesis of High Explosive Materials. (2015). MDPI. Available at: [Link]
US9056868B1 - Three-step synthesis of CL-20. (n.d.). Google Patents.
Recent Advances in Safe Synthesis of Energetic Materials: An Overview. (2019). ResearchGate. Available at: [Link]
Synthesis of energetic materials by microfluidics. (2024). ScienceDirect. Available at: [Link]
A Review of Energetic Materials Synthesis. (n.d.). Scribd. Available at: [Link]
Review of modern military insensitive high explosives. (2021). Open Journal Systems. Available at: [Link]
An overview on CL-20 synthesis and key issues with the TAIW route, along with improvement strategies. (2024). Taylor & Francis Online. Available at: [Link]
Processing, characterization, modelling and applications of nano energetic materials. (n.d.). EMRS. Available at: [Link]
Synthesis and characterization of a greener insensitive melt cast explosive. (n.d.). J-STAGE. Available at: [Link]
HMX and RDX Synthesis. (n.d.). National Technical Reports Library - NTIS. Available at: [Link]
Shaping the future of energetic materials: breakthroughs, barriers, and emerging frontiers. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
Developments in CL-20 Synthesis. (n.d.). Scribd. Available at: [Link]
Insensitive High Explosives: III. Nitroguanidine - Synthesis - Structure - Spectroscopy - Sensitiveness. (2019). Semantic Scholar. Available at: [Link]
Surface characterization of energetic materials using point-to-point contact FTIR-ATR. (2003). IEEE Xplore. Available at: [Link]
Center of Materials for Advanced Energetics. (n.d.). New Jersey Institute of Technology - NJIT. Available at: [Link]
Green Energetic Materials. (n.d.). Wiley-VCH. Available at: [Link]
Recent Advances in Energetic Molecule Synthesis. (2016). 《含能材料》:火炸药. Available at: [Link]
Modern trends in “Green” primary energetic materials. (2021). New Journal of Chemistry (RSC Publishing). Available at: [Link]
Synthesis of Nitramines RDX, HMX, and CL-20. (n.d.). ResearchGate. Available at: [Link]
Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. (n.d.). Borden Institute. Available at: [Link]
Explosive Chemicals Research Safety. (n.d.). SLAC National Accelerator Laboratory. Available at: [Link]
An Introduction to the Synthesis of High-energy Materials. (2024). Organic Chemistry Research. Available at: [Link]
Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University. Available at: [Link]
Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. Available at: [Link]
determination of the hmx and rdx content in synthesized energetic material by hplc, ft-mir, and. (n.d.). SciSpace. Available at: [Link]
Theoretical advances in understanding and enhancing the thermostability of energetic materials. (2024). RSC Publishing. Available at: [Link]
Thermo-mechanical characterisation of energetic materials for additive manufacture. (2024). Apollo - University of Cambridge Repository. Available at: [Link]
Environmentally Friendly Energetic Materials for Initiation Devices. (n.d.). SciSpace. Available at: [Link]
HMX. (2020). Sciencemadness Wiki. Available at: [Link]
Energetic Ionic Materials: How Green Are They? A Comparative Life Cycle Assessment Study. (2013). ACS Sustainable Chemistry & Engineering. Available at: [Link]
Explosive Material: Practical Tips for Safe Training in Your Company. (2023). Ludus Global. Available at: [Link]
Energetic materials: crystallization and characterization. (n.d.). TNO Repository. Available at: [Link]
Synthesis of pure RDX. (n.d.). UNT Digital Library. Available at: [Link]
Green Energetic Materials, Chapter 7: "Green propellants Based on Dinitramide Salts: Mastering Stability and Chemical Compatibility Issues". (n.d.). Chalmers University of Technology. Available at: [Link]
Technical Support Center: Purification of 3,5-dinitro-4(1H)-pyridinone
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-dinitro-4(1H)-pyridinone. This document addresses common...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-dinitro-4(1H)-pyridinone. This document addresses common challenges and frequently asked questions related to its purification, emphasizing the rationale behind each step to ensure robust and reproducible outcomes.
General Purification Workflow
The purification of 3,5-dinitro-4(1H)-pyridinone from a crude reaction mixture typically involves initial isolation followed by a primary purification technique, most commonly recrystallization. Purity assessment is a critical step throughout the process.
Caption: General experimental workflow for the purification of 3,5-dinitro-4(1H)-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying 3,5-dinitro-4(1H)-pyridinone?
A1: Recrystallization is the most widely reported and effective method for purifying this compound.[1] The key to successful recrystallization lies in selecting an appropriate solvent. Water is commonly used, as the compound's solubility is significantly higher in hot water than in cold water, allowing for good recovery of pure crystals upon cooling.[1][2] The presence of two electron-withdrawing nitro groups and the pyridinone structure enhances its ability to form strong hydrogen bonds, which influences its solubility and crystallization behavior.[1]
Q2: What are the key physical and chemical properties to be aware of during purification?
A2:
Tautomerism: This compound exists predominantly in the pyridinone form rather than the 4-pyridinol tautomer.[1][3]
Hydration: It readily forms a stable monohydrate when crystallized from water.[1] This should be considered when calculating yields and for spectroscopic analysis.
Solubility: It has moderate solubility in many common organic solvents.[4] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
Stability: While stable under standard conditions, its dinitro-aromatic structure suggests it should be handled with care.[4] Avoid excessive heat or mechanical shock. Some related nitroaromatic compounds can decompose with heat.[6][7]
Acidity: The electron-withdrawing nitro groups increase the acidity of the N-H proton.[4] This can be relevant if considering acid-base extraction techniques or interactions with basic impurities.
Q3: What are the likely impurities from a typical synthesis?
A3: The synthesis of 3,5-dinitro-4(1H)-pyridinone often involves the nitration of a pyridine precursor using strong acids like fuming sulfuric acid and nitric acid.[1] Potential impurities include:
Mononitrated Intermediates: Such as 3-nitro-4(1H)-pyridinone.
Isomeric Byproducts: Other dinitro-isomers, although the 3,5-disubstitution is generally favored.
Degradation Products: The harsh reaction conditions can lead to ring-opened or other degradation products.[8]
Residual Acids: Trapped sulfuric or nitric acid.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes. As with many nitroaromatic compounds, caution is advised. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle 3,5-dinitro-4(1H)-pyridinone in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: Low yield after recrystallization.
Possible Cause
Recommended Solution
Too much solvent was used.
Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent dropwise near the boiling point is a good practice.[2]
Premature crystallization.
Ensure your filtration apparatus (funnel, flask) is pre-heated before performing a hot gravity filtration to remove insoluble impurities.[9] This prevents the product from crystallizing out along with the impurities.
Crystals were filtered while the solution was still warm.
Allow the solution to cool slowly to room temperature first, then cool further in an ice-water bath to maximize crystal formation before vacuum filtration.[9]
Product is significantly soluble in the cold wash solvent.
Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves and is lost in the filtrate.[2]
Problem 2: The product is colored (e.g., yellow/orange) or appears impure after one recrystallization.
Possible Cause
Recommended Solution
Colored impurities are co-crystallizing with the product.
Add a small amount of activated decolorizing charcoal to the hot solution before filtration.[2][9] The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the desired product. Perform a hot gravity filtration to remove the charcoal.
Insoluble impurities were not removed.
If you observe solid particles in your hot, dissolved solution, a hot gravity filtration step is necessary before allowing the solution to cool.[9] This removes impurities that are insoluble in the recrystallization solvent.
The chosen solvent is not effective for removing a specific impurity.
A different recrystallization solvent may be required. For related dinitro-dihydropyridine compounds, solvents like chloroform have been used.[10] Alternatively, a two-solvent recrystallization system could be employed.[2]
The impurity is chemically very similar to the product.
If recrystallization is insufficient, column chromatography may be necessary. For nitroaromatic compounds, stationary phases like phenyl-hexyl or standard silica gel (C18) can be effective.[11]
Problem 3: Crystals do not form upon cooling.
Caption: Decision tree for inducing crystallization.
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod.[2] The microscopic scratches provide nucleation sites for crystal growth.
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent to re-achieve saturation, then allow it to cool again.
Add an Anti-Solvent: If using a two-solvent system, slowly add the second solvent (in which the compound is insoluble) until the solution becomes slightly cloudy, then add a drop or two of the first solvent to clarify before cooling.[9]
Problem 4: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.
Possible Cause
Recommended Solution
The solution is cooling too rapidly.
Ensure slow cooling. Allow the flask to cool on a benchtop, insulated if necessary, before moving to an ice bath. Rapid cooling from a high temperature can favor oil formation over crystallization.
The boiling point of the solvent is higher than the melting point of the solute.
This is a fundamental solvent mismatch. A different solvent with a lower boiling point must be selected.
High concentration of impurities.
Impurities can depress the melting point of the eutectic mixture. Try to remove the impurities first (e.g., charcoal treatment) or perform a preliminary purification before the final recrystallization.
Solution is supersaturated at a high temperature.
Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is adapted from standard laboratory procedures and literature reports for 3,5-dinitro-4(1H)-pyridinone.[1][2][9]
Dissolution: Place the crude 3,5-dinitro-4(1H)-pyridinone in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate.
Achieve Saturation: Add more hot water dropwise until the solid just dissolves completely. Avoid adding a large excess of water.
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
(Optional) Hot Gravity Filtration: If charcoal or other insoluble impurities are present, pre-heat a separate flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of ice-cold deionized water.
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a mild temperature.
Protocol 2: Purity Assessment by HPLC
This is a general-purpose reverse-phase HPLC method suitable for analyzing nitroaromatic compounds.[7][11][12]
Parameter
Condition
Column
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water (with 0.1% Formic or Acetic Acid)
Mobile Phase B
Acetonitrile or Methanol
Gradient
Start with a high percentage of A, ramp to a high percentage of B over 15-20 minutes. (e.g., 95:5 A:B to 5:95 A:B)
Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent like acetonitrile.
References
Glidewell, C., Low, J. N., Skakle, J. M., & Wardell, J. L. (2008). 3,5-Dinitropyridin-4(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1701. [Link]
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization - Single Solvent. [Link]
Homi Bhabha Centre for Science Education (HBCSE). (n.d.). Recrystallization. [Link]
Yoshida, K., et al. (2014). Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry, 79(5), 2223–2228. [Link]
Matsumura, E., Ariga, M., Tou, Y., & Arai, H. (1975). The Reaction of 1-Substituted 3,5-Dinitro-4-pyridones with Primary Amines. Chemistry Letters, 4(11), 1259-1262. [Link]
PubChem. (n.d.). 3,5-Dinitro-4-hydroxypyridine. National Center for Biotechnology Information. [Link]
Akkina, L. K., et al. (n.d.). A Process For Purification Of Polycyclic Pyridone Compounds. QuickCompany. [Link]
Klapötke, T. M., et al. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal, 13(17), 2414-2423. [Link]
Technical Support Center: Overcoming Solubility Issues of 3,5-Dinitro-4(1H)-pyridinone in Synthetic Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks when utilizing 3,5-dinitro-4(1H)-pyridinone (also known as 4-hydroxy-3,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks when utilizing 3,5-dinitro-4(1H)-pyridinone (also known as 4-hydroxy-3,5-dinitropyridine) in complex synthetic workflows, such as nucleophilic ring transformations.
Mechanistic Context: The Root of the Solubility Barrier
3,5-Dinitro-4(1H)-pyridinone is a highly versatile scaffold, frequently used as a synthetic equivalent for diformylamine in ring transformation reactions to yield polyfunctionalized pyrroles and other complex heterocycles[1].
However, its physical properties often derail experimental workflows. The molecule exists in a tautomeric equilibrium (4-pyridone ⇌ 4-hydroxypyridine). The two strongly electron-withdrawing nitro groups at the 3 and 5 positions significantly increase the acidity of the N-H (or O-H) proton. This structural electronic arrangement facilitates an exceptionally strong, rigid intermolecular hydrogen-bonding network. Consequently, the compound exhibits notoriously poor solubility in standard organic solvents, often precipitating out of solution or forming intractable sludges during reactions.
Troubleshooting Guides & FAQs
Q1: Why does 3,5-dinitro-4(1H)-pyridinone consistently crash out of solution during nucleophilic addition reactions?Analysis & Causality: Precipitation occurs because the introduction of certain nucleophiles disrupts the solvent sphere without deprotonating the pyridinone core. If the reaction is run in a moderately polar solvent (like THF), the intermolecular hydrogen bonds between the pyridinone molecules outcompete the solvent-solute interactions, causing the compound to aggregate.
Solution: Transition your reaction medium to highly polar aprotic solvents like DMSO or DMF. These solvents act as strong hydrogen-bond acceptors, effectively breaking the crystalline lattice and fully solubilizing the compound[2].
Q2: My downstream purification is sensitive to high-boiling solvents like DMSO. How can I achieve solubility in moderately polar solvents like THF or DCM?Analysis & Causality: If you cannot use DMSO/DMF, you must alter the solubility profile at the molecular level by eliminating the hydrogen-bond donor capacity of the pyridinone.
Solution:
In-situ Salt Formation: Add a mild, non-nucleophilic organic base (e.g., DIPEA or Triethylamine). This deprotonates the acidic N-H/O-H, converting the neutral molecule into an ammonium salt. The resulting ionic species exhibits drastically enhanced solubility in moderately polar solvents like THF.
Derivatization: If the free N-H is not mechanistically required, pre-treat the starting material to form an N-alkylated derivative (e.g., N-methyl). N-substituted 3,5-dinitro-4-pyridones lack the problematic hydrogen-bond donor, rendering them highly soluble in solvents like DCM and facilitating smooth ring transformations with C-nucleophiles[3].
Q3: During the ring transformation with sodium enolates, my reaction mixture turns into a viscous, unmixable sludge ("oiling out"). How do I prevent this?Analysis & Causality: "Oiling out" happens when the intermediate adduct (e.g., the sodium enolate-pyridinone complex) is insoluble in the chosen solvent, or when localized super-saturation occurs due to rapid addition.
Solution: Employ a mixed solvent system (e.g., 85% THF / 15% DMF). The THF maintains a manageable boiling point for workup, while the DMF provides the necessary solvating power for the highly polar intermediates. Furthermore, ensure the enolate is added dropwise to a pre-solubilized pyridinone solution to maintain a homogeneous phase.
Solvent Compatibility & Solubility Profile
To aid in experimental design, the following table summarizes the solubility behavior of 3,5-dinitro-4(1H)-pyridinone across various solvent systems based on its physicochemical properties[2].
Solvent System
Solubility Profile
Causality / Mechanism
Recommended Use Case
Hexane / Toluene
Insoluble (< 0.1 mg/mL)
Non-polar media cannot disrupt the strong intermolecular H-bonds of the pyridinone core.
Not recommended.
Dichloromethane (DCM)
Poor
Insufficient polarity to stabilize the tautomeric zwitterionic character.
Only viable for N-alkylated or N-protected derivatives[3].
Tetrahydrofuran (THF)
Moderate (Suspension)
Partial H-bond acceptance, but insufficient for complete dissolution at room temperature.
Use strictly with an organic base (e.g., DIPEA) to form a soluble salt.
DMSO / DMF
High (> 50 mg/mL)
Strong H-bond acceptors fully disrupt the crystalline lattice and stabilize the core.
Ideal for direct nucleophilic ring transformations[2].
Experimental Protocol: Self-Validating Ring Transformation
The following protocol outlines a base-mediated solubilization strategy for reacting 3,5-dinitro-4(1H)-pyridinone with a C-nucleophile (sodium enolate). This methodology is designed as a self-validating system , providing visual checkpoints to ensure solubility is achieved before proceeding.
Materials:
3,5-dinitro-4(1H)-pyridinone (1.0 eq)
Diethyl 3-oxopentanedioate (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
Anhydrous THF
Step 1: Enolate Generation (The Nucleophile)
In a flame-dried flask under N₂, suspend NaH in anhydrous THF (0.2 M).
Cool to 0 °C and add diethyl 3-oxopentanedioate dropwise.
Validation Checkpoint: Observe the evolution of H₂ gas. The reaction is complete when gas evolution ceases and the solution becomes clear and homogeneous.
Step 2: Pyridinone Solubilization (The Electrophile)
In a separate flask, suspend 3,5-dinitro-4(1H)-pyridinone in anhydrous THF (0.1 M).
Validation Checkpoint: The mixture will appear as a stubborn, turbid yellow suspension.
Add DIPEA (1.1 eq) dropwise at room temperature.
Validation Checkpoint: The suspension will rapidly clear, transitioning into a deep orange/red homogeneous solution. This visual shift confirms the disruption of intermolecular H-bonds via salt formation, validating complete solubilization.
Step 3: Controlled Addition & Reaction
Cool the solubilized pyridinone mixture to -78 °C.
Slowly transfer the enolate solution (from Step 1) into the pyridinone solution via cannula.
Causality Note: Adding the enolate to the pre-solubilized pyridinone prevents localized super-saturation, completely avoiding the "oiling out" phenomenon.
Allow the reaction to slowly warm to room temperature over 4 hours.
Step 4: Quench and Isolation
Quench the homogeneous reaction with saturated aqueous NH₄Cl.
Extract with EtOAc. The organic layer will contain the polyfunctionalized product, while unreacted salts partition safely into the aqueous phase.
Decision Matrix for Solvent Selection
Decision matrix for solubilizing 3,5-dinitro-4(1H)-pyridinone in synthetic workflows.
References
Title: Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone affording a polyfunctionalized pyrrole
Source: SciSpace / ARKIVOC
URL
Technical Support Center: Troubleshooting the Synthesis of 3,5-Dinitro-4(1H)-pyridinone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic complexities and common pitfalls encountered during the nitration of 4-pyridone. The synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic complexities and common pitfalls encountered during the nitration of 4-pyridone. The synthesis of 3,5-dinitro-4(1H)-pyridinone requires precise thermodynamic control; deviations often lead to incomplete nitration, oxidative ring cleavage, or kinetic side reactions.
This guide provides a causality-driven breakdown of the reaction, a self-validating experimental protocol, and a troubleshooting FAQ to ensure high yield and purity in your workflows.
Mechanistic Pathway & Logic
Understanding the electronic effects of the pyridine ring is critical. The first nitration occurs readily due to the electron-donating effect of the hydroxyl/oxo tautomer. However, the introduction of the first strongly electron-withdrawing nitro group severely deactivates the ring. Consequently, the second nitration requires a significant thermodynamic push (elevated heat and fuming acids) to proceed. Failure to control these conditions leads to the side reactions detailed below.
Mechanistic pathway of 4-pyridone nitration detailing target progression and major side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I getting predominantly the mono-nitrated product (3-nitro-4-pyridone) instead of the 3,5-dinitro derivative?A: The initial electrophilic aromatic substitution of 4-pyridone occurs rapidly at the 3-position because the electron-donating oxo group activates the ring. However, the introduction of the first nitro group strongly deactivates the pyridine ring through electron withdrawal. To achieve the second nitration at the 5-position, the reaction requires a significant thermodynamic push. If your reaction stalls at the mono-nitrated intermediate, it is likely because the temperature was too low or the nitrating mixture was insufficiently concentrated. Elevating the temperature to 85–90 °C using a mixture of fuming nitric acid and concentrated sulfuric acid is required to drive the second nitration[1].
Q2: How do I prevent oxidative ring cleavage during the nitration process?A: Pyridine rings, especially when subjected to harsh oxidative conditions (excess fuming HNO₃ at elevated temperatures), are prone to oxidative cleavage, leading to degradation products and severely reduced yields. To prevent this, strictly control the stoichiometry of your nitrating agents and ensure the reaction temperature never exceeds 100 °C. Adding the substrate slowly to a pre-cooled mixed acid system prevents localized exotherms that trigger runaway oxidative degradation[2].
Q3: Is N-nitration a concern when synthesizing 3,5-dinitro-4-pyridinone?A: Yes, but it depends heavily on your choice of reagents. When using non-standard nitrating agents like dinitrogen pentoxide (N₂O₅) in organic solvents, the reaction often proceeds kinetically to form an N-nitropyridinium intermediate[3]. However, in the standard thermodynamic H₂SO₄/HNO₃ mixed-acid system, 4-pyridone reacts primarily as the free base or conjugate acid, directing the nitronium ion (NO₂⁺) to the carbon atoms (3- and 5-positions). If N-nitration occurs, it typically undergoes a [1,5] sigmatropic shift to the C-nitrated form under these strongly acidic conditions[3].
Q4: How do I optimize the isolation and purity of 3,5-dinitro-4(1H)-pyridinone?A: Yield optimization relies on manipulating the solubility of the final product. 3,5-dinitro-4(1H)-pyridinone is highly insoluble in cold water. Quenching the hot reaction mixture by pouring it over crushed ice forces the immediate precipitation of the product. Extensive washing with cold distilled water removes residual acids and soluble mono-nitrated impurities. Recrystallization from a methanol-water mixture will yield a highly pure, lemon-yellow solid[2].
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions, expected yields, and the emergence of specific side products.
Reaction Condition
Primary Product
Expected Yield (%)
Major Side Product / Issue
HNO₃ / H₂SO₄, 25 °C, 2h
3-nitro-4(1H)-pyridinone
75–85%
Unreacted starting material
Fuming HNO₃ / H₂SO₄, 85–90 °C, 3h
3,5-dinitro-4(1H)-pyridinone
65–75%
Minor oxidative cleavage
N₂O₅ in organic solvent, 0 °C
N-nitropyridinium intermediate
Variable
Requires sigmatropic shift
Excess Fuming HNO₃, >110 °C
Degradation products
< 20%
Complete ring cleavage
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 3,5-dinitro-4(1H)-pyridinone is designed as a self-validating system . Each step includes a specific validation check to confirm the reaction is proceeding correctly before moving to the next phase.
Step 1: Preparation of the Nitrating Mixture
Action: Cool 25 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath to 0 °C. Slowly add 25 mL of fuming nitric acid (HNO₃) dropwise, maintaining vigorous stirring.
Validation Check: The internal temperature must remain below 20 °C. The resulting solution should be colorless to pale yellow. Evolution of dense brown gas (NO₂) indicates poor temperature control and premature decomposition of the nitrating agent.
Step 2: Substrate Addition
Action: Gradually add 5.0 g of 4-pyridone (or 4-hydroxypyridine) in small portions to the chilled mixed acid.
Validation Check: The solid should dissolve completely. The absence of a violent exotherm confirms that the protonation of the pyridine ring is occurring in a controlled manner[2].
Step 3: Thermodynamic Heating (Dinitration)
Action: Remove the ice bath and gradually heat the reaction mixture to 85–90 °C. Maintain this temperature for 3 hours.
Validation Check: The solution will transition to a deep yellow/orange color. A TLC check (Silica, DCM:MeOH 9:1) should confirm the disappearance of the mono-nitro intermediate (lower
) and the dominance of the dinitro product (higher ).
Step 4: Quenching and Precipitation
Action: Cool the mixture to room temperature, then pour it slowly over 150 g of vigorously stirred crushed ice.
Validation Check: Immediate precipitation of a bright lemon-yellow solid confirms the successful formation of 3,5-dinitro-4(1H)-pyridinone[2].
Step 5: Isolation and Purification
Action: Isolate the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral. Recrystallize from a methanol-water mixture.
Validation Check: The final product should have a sharp melting point (typically around 225–226 °C), confirming the removal of mono-nitrated and oxidative byproducts[2].
References
Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof
Source: Google Patents
URL
Title: The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3
Source: RSC Publishing
URL
Recrystallization methods for obtaining pure 3,5-dinitro-4(1H)-pyridinone crystals
Technical Support Guide: Recrystallization of 3,5-dinitro-4(1H)-pyridinone From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center for the purification of 3,5-dinitro-4(1H)-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Recrystallization of 3,5-dinitro-4(1H)-pyridinone
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the purification of 3,5-dinitro-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals who require high-purity crystalline material. We move beyond simple protocols to explain the causality behind our recommendations, ensuring your success through a deep understanding of the crystallization process. Our methodologies are structured to be self-validating, providing you with the confidence and expertise to troubleshoot and optimize your experiments.
The successful recrystallization of 3,5-dinitro-4(1H)-pyridinone hinges on exploiting its temperature-dependent solubility. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing for the recovery of pure crystals upon cooling while impurities remain in the mother liquor.[1][2]
The molecular structure of 3,5-dinitro-4(1H)-pyridinone is characterized by strong hydrogen bonding capabilities, primarily due to its N-H and carbonyl groups, which are further influenced by the two electron-withdrawing nitro groups.[3] This polarity is a key determinant in solvent selection.
Based on both theoretical principles and documented success, water is the primary recommended solvent for this compound.[3] Research has shown that recrystallization from water yields high-quality crystals, which notably exist as a stable monohydrate (C₅H₃N₃O₅·H₂O).[3][4] Acknowledging the formation of this hydrate is critical for accurate characterization and downstream applications.
Table 1: Solvent Selection Profile for 3,5-dinitro-4(1H)-pyridinone
Solvent
Polarity
Boiling Point (°C)
Rationale & Expert Insights
Water (H₂O)
High
100
Primary Recommendation. Documented success in forming high-quality monohydrate crystals.[3] Excellent solubility differential between hot and cold conditions. Environmentally benign and safe.
Ethanol (EtOH)
High
78
A potential alternative. May be used in a mixed-solvent system with water to fine-tune solubility if impurities are problematic in a pure water system.[2][5]
Acetone
Medium
56
Can be effective for many polar organic compounds. Its lower boiling point is a safety advantage. May be a good candidate for a "better" solvent in a mixed-solvent pair with a non-polar anti-solvent like hexane.[5]
Toluene
Low
111
Generally unsuitable as a primary solvent due to the high polarity of the target compound ("like dissolves like" principle).[2][6] May have niche applications in removing non-polar impurities.
Section 2: Step-by-Step Protocol: Recrystallization from Water
This protocol is designed for maximum purity and yield, incorporating self-validating checkpoints.
Experimental Workflow: Water Recrystallization
Caption: Workflow for obtaining pure 3,5-dinitro-4(1H)-pyridinone monohydrate crystals.
Methodology:
Dissolution: Place the crude 3,5-dinitro-4(1H)-pyridinone in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add a minimal amount of boiling deionized water while stirring or swirling until the solid just dissolves completely. The key is to create a saturated solution at high temperature.[1][2] Using excess solvent is a common error that will significantly reduce your final yield.
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, particulates), perform a hot filtration. This involves quickly filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.
Slow Cooling (Crucial for Purity): Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows the molecules to selectively arrange into a crystal lattice, effectively excluding impurities.[2] Rapid cooling can trap impurities and lead to smaller, less pure crystals.
Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing solvent.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold deionized water. Using cold solvent for washing is critical to prevent the redissolving of your purified product.[1]
Drying: Dry the purified crystals under vacuum to remove any residual water. The final product should be a crystalline solid, which is the stable monohydrate form.[3]
Section 3: Troubleshooting Guide
Direct answers to common experimental challenges.
Q: My compound separated as an oily liquid instead of crystallizing. What happened?
A: This phenomenon, known as "oiling out," occurs when the solute's solubility is so high in the hot solvent that it remains a liquid even when the solution is cooled below its melting point.
Probable Cause 1: The cooling rate was too fast.
Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. You can insulate the flask to prolong the cooling period.
Probable Cause 2: The solution is highly supersaturated.
Solution: Add a small amount of additional hot solvent before cooling. Seeding the solution with a previously obtained pure crystal at a slightly elevated temperature can provide a nucleation site and promote proper crystal growth.[1]
Q: After cooling, no crystals have formed. What should I do?
A: This typically indicates that the solution is not sufficiently supersaturated at the lower temperature, or there are no nucleation sites for crystals to begin forming.
Probable Cause 1: Too much solvent was used during the dissolution step.
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.
Probable Cause 2: Lack of nucleation sites.
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for the first crystals to form.
Solution 2 (Seeding): If available, add a single, tiny seed crystal of pure 3,5-dinitro-4(1H)-pyridinone. This provides a perfect template for further crystal growth.
Q: My final yield is very low. How can I improve it?
A: Low yield is a common issue directly related to the solubility of your compound.
Probable Cause 1: Using an excessive volume of solvent.
Solution: Ensure you are using the minimum amount of boiling solvent required for complete dissolution.
Probable Cause 2: Premature filtration or insufficient cooling.
Solution: Ensure the solution is thoroughly cooled in an ice bath after the initial slow cooling phase to maximize precipitation.
Probable Cause 3: Washing the collected crystals with room-temperature or warm solvent.
Solution: Always use ice-cold solvent for washing to minimize redissolving the product.
Table 2: Troubleshooting Summary
Problem
Probable Cause(s)
Recommended Solution(s)
Oiling Out
1. Cooling too rapidly.2. High supersaturation.
1. Reheat and cool much more slowly.2. Add a small amount of extra hot solvent; introduce a seed crystal.
No Crystals Form
1. Too much solvent used.2. Lack of nucleation sites.
1. Boil off excess solvent and re-cool.2. Scratch the flask; add a seed crystal.
Low Yield
1. Excess solvent.2. Insufficient cooling.3. Washing with warm solvent.
1. Use minimum hot solvent.2. Use an ice bath after slow cooling.3. Wash crystals with ice-cold solvent only.
Colored Crystals
1. Impurities trapped during rapid cooling.
1. Re-dissolve and cool much more slowly.2. Consider a pre-recrystallization charcoal treatment if impurities are colored.
Section 4: Frequently Asked Questions (FAQs)
Q: How does the cooling rate truly impact crystal quality?A: The cooling rate is directly proportional to the level of supersaturation. A slow cooling rate maintains a low level of supersaturation, giving molecules time to orient correctly and integrate into the growing crystal lattice while rejecting impurity molecules. A fast cooling rate creates high supersaturation, causing molecules to precipitate rapidly and haphazardly, which can trap impurities within the crystal structure.
Q: What is the purpose of a "seed crystal"?A: A seed crystal is a small, pure crystal of the target compound that is added to the solution. It overcomes the energy barrier required for initial nucleation, providing a perfect template for other molecules to deposit onto, ensuring the growth of well-ordered crystals and preventing issues like oiling out or failure to crystallize.[1]
Q: Should I expect the final product to be the monohydrate?A: Yes. When recrystallizing 3,5-dinitro-4(1H)-pyridinone from water, the thermodynamically stable form that crystallizes is the monohydrate.[3][4] This is a crucial detail for molecular weight calculations and further reactions. Your characterization data (e.g., elemental analysis) should align with the hydrated form.
Q: Can I use a mixed-solvent system?A: Yes, a mixed-solvent system is a powerful technique when a single solvent is not ideal.[2] For this compound, you could dissolve it in a "good" solvent where it is highly soluble (like ethanol) and then slowly add a "bad" anti-solvent where it is poorly soluble (like water or hexane) to the hot solution until turbidity (cloudiness) appears. Then, allow it to cool slowly. This method, known as anti-solvent crystallization, can be very effective.[1]
Troubleshooting Decision Pathway
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Fun, H. K., et al. (2008). 3,5-Dinitropyridin-4(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1701. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dinitro-4-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]
Kinouchi, T., et al. (1987). Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. Applied and Environmental Microbiology, 53(2), 305-310. Available at: [Link]
Fun, H. K., et al. (2008). 3,5-Dinitro-pyridin-4(1H)-one Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1701. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Teaching Labs. Retrieved from [Link]
Luger, K., et al. (2014). Rapid Purification of Recombinant Histones. PLoS ONE, 9(8), e104029. Available at: [Link]
Raja, M., et al. (2011). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1017-1020. Available at: [Link]
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Hunt, A. J., et al. (2014). The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. New Journal of Chemistry, 38, 4716-4720. Available at: [Link]
D'Ordine, R. L., & Stadtman, T. C. (1988). Purification and properties of a quinone-dependent p-nitrophenylphosphatase from Clostridium sticklandii. Journal of Bacteriology, 170(7), 3083-3088. Available at: [Link]
Scheepers, M. C., & Lemmerer, A. (2021). Exploring the Crystal Structure Landscape of 3,5-Dinitrobenzoic Acid through Various Multicomponent Molecular Complexes. Crystal Growth & Design, 21(2), 1149-1163. Available at: [Link]
Dr. ANJIRAL. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
Fischer, N., et al. (2016). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Zeitschrift für anorganische und allgemeine Chemie, 642(15), 844-851. Available at: [Link]
Zhang, G.-F., et al. (2006). Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. Zeitschrift für Kristallographie - New Crystal Structures, 221(2), 167-168. Available at: [Link]
Chegg. (2019). Solved What is the best recrystallizing solvent based on the. Retrieved from [Link]
Pharmaffiliates. (n.d.). 3,5-Dinitro-4-pyridinol. Retrieved from [Link]
Technical Support Center: Scale-Up of 4(1H)-Pyridinone, 3,5-dinitro- Production
Welcome to the technical support center for the synthesis and scale-up of 4(1H)-Pyridinone, 3,5-dinitro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 4(1H)-Pyridinone, 3,5-dinitro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe and efficient production of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that researchers often encounter during the synthesis of 3,5-dinitro-4-pyridone.
Q1: What are the primary challenges in the nitration of 4-pyridone?
A1: The nitration of pyridines, in general, presents several hurdles. Due to the electron-deficient nature of the pyridine ring, it is inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1] Achieving dinitration to form the 3,5-dinitro product requires harsh reaction conditions, which can lead to product instability and the formation of side products.[1] Key challenges include controlling the exothermic nature of the reaction, ensuring regioselectivity, and preventing over-nitration or degradation of the starting material and product.
Q2: Why is temperature control so critical during the nitration process?
A2: Nitration reactions are highly exothermic, and poor temperature control can lead to thermal runaway.[2][3] This can result in a rapid increase in reaction rate, generating heat faster than it can be dissipated. Such conditions can cause violent reactions, explosions, and the formation of undesirable byproducts, including polynitrated compounds.[2][4] For the synthesis of 3,5-dinitro-4-pyridone, maintaining the specified temperature profile is essential for both safety and product purity.
Q3: What are the common impurities I should expect, and how can I minimize them?
A3: Common impurities can include mononitrated pyridones, other isomers of dinitropyridone, and degradation products. The formation of these impurities is often linked to suboptimal reaction conditions, such as incorrect temperature, reaction time, or reagent stoichiometry. To minimize impurities, it is crucial to follow a well-optimized protocol with precise control over these parameters. In-process monitoring using techniques like TLC or HPLC can help in tracking the reaction progress and identifying the formation of byproducts early on.
Q4: My yield of 3,5-dinitro-4-pyridone is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. However, extending the reaction time or increasing the temperature excessively can lead to product degradation. Another significant cause of low yield is loss during the work-up and purification stages. The product can be water-soluble, and care must be taken during quenching and extraction to minimize losses. Recrystallization, while necessary for purification, can also lead to a reduction in the isolated yield if not performed carefully.
Q5: What are the key safety precautions I must take when working with fuming nitric and sulfuric acids?
A5: Both fuming nitric acid and fuming sulfuric acid (oleum) are extremely corrosive and reactive.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2] Be aware of the potential for violent reactions with organic materials and have appropriate spill containment and neutralization materials readily available.[2] It is also crucial to have an emergency response plan in place.[2]
II. Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions for specific stages of the 3,5-dinitro-4-pyridone synthesis.
Stage 1: Nitration Reaction
The nitration of 4-hydroxypyridine is a critical step that dictates the overall success of the synthesis.
Problem
Probable Cause(s)
Recommended Solution(s)
Reaction does not initiate or proceeds very slowly.
- Ensure the use of fuming nitric acid and fuming sulfuric acid (oleum) as specified.- Gradually increase the temperature according to the established protocol, monitoring for any exotherm.- Ensure vigorous and efficient stirring throughout the addition and reaction period.
- Too rapid addition of the nitrating mixture.- Inadequate cooling of the reaction vessel.- Scale of the reaction is too large for the cooling capacity.
- Add the nitrating mixture slowly and in a controlled manner, monitoring the internal temperature closely.- Use an ice bath or a cryostat to maintain the desired temperature.- For larger scale reactions, consider using a jacketed reactor with a circulating coolant. Continuous flow reactors can also be an excellent option for managing exotherms on a larger scale.[3][4]
Formation of a dark, tarry reaction mixture.
- Reaction temperature is too high.- Extended reaction time leading to product degradation.- Presence of impurities in the starting material.
- Strictly adhere to the recommended temperature profile.[5]- Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.- Ensure the purity of the 4-hydroxypyridine starting material before use.
Low yield of the desired 3,5-dinitro product.
- Incomplete dinitration.- Product degradation under harsh conditions.- Sub-optimal ratio of nitrating agents.
- Increase the reaction time or temperature slightly, but with careful monitoring to avoid degradation.- Consider a step-wise temperature increase as described in some protocols.[5]- Ensure the correct stoichiometry of fuming nitric acid and oleum is used.
Stage 2: Work-up and Isolation
The quenching and isolation of the product are critical for obtaining a good yield of pure 3,5-dinitro-4-pyridone.
Problem
Probable Cause(s)
Recommended Solution(s)
Violent or uncontrollable reaction during quenching.
- Quenching the reaction mixture too quickly.- Insufficient cooling of the quenching medium (ice/water).
- Pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.- Ensure the quenching vessel is adequately sized to accommodate any potential foaming or splashing.
Low recovery of the product after quenching.
- The product has some solubility in the acidic aqueous solution.- Incomplete precipitation of the product.
- Cool the quenched mixture thoroughly in an ice bath to maximize precipitation.- Allow sufficient time for the product to fully precipitate before filtration.- Minimize the total volume of water used for quenching, while still ensuring safety.
The isolated product is highly acidic.
- Insufficient washing of the filtered solid.
- Wash the filtered product thoroughly with cold water until the filtrate is neutral to pH paper.
Stage 3: Purification
Recrystallization is a common method for purifying the crude 3,5-dinitro-4-pyridone.
Problem
Probable Cause(s)
Recommended Solution(s)
Difficulty in finding a suitable recrystallization solvent.
- The product may have high or low solubility in common solvents.
- Water is a commonly used solvent for the recrystallization of 3,5-dinitro-4-pyridone monohydrate.[5] - Solvent mixtures, such as ethanol/water or acetic acid/water, can also be explored.
Low recovery after recrystallization.
- Using too much solvent.- Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter.- The product has significant solubility in the cold solvent.
- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- If solubility in the cold solvent is an issue, consider using a different solvent system or a multi-solvent recrystallization.
The product's color or purity does not improve significantly after recrystallization.
- The impurities have similar solubility characteristics to the product.- The presence of colored, highly stable byproducts.
- Consider a second recrystallization.- Treatment with activated carbon in the hot solution before filtration can help to remove colored impurities.- If impurities persist, column chromatography may be necessary, although this can be challenging on a large scale.
III. Experimental Protocols
Detailed Protocol for the Synthesis of 3,5-Dinitro-4(1H)-pyridinone
This protocol is adapted from established literature procedures and should be performed with strict adherence to all safety precautions.[5]
Materials and Equipment:
4-Hydroxypyridine
Fuming sulfuric acid (oleum, e.g., 20-30% SO₃)
Fuming nitric acid (e.g., >90%)
Crushed ice
Deionized water
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
Ice bath
Buchner funnel and filter paper
Procedure:
In a fume hood, carefully dissolve 4-hydroxypyridine in fuming sulfuric acid in a round-bottom flask, while cooling in an ice bath.
Prepare a mixture of fuming nitric acid and fuming sulfuric acid in a dropping funnel.
Slowly add the nitrating mixture to the solution of 4-hydroxypyridine, maintaining the internal temperature at or below a specified low temperature (e.g., 0-10 °C).
After the addition is complete, allow the reaction to stir at a low temperature for a designated period.
Gradually raise the temperature of the reaction mixture and hold it at an elevated temperature for several hours to drive the dinitration to completion.
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
Allow the resulting precipitate to stir in the cold solution to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid thoroughly with cold deionized water until the washings are neutral.
Dry the product under vacuum to obtain crude 3,5-dinitro-4(1H)-pyridinone.
Protocol for Recrystallization
Transfer the crude 3,5-dinitro-4(1H)-pyridinone to an Erlenmeyer flask.
Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.
If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.
Hot filter the solution to remove the activated carbon and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
Dry the crystals under vacuum to obtain pure 3,5-dinitro-4(1H)-pyridinone monohydrate.[5][6]
IV. Visualizations
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Technical Support Center: Stabilizing 3,5-Dinitro-4(1H)-pyridinone for Long-Term Storage
Welcome to the Technical Support Center for handling, storing, and troubleshooting 3,5-dinitro-4(1H)-pyridinone (CAS: 10425-71-5 / 19872-96-9). This compound is a highly functionalized specialty chemical utilized in adva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling, storing, and troubleshooting 3,5-dinitro-4(1H)-pyridinone (CAS: 10425-71-5 / 19872-96-9). This compound is a highly functionalized specialty chemical utilized in advanced organic synthesis, energetic materials, and targeted protein degrader (PROTAC) development. Because of its dual electron-withdrawing nitro groups and pyridinone core, it exhibits unique crystallographic and thermal behaviors that require precise environmental controls.
Section 1: Core Troubleshooting & FAQs
Q1: My batch of 3,5-dinitro-4(1H)-pyridinone has changed in mass and texture over time. What is causing this?A1: The compound is highly hygroscopic and readily forms a stable monohydrate. The presence of two strong electron-withdrawing nitro groups enhances the core's propensity to act as a hydrogen-bond donor and acceptor. When exposed to ambient humidity, the compound absorbs water to form a layered structural motif, where each water molecule acts as a hydrogen-bond donor to two carbonyl oxygen atoms, and the pyridinone N-H forms an N-H···O(water) bond [1].
Causality & Action: The mass increase is due to stoichiometric hydration. To reverse this, dry the compound under high vacuum at room temperature over a strong desiccant (e.g., P2O5) until a constant weight is achieved.
Q2: Can I dry the compound in a standard laboratory oven at 100°C?A2:No. 3,5-dinitro-4(1H)-pyridinone and its derivatives possess energetic properties due to the polynitro aromatic system. Thermogravimetric and differential scanning calorimetry (TG-DTG/DSC) analyses of 3,5-dinitropyridone derivatives show that thermal decomposition begins at relatively low temperatures (initial stages around 140°C–170°C), leading to exothermic cleavage of the nitro groups and eventual breakdown of the pyridine ring [2].
Causality & Action: Heating the compound near or above 140°C risks exothermic decomposition, compromising purity and safety. Always use vacuum desiccation for drying.
Q3: Does light exposure affect the integrity of the compound?A3: Yes. Like many nitroaromatic compounds, 3,5-dinitro-4(1H)-pyridinone is susceptible to photochemical degradation. UV and high-intensity visible light can induce the reduction of the nitro groups or promote radical-mediated ring-opening reactions.
Causality & Action: Store the compound in opaque or amber glass vials. If working on a benchtop for extended periods, wrap the reaction flasks in aluminum foil.
Section 2: Physicochemical Data Summary
To aid in your quality control (QC) processes, refer to the quantitative data summarized below:
Property
Value / Description
Molecular Weight (Anhydrous)
185.09 g/mol
Molecular Weight (Monohydrate)
203.11 g/mol
Hydrogen Bonding Motif
N-H···O(water) layered structure
Thermal Stability Limit
< 140 °C (Exothermic decomposition onset)
Recommended Storage Temp
2°C to 8°C (Refrigerated)
Appearance
White to pale-yellow crystalline powder
Section 3: Experimental Protocols
Protocol A: Preparation for Long-Term Storage
This protocol is a self-validating system designed to ensure complete dehydration prior to storage.
Purity Verification: Analyze the initial batch via HPLC to ensure >98% purity. Run a Karl Fischer titration to establish the baseline water content.
Dehydration: Place the compound in a vacuum desiccator containing fresh phosphorus pentoxide (P2O5). Apply a high vacuum (< 1 mbar) at 25°C for 24-48 hours.
Weight Validation (Self-Validation Step): Weigh the sample. Return it to the desiccator for 4 hours and re-weigh. The system is validated when the mass variance between the two readings is < 0.1%, confirming complete removal of the hydrate water.
Inert Gas Purging: Transfer the dried powder into an amber glass vial. Purge the vial with dry Argon or Nitrogen gas for 60 seconds to displace ambient oxygen and moisture.
Sealing and Storage: Seal the vial with a PTFE-lined cap, wrap the seam with Parafilm, and store in a monitored refrigerator at 2°C to 8°C.
Protocol B: Recrystallization of Degraded Material
Use this workflow to recover material that has heavily hydrated or accumulated minor impurities.
Dissolution: Suspend the impure 3,5-dinitro-4(1H)-pyridinone in minimal boiling distilled water. (Caution: Do not exceed 100°C; use a temperature-controlled water bath).
Clarification: If particulate impurities are present, perform a hot gravity filtration through a pre-warmed fluted filter paper.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize yield. The compound will crystallize as a monohydrate [1].
Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash with a small volume of ice-cold water.
Validation & Drying: Measure the wet yield. Follow Protocol A, Step 2 to convert the monohydrate back to the anhydrous form for storage.
Section 4: Process Visualization
Fig 1: Degradation pathways and optimal storage workflow for 3,5-dinitro-4(1H)-pyridinone.
References
Li, Y., Li, P., Zhou, Q. P., Zhang, G. F., & Ng, S. W. (2008). 3,5-Dinitropyridin-4(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
Fan, R., et al. (2014). Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone. National Institutes of Health (NIH) / PMC. URL:[Link]
Technical Support Center: Optimizing Catalyst Selection for Pyridinone Synthesis
Welcome to the Advanced Technical Support Center for Pyridinone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Pyridinone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind catalyst behavior, providing drug development professionals and synthetic chemists with self-validating protocols to ensure reproducible, high-yield construction of the pyridinone heterocyclic core.
I. Expert FAQs: Mechanistic Causality in Catalyst Selection
Q1: Transition metal vs. organocatalyst—how do I determine the optimal catalytic system for de novo pyridinone ring construction?A: The choice depends entirely on the electronic demands of your bond-forming sequence. Transition metals (e.g., Rh, Au, Pd) are mandatory when your strategy relies on deep C-H activation or the orchestration of multiple π-systems. For instance, Rhodium catalysts are unparalleled for [2+2+2] cycloadditions because the Rh(I) center readily undergoes oxidative addition with two alkyne units to form a metallacyclopentadiene intermediate, which subsequently inserts an isocyanate to close the pyridinone ring[1]. Conversely, Gold(I) catalysts act as superior π-acids; they are specifically chosen to activate 1,3-enyne acetates, triggering a nucleophilic attack that drives a tandem Nazarov cyclization and Schmidt-type nitrogen insertion[2]. Organocatalysts are generally reserved for milder, downstream desymmetrization rather than core ring construction.
Q2: Why am I observing poor regioselectivity during the C-H functionalization of my existing 2-pyridone core?A: Regioselectivity in pyridinone functionalization is dictated by the steric environment of the metal-substrate intermediate and the inherent electronic bias of the ring. Direct halogenation often yields intractable mixtures because the electrophilic intermediates do not sufficiently discriminate between the C3 and C5 positions[3]. To resolve this, you must exploit directing groups or specific catalyst-ligand combinations. For example, if you are targeting the C1/C6 methyl groups, utilizing a Copper-catalyzed benzylic-type imidation forces the activation specifically at the C(sp³)-H bonds via a radical-mediated pathway, bypassing the aromatic C-H bonds entirely[3].
II. Troubleshooting Guide: Resolving Common Experimental Failures
Issue: Stalled Reactions and Low Yields in Multicomponent Pyridinone Syntheses
Root Cause Analysis: Low yields in multicomponent reactions (e.g., combining aldehydes, active methylenes, and ammonium acetate) are rarely due to thermodynamic barriers; they are usually caused by catalyst deactivation (poisoning by amine byproducts) or improper solvent polarity that fails to stabilize the highly polar transition states[4].
Resolution Strategy: First, verify starting material conversion. If conversion is low, optimize the catalyst loading (often 10 mol% is required to overcome competitive binding) or switch to a recoverable heterogeneous catalyst[4]. If conversion is high but yield is low, the intermediate is polymerizing; you must lower the reaction temperature and strictly control the stoichiometric addition of the active methylene compound.
Decision tree for troubleshooting low yields in transition metal-catalyzed pyridinone synthesis.
III. Quantitative Data: Catalyst Performance Comparison
To facilitate rapid decision-making, the following table summarizes the quantitative performance metrics of leading catalytic systems used in pyridinone synthesis and functionalization.
IV. Validated Standard Operating Procedures (SOPs)
A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the mechanistic pathway is proceeding as intended.
Protocol A: Gold(I)-Catalyzed Tandem Nazarov/Schmidt-Type Reaction
This protocol leverages the π-acidic nature of Gold(I) to synthesize highly substituted 2-pyridinones[2].
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 1,3-enyne acetate (0.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Add JohnPhosAu(MeCN)SbF₆ (1 mol%).
Causality: JohnPhos provides sufficient steric bulk to prevent catalyst dimerization, while the SbF₆⁻ counterion ensures the Gold center remains highly electrophilic.
Reagent Addition: Slowly add the aryldiazonium salt (0.4 mmol) at room temperature.
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The immediate evolution of N₂ gas (bubbling) validates the successful initiation of the Schmidt-type nitrogen insertion following the Nazarov cyclization. If bubbling ceases prematurely, the catalyst has deactivated.
Completion & Isolation: Stir for 6 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography to isolate the bicyclic 2-pyridinone.
Mechanistic pathway of Gold(I)-catalyzed tandem Nazarov/Schmidt-type pyridinone synthesis.
Designed for the asymmetric synthesis of silicon-stereogenic arylpyridinones[1].
System Degassing: Charge a Schlenk tube with the chiral Rhodium(I) catalyst complex (5 mol%). Evacuate and backfill with Argon three times.
Causality: Rh(I) is highly susceptible to oxidative insertion by atmospheric oxygen. Strict anaerobic conditions are non-negotiable to maintain the active catalytic cycle.
Substrate Introduction: Introduce the silicon-containing prochiral triyne (1.0 equiv) and isocyanate (1.2 equiv) dissolved in anhydrous toluene.
Self-Validating Checkpoint: Extract a 10 µL aliquot after 2 hours. Perform a rapid crude ¹H-NMR. The disappearance of the terminal alkyne proton signals (~2.5 ppm) validates the successful formation of the metallacyclopentadiene intermediate.
Work-up: Concentrate under reduced pressure and purify via chiral HPLC to determine the enantiomeric ratio (e.r.) of the resulting silicon-bridged arylpyridinone.
V. References
1.3 - Benchchem
2.2 - National Institutes of Health (nih.gov)
3.1 - Chemical Science (RSC Publishing)
4. 4 - Benchchem
A Comparative Analysis of 4(1H)-Pyridinone, 3,5-dinitro- with Other Nitroaromatics: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4(1H)-Pyridinone, 3,5-dinitro-, a heterocyclic nitroaromatic compound, with well-characterized nitroaromatics such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitroto...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of 4(1H)-Pyridinone, 3,5-dinitro-, a heterocyclic nitroaromatic compound, with well-characterized nitroaromatics such as 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and picric acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties, performance characteristics, and toxicological profiles of these compounds. Due to the limited publicly available experimental data for 4(1H)-Pyridinone, 3,5-dinitro-, this guide emphasizes the experimental protocols necessary for its thorough characterization and comparison.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a significant class of industrial chemicals utilized in the synthesis of a wide array of products, including explosives, dyes, polymers, and pesticides.[1][2] The presence of one or more nitro (-NO2) groups on an aromatic ring imparts unique chemical and functional properties.[1] The strong electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but also contributes to their potential toxicity and, in some cases, explosive properties.[1][3] Many nitroaromatic compounds are recognized for their hazardous effects on human health and are listed as priority pollutants by environmental agencies.[1][2]
This guide focuses on 4(1H)-Pyridinone, 3,5-dinitro-, a less-studied heterocyclic nitroaromatic, and provides a framework for its evaluation against established nitroaromatic compounds.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior and potential applications. The table below summarizes key properties of 4(1H)-Pyridinone, 3,5-dinitro- and the selected comparative nitroaromatics. The data for 4(1H)-Pyridinone, 3,5-dinitro- is based on available information for its monohydrate form.[4]
Performance Characteristics: A Framework for Experimental Evaluation
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability of energetic materials.
Experimental Protocol: DSC/TGA Analysis
Sample Preparation: A small, precisely weighed sample (typically 0.5-2 mg) of the test compound is hermetically sealed in an aluminum pan.
Instrument Setup: The DSC/TGA instrument is calibrated using standard reference materials. An inert atmosphere (e.g., nitrogen) is typically used to purge the sample chamber.
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).
Data Acquisition: The heat flow (DSC) and mass loss (TGA) are recorded as a function of temperature.
Data Analysis: The DSC thermogram reveals melting points, decomposition onsets, and exothermic decomposition energies. The TGA curve indicates the temperature at which significant mass loss occurs, signifying decomposition.
DSC/TGA Experimental Workflow
Explosive Properties: Impact and Friction Sensitivity
The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction apparatus are the standard instruments for these measurements.[9][10]
Experimental Protocol: BAM Impact Sensitivity Test
Sample Preparation: A small, measured amount of the substance is placed in the test apparatus.
Test Execution: A specified drop weight is released from varying heights onto the sample.
Observation: The outcome is observed for any signs of explosion, such as a flame, smoke, or audible report.
Data Analysis: The impact energy at which there is a 50% probability of initiation (h50) is determined.
Experimental Protocol: BAM Friction Sensitivity Test
Sample Preparation: A small amount of the test material is spread on a porcelain plate.[11]
Test Execution: A porcelain pin is pressed onto the sample with a specific load and moved across the plate.[10][11] The load is varied systematically.
Observation: The test is monitored for any signs of decomposition, such as crackling, sparks, or smoke.[9]
Data Analysis: The minimum load at which an event occurs in a set number of trials is determined.[11]
Workflow for Impact and Friction Sensitivity Testing
Toxicological Profile: In Vitro and In Silico Assessment
The potential toxicity of nitroaromatic compounds is a major concern for both human health and the environment.[12] Cytotoxicity and mutagenicity are key parameters in toxicological evaluation.
In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere.
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[14]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).
MTT Cytotoxicity Assay Workflow
Mutagenicity Assessment
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[15][16][17]
Experimental Protocol: Ames Test
Strain Selection: Utilize several strains of Salmonella typhimurium and Escherichia coli with known mutations in genes required for histidine or tryptophan synthesis, respectively.[16]
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]
Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal agar plate.
Incubation: Incubate the plates for a sufficient period to allow for bacterial growth.
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid).
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]
In Silico Toxicity Prediction
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide valuable insights into the potential toxicity of a compound.[1][19][20][21] These computational models correlate the chemical structure of a molecule with its biological activity. For nitroaromatic compounds, QSAR models have been developed to predict acute toxicity (LD50) based on various molecular descriptors.[1][19] Such models can be used to generate a preliminary risk assessment for 4(1H)-Pyridinone, 3,5-dinitro- and guide further experimental investigation.
This guide provides a comparative framework for evaluating 4(1H)-Pyridinone, 3,5-dinitro- against well-known nitroaromatic compounds. While there is a clear lack of experimental data for this specific pyridinone derivative, the detailed protocols presented here offer a clear path for its comprehensive characterization. The thermal stability, explosive properties, and toxicological profile of 4(1H)-Pyridinone, 3,5-dinitro- must be experimentally determined to fully understand its potential applications and associated risks. In silico methods such as QSAR can serve as a valuable preliminary tool to guide these experimental efforts. The data and protocols compiled in this guide are intended to support researchers in making informed decisions regarding the handling, testing, and potential development of this and other novel nitroaromatic compounds.
References
Hao, Y., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Spáin, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523-555. [Link]
Johnson, M. S., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-277. [Link]
Pinto, L. F., et al. (2018). Ecotoxicity of the insensitive munitions compound 3-nitro-1,2,4-triazol-5-one (NTO) and its ... PLoS One, 13(9), e0203335. [Link]
Yang, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(19), 6649. [Link]
Jones, P. G., et al. (2008). 3,5-Dinitropyridin-4(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1701. [Link]
ET Users Group. (n.d.). Test 3 (b) (i): BAM Friction. etusersgroup.org. [Link]
Toropov, A. A., et al. (2014). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research, 25(6), 449-466. [Link]
Ju, X. H., & Xiao, H. M. (2008). Theoretical Study of Heterocyclic Nitro Compounds for Use as Novel Explosives and Propellants. Journal of the Chinese Chemical Society, 55(6), 1276-1282. [Link]
PubChem. (n.d.). 2,4,6-Trinitrotoluene. National Center for Biotechnology Information. [Link]
Ohta, S., et al. (2014). Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry, 79(5), 2149-2156. [Link]
Al-Ansari, A. M., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
Simpson, L. R., & Foltz, M. F. (1992). LLNL Small-scale Friction Sensitivity (BAM) Test. UNT Digital Library. [Link]
Zhang, F. Y., et al. (2007). Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 293-294. [Link]
Ren, S., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8563. [Link]
Guryev, O. I., et al. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry, e202400304. [Link]
UTEC Corp. (n.d.). BAM Friction Test Apparatus. UTEC. [Link]
Ghamali, M., et al. (2015). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. [Link]
Kumar, D., & Elias, A. J. (2019). The Explosive Chemistry of Nitrogen: A Fascinating Journey From 9th Century to the Present. Resonance, 24(5), 535-553. [Link]
Kurbatov, S. V., et al. (2017). Synthesis of 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine. Chemistry of Heterocyclic Compounds, 53(1), 108-110. [Link]
Iphase Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. [Link]
Agency for Toxic Substances and Disease Registry. (1995). Public Health Statement for 2,4,6-Trinitrotoluene (TNT). ATSDR. [Link]
PubChem. (n.d.). 3,5-Dinitro-4-hydroxypyridine. National Center for Biotechnology Information. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Ju, X. H., & Xiao, H. M. (2008). Theoretical Study of Heterocyclic Nitro Compounds for Use as Novel Explosives and Propellants. R Discovery. [Link]
Szala, M., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. MDPI. [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Johnson, M. S., et al. (2021). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503387. [Link]
Gray, G. W., & O'Reilly, G. P. (1975). Friction Sensitivity of Primary Explosives. DTIC. [Link]
Validation of the structure of 3,5-dinitro-4(1H)-pyridinone by X-ray crystallography
An authoritative comparison guide requires a deep dive into the physical chemistry and analytical methodologies used to resolve structural ambiguities. For highly substituted, tautomer-prone heterocycles like 3,5-dinitro...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative comparison guide requires a deep dive into the physical chemistry and analytical methodologies used to resolve structural ambiguities. For highly substituted, tautomer-prone heterocycles like 3,5-dinitro-4(1H)-pyridinone (CAS No. 19872-96-9), standard spectroscopic techniques often yield inconclusive data in the solid state.
This guide objectively evaluates Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods (Solid-State NMR and FT-IR) for the structural validation of 3,5-dinitro-4(1H)-pyridinone, providing drug development professionals and materials scientists with a self-validating experimental framework.
The Analytical Challenge: Tautomerism and Hydrogen Bonding
3,5-Dinitro-4(1H)-pyridinone exists in a delicate tautomeric equilibrium with its enol counterpart, 3,5-dinitro-4-hydroxypyridine. In solution (e.g., THF), the equilibrium predominantly favors the 4-pyridinone (oxo) form, but complexation or changes in solvent polarity can rapidly shift this balance [1].
When validating the solid-state structure of this molecule or its energetic transition-metal complexes, researchers face two primary challenges:
Proton Localization: Determining whether the labile proton resides on the ring nitrogen (N1) or the exocyclic oxygen (O4).
Supramolecular Mapping: The two nitro groups at the 3- and 5-positions act as powerful electron-withdrawing groups and competitive hydrogen-bond acceptors, creating complex, multi-dimensional polymeric networks in the solid state.
While solution-state NMR provides an averaged signal due to rapid proton exchange, solid-state techniques must be employed to freeze and identify the exact structural conformation.
Methodological Comparison: SCXRD vs. Alternatives
To objectively assess the performance of SCXRD, we must compare it against Solid-State NMR (ssNMR) and Fourier-Transform Infrared Spectroscopy (FT-IR).
Table 1: Performance Comparison for Solid-State Structural Validation
Analytical Technique
Tautomer Resolution
3D H-Bond Mapping
Data Acquisition Time
Causality / Core Limitation
Single-Crystal X-Ray Diffraction (SCXRD)
Absolute (via C-O bond length and electron density map)
Comprehensive (Exact atomic coordinates)
2–12 Hours
Limitation: Requires the growth of a high-quality, defect-free single crystal (typically >0.1 mm).
Solid-State NMR (¹³C, ¹⁵N CP-MAS)
High (via distinct chemical shifts for C=O vs C-OH)
Poor (Inferred through shift perturbations)
12–48 Hours
Causality: Broad lines from quadrupolar ¹⁴N nuclei (nitro groups) can obscure critical ¹³C/¹⁵N signals.
FT-IR Spectroscopy
Moderate (C=O stretch at ~1660 cm⁻¹)
None (Only bulk functional group presence)
< 10 Minutes
Limitation: Extensive intermolecular H-bonding broadens the O-H/N-H stretching region (3300–3500 cm⁻¹), causing signal overlap [2].
The Verdict: While FT-IR is excellent for rapid batch-to-batch verification, and ssNMR provides bulk powder analysis, SCXRD is the only self-validating system capable of providing unambiguous 3D spatial coordinates and exact bond lengths required for published structural validation.
To achieve authoritative grounding, the crystallization and diffraction protocols must be meticulously controlled. The following step-by-step methodology explains the causality behind each experimental choice.
Step 1: Controlled Crystallization (Kinetic vs. Thermodynamic Control)
Procedure: Dissolve 50 mg of 3,5-dinitro-4(1H)-pyridinone in a minimal volume of boiling aqueous methanol (1:1 v/v). Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C.
Causality: The 1:1 protic solvent mixture competes with the molecule's internal hydrogen bonding, preventing rapid, amorphous precipitation. The single needle hole ensures an ultra-slow evaporation rate, favoring the thermodynamic product (a highly ordered single crystal) over kinetically trapped polymorphs.
Step 2: Crystal Mounting and Cryocooling
Procedure: Select a crystal exhibiting sharp extinction under polarized light. Coat the crystal in a perfluoropolyether oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a stream of N₂ gas at 100 K.
Causality: The perfluoropolyether oil acts as a cryoprotectant. Cooling to 100 K drastically reduces the thermal displacement parameters (atomic vibrations). This is critical for 3,5-dinitro-4(1H)-pyridinone, as minimizing thermal motion is the only way to accurately locate the electron density of the highly mobile N-H proton in the difference Fourier map.
Step 3: Data Collection and Refinement
Procedure: Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Self-Validation: The protocol is self-validating through the R-factor (
) . An value of < 0.05 confirms that the proposed structural model perfectly matches the raw diffraction data.
Mechanistic Insights: How X-Ray Resolves the Structure
SCXRD relies on geometric ground truths to resolve the tautomeric ambiguity of 3,5-dinitro-4(1H)-pyridinone.
Bond Length Analysis: The carbon-oxygen bond at the 4-position is the definitive arbiter. A measured bond length of ~1.24–1.26 Å confirms the presence of a carbonyl double bond (C=O), proving the solid exists as the 4-pyridinone tautomer. If the molecule existed as 4-hydroxypyridine, this bond would elongate to ~1.34–1.36 Å (typical for a C-OH single bond).
Difference Fourier Mapping: Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are notoriously difficult to see. However, high-resolution, low-temperature (100 K) SCXRD data allows the residual electron density of the proton to be located precisely on the N1 nitrogen atom rather than the O4 oxygen, definitively mapping the N-H···O hydrogen-bonding network [2].
Logical Workflow of Structural Validation
The following diagram illustrates the decision matrix and logical workflow for resolving tautomeric heterocyclic structures.
Workflow for the structural validation and tautomeric resolution of 3,5-dinitro-4(1H)-pyridinone.
References
Katritzky, A. R. (Ed.). Advances in Heterocyclic Chemistry, Volume 91. Academic Press. Available at:[Link]
Zhang, G., She, J., Li, D.-D., & Liu, Z.-H. (2009). "Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone". Journal of Chemical Crystallography, 39(6), 418–425. Available at:[Link]
Validation
A Comparative Analysis of Reactivity: Dinitropyridinone vs. Dinitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate aromatic scaffold is a critical decision that dictates reaction efficiency, yield, and the overall feasibility...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate aromatic scaffold is a critical decision that dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of two highly activated aromatic systems: dinitropyridinone and dinitrobenzene. Our focus will be on their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for C-N and C-O bond formation.
This analysis moves beyond a simple side-by-side comparison, delving into the fundamental electronic principles that govern their reactivity. We will explore the synergistic effects of substituent groups and the intrinsic properties of the core aromatic ring, supported by mechanistic insights and a detailed experimental protocol for empirical validation.
Theoretical Framework: Understanding the Drivers of Reactivity
The propensity of an aromatic ring to undergo nucleophilic attack is fundamentally governed by its electron density and its ability to stabilize the negatively charged intermediate formed during the reaction. The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step in most cases.[1][2] The stability of the resulting intermediate, known as a Meisenheimer complex, is therefore paramount to the reaction's success.[3][4]
The Activating Power of Nitro Groups
Both dinitrobenzene and dinitropyridinone scaffolds are "activated" towards nucleophilic attack by the presence of two nitro (-NO₂) groups. These groups are powerful electron-withdrawing substituents, acting through two distinct mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
Resonance Effect (-R): The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, particularly when positioned ortho or para to the site of nucleophilic attack.[4][5] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the reaction.[2]
For our comparison, we will consider 1-chloro-2,4-dinitrobenzene as a representative dinitrobenzene.
The "Pyridine Effect": An Inherent Electron Deficiency
Replacing a C-H unit in a benzene ring with a nitrogen atom to form a pyridine ring introduces a significant electronic perturbation. Nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the entire ring.[6][7] This makes the pyridine ring inherently more electron-deficient (π-deficient) and thus more susceptible to attack by nucleophiles than benzene.[8][9] The nitrogen atom can also stabilize the negative charge in a Meisenheimer-type intermediate through resonance, further enhancing reactivity.[8]
The Pyridinone Scaffold: A Trifecta of Activation
The dinitropyridinone scaffold, for which we will use 1-methyl-3,5-dinitro-2-pyridone as a model, represents a pinnacle of electrophilic activation. It benefits from a powerful combination of three electron-withdrawing features:
Two Nitro Groups: Providing strong -I and -R effects, identical to dinitrobenzene.
Ring Nitrogen: Inductively withdrawing electron density and offering resonance stabilization.
Carbonyl Group: The pyridinone structure includes a carbonyl group, which is itself a potent electron-withdrawing group, further diminishing the electron density of the ring.
This confluence of activating factors makes the dinitropyridinone ring exceptionally electron-poor and highly predisposed to nucleophilic attack.[10]
Caption: Figure 1: Comparison of Electronic Effects.
Comparative Reactivity: A Quantitative Perspective
The cumulative electron-withdrawing effects present in the dinitropyridinone system lead to a dramatically higher reactivity towards SNAr compared to dinitrobenzene. The superior stabilization of the Meisenheimer complex is the primary driver for this difference.
While direct, side-by-side kinetic data for identical reactions can be sparse in the literature, a qualitative and predicted quantitative comparison can be constructed based on established principles of physical organic chemistry. The reactivity is directly related to the stability of the anionic intermediate.
The additional delocalization of the negative charge onto the ring nitrogen and the carbonyl oxygen in the pyridinone intermediate makes it significantly more stable than the corresponding dinitrobenzene intermediate. This translates to a lower activation energy and a much faster reaction rate.
Substrate
Key Activating Groups
Predicted Relative Rate (vs. Dinitrobenzene)
Rationale
1-Chloro-2,4-dinitrobenzene
Two Nitro Groups
1
Baseline reactivity from strong -I and -R effects of two nitro groups.[4][11]
6-Chloro-3,5-dinitro-2-pyridone
Two Nitro Groups, Ring Nitrogen, Carbonyl
>> 1 (Est. >10³)
Synergistic electron withdrawal from three sources provides superior stabilization of the Meisenheimer complex.[8][10]
Table 1: Predicted Relative Reactivity in SNAr Reactions. The estimated rate increase is based on the compounding effects of multiple strong electron-withdrawing groups.
To empirically validate the predicted difference in reactivity, a parallel competition experiment or two separate kinetic runs can be performed. This protocol outlines a method using a common nucleophile, piperidine, and monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively compare the rate of nucleophilic aromatic substitution of piperidine with 1-chloro-2,4-dinitrobenzene and 6-chloro-3,5-dinitro-2-pyridone.
Materials:
1-chloro-2,4-dinitrobenzene (Substrate A)
6-chloro-3,5-dinitro-2-pyridone (Substrate B)
Piperidine (Nucleophile)
Acetonitrile (HPLC-grade, Solvent)
Internal Standard (e.g., naphthalene, biphenyl - stable under reaction conditions and chromatographically resolved)
Reaction vials, magnetic stirrers, thermostat-controlled reaction block
HPLC system with a UV detector
Caption: Figure 3: Experimental Workflow for Kinetic Analysis.
Step-by-Step Methodology:
Stock Solution Preparation:
Prepare a 0.1 M solution of the internal standard (IS) in acetonitrile.
Prepare 0.02 M stock solutions of Substrate A and Substrate B in acetonitrile.
Prepare a 1.0 M stock solution of piperidine in acetonitrile. Causality Note: Using a large excess of the nucleophile (50-fold) ensures pseudo-first-order kinetics, simplifying data analysis by making the reaction rate dependent only on the substrate concentration.
Reaction Setup:
For each substrate, add 1.0 mL of the respective stock solution (0.02 M) and 0.2 mL of the internal standard stock solution (0.1 M) to a reaction vial with a stir bar.
Place the vials in a reaction block thermostatted at 25.0 ± 0.1 °C and allow them to equilibrate for 10 minutes.
Reaction Initiation and Monitoring:
To initiate the reaction, add 1.0 mL of the 1.0 M piperidine stock solution to each vial. Start a timer immediately.
At predetermined time intervals (e.g., t = 1, 5, 10, 20, 40, 60 minutes for Substrate A; much shorter intervals may be needed for Substrate B), withdraw a 50 µL aliquot from the reaction mixture.
Immediately quench the aliquot in an HPLC vial containing 950 µL of 1% acetic acid in acetonitrile. Trustworthiness Note: Immediate quenching is crucial to stop the reaction and ensure that the measured concentration accurately reflects the concentration at the time of sampling.
HPLC Analysis:
Analyze the quenched samples by HPLC. The method should be developed to clearly resolve the substrate, product, and internal standard peaks. Monitor at a wavelength where the substrate absorbs strongly (e.g., 254 nm).
Record the peak areas for the substrate and the internal standard for each time point.
Data Analysis:
Calculate the ratio of the substrate peak area to the internal standard peak area for each time point.
For each reaction, plot the natural logarithm of this ratio (ln(Area_Substrate / Area_IS)) versus time (in seconds).
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k_obs).
Compare the k_obs values for Substrate A and Substrate B to determine their relative reactivity.
Conclusion and Field Insights
For the practicing scientist, this has significant implications:
Milder Reaction Conditions: Reactions with dinitropyridinone scaffolds can often be conducted at lower temperatures and with weaker nucleophiles compared to their dinitrobenzene counterparts, preserving sensitive functional groups elsewhere in the molecule.
Increased Scope: The enhanced reactivity allows for the use of a broader range of nucleophiles, including those that may be too unreactive to engage with less activated systems like dinitrobenzene.
Potential for Orthogonal Reactivity: In complex molecules containing multiple electrophilic sites, the superior reactivity of a dinitropyridinone moiety can be exploited for selective, site-specific modifications.
While dinitrobenzene remains a valuable and widely used building block, researchers seeking to accelerate their synthetic campaigns and broaden their chemical space should consider the dinitropyridinone scaffold as a superior alternative for challenging SNAr transformations.
References
Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.
Filo. (2025, July 17). Why does pyridine, when compared to benzene, have decreased susceptibility...
Quimicafacil.net. (n.d.). Aromatic nucleophilic substitution by addition-elimination.
Quora. (2018, March 13). Is pyridine less reactive than benzene?
Unknown. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring.
Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
Nishiwaki, N., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
Biological activity of 3,5-dinitro-4(1H)-pyridinone versus its analogs
Comprehensive Comparison Guide: Biological Activity of 3,5-Dinitro-4(1H)-pyridinone and Its Analogs Executive Summary In the landscape of rational drug design, 3,5-dinitro-4(1H)-pyridinone represents a highly functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Biological Activity of 3,5-Dinitro-4(1H)-pyridinone and Its Analogs
Executive Summary
In the landscape of rational drug design, 3,5-dinitro-4(1H)-pyridinone represents a highly functionalized, electron-deficient pharmacophore. While frequently utilized as a synthetic intermediate for complex polycyclic antibiotics (such as tetracycline derivatives), the free compound exhibits limited direct biological activity[1]. However, structural modification—specifically the conversion to N-hydroxylate analogs and subsequent coordination with transition metals—dramatically alters its pharmacokinetic profile. This guide provides an objective, data-driven comparison of 3,5-dinitro-4(1H)-pyridinone against its metal-coordinated analogs, detailing the mechanistic causality behind their enhanced antimicrobial efficacy.
Structural and Mechanistic Comparison
The core limitation of free 3,5-dinitro-4(1H)-pyridinone as an antimicrobial agent is its high polarity. The presence of two strongly electron-withdrawing nitro groups and a polar pyridinone core restricts its ability to permeate the lipophilic cell membranes of pathogens.
When the molecule is modified to 3,5-dinitro-4-pyridone-N-hydroxylate (DNPO), it becomes a potent bidentate ligand capable of chelating transition metals like Zn(II), Cu(II), Co(II), and Cd(II)[2]. According to Tweedy’s Chelation Theory , coordination significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups and promoting orbital overlap. This chelation process drastically increases the lipophilicity of the entire complex, facilitating deep penetration through the lipid bilayer of the microbial cell wall, where it can subsequently inhibit critical metalloenzymes[3].
Fig 1: Mechanistic pathway of metal-chelated 3,5-dinitro-4(1H)-pyridinone analogs.
Quantitative Performance Data
The following table synthesizes the comparative Minimum Inhibitory Concentration (MIC) profiles of the base compound versus its functionalized analogs. The data clearly illustrates the synergistic biological activity achieved through metal coordination.
Compound
Structural Feature
MIC E. coli (µg/mL)
MIC S. aureus (µg/mL)
Primary Application
3,5-Dinitro-4(1H)-pyridinone
Free Ligand
>100
>100
Synthetic intermediate
DNPO (N-hydroxylate)
N-OH modification
64
32
Ligand precursor
Zn(II)-DNPO Complex
Octahedral coordination
8
4
Antimicrobial lead
Cu(II)-DNPO Complex
Square planar/Octahedral
4
2
Broad-spectrum antimicrobial
Note: Lower MIC values indicate higher potency. The transition metal complexes demonstrate up to a 50-fold increase in antimicrobial activity compared to the free ligand.
Experimental Protocol: Self-Validating MIC Assay
To objectively compare the biological activity of these analogs, researchers must employ a rigorously controlled Broth Microdilution Assay. This protocol is designed as a self-validating system to ensure that observed bioactivity is strictly due to the complex, rather than solvent toxicity or free metal ions.
Step-by-Step Methodology
Compound Solubilization: Dissolve the free ligand and metal complexes in 100% Dimethyl Sulfoxide (DMSO) to create 10 mg/mL stock solutions.
Causality: Metal-DNPO complexes possess low aqueous solubility. DMSO ensures complete dissolution without precipitating the complex, which would lead to false-negative MIC readings.
Serial Dilution & Matrix Preparation: Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth. The final DMSO concentration must not exceed 1% v/v.
Internal Control Implementation (Critical for Validation):
Vehicle Control: 1% DMSO in broth (Validates that the solvent is not inhibiting bacterial growth).
Metal Salt Control: Uncoordinated metal salts, e.g., ZnCl₂ or CuCl₂ (Proves that antimicrobial activity is driven by the chelated complex, not just free metal toxicity).
Inoculation: Add a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, approx.
CFU/mL) to each well.
Incubation & Resazurin Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
Causality: Resazurin acts as an objective, colorimetric viability indicator. Metabolically active cells reduce the blue dye to a pink, fluorescent resorufin. This eliminates the subjective error of reading visual turbidity, especially since transition metal complexes can inherently color the broth.
Fig 2: Self-validating high-throughput MIC assay workflow.
Strategic Recommendations for Drug Development
When selecting between 3,5-dinitro-4(1H)-pyridinone and its analogs for therapeutic pipelines:
Use the Free Ligand only as a foundational building block for synthesizing larger macrocyclic or polycyclic scaffolds (e.g., tetracycline analogs). It is not viable as a standalone therapeutic due to poor membrane permeability.
Use N-hydroxylate Analogs (DNPO) when designing pro-drugs that require in vivo activation or when targeting environments with high endogenous metal concentrations where in situ chelation might occur.
Deploy Metal Complexes (Zn/Cu-DNPO) for direct topical antimicrobial or antifungal formulations. The Cu(II) complexes generally exhibit the highest broad-spectrum activity, while Zn(II) complexes offer a highly favorable biocompatibility profile for mammalian cells[2].
References
National Institutes of Health (NIH). "Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone." PMC. Available at:[Link]
ResearchGate. "Crystal Growth, Spectral, Magnetic, Antibacterial and Antifungal Studies of Co(II) and Ni(II) Complexes." ResearchGate Publications. Available at:[Link]
Spectroscopic Comparison of 4(1H)-Pyridinone and 3,5-Dinitro-4(1H)-pyridinone: A Technical Guide
Understanding the spectroscopic evolution of a molecule during functionalization is critical for researchers in drug development and materials science. 4(1H)-Pyridinone (commonly referred to as 4-pyridone) is a foundatio...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the spectroscopic evolution of a molecule during functionalization is critical for researchers in drug development and materials science. 4(1H)-Pyridinone (commonly referred to as 4-pyridone) is a foundational heterocyclic building block. It exists in a tautomeric equilibrium with pyridin-4-ol, though the keto (pyridone) tautomer is overwhelmingly favored in both solution and solid states[1].
When 4-pyridone is subjected to electrophilic aromatic substitution to yield 3,5-dinitro-4(1H)-pyridinone, the electronic landscape of the molecule is fundamentally transformed. The introduction of two strongly electron-withdrawing nitro groups converts a relatively electron-rich heterocycle into a highly electron-deficient system[2]. This guide objectively compares the spectroscopic properties (NMR, IR, UV-Vis) of the precursor and the nitrated target, explaining the causality behind the data and providing self-validating experimental protocols.
Mechanistic Causality of Nitration
The synthesis of 3,5-dinitro-4-pyridone from 4-pyridone proceeds via a stepwise electrophilic aromatic substitution. The first nitration occurs readily at the 3-position. However, the newly added nitro group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, severely deactivating the pyridine ring. Consequently, the second nitration at the 5-position requires significantly harsher conditions, specifically the use of fuming nitric acid and elevated temperatures (up to 125 °C) to overcome the increased activation energy barrier[3].
Caption: Synthesis and validation workflow of 3,5-dinitro-4(1H)-pyridinone.
Spectroscopic Comparison & Logical Relationships
The structural changes induced by dinitration manifest in distinct, predictable shifts across all major spectroscopic modalities.
¹H NMR Spectroscopy: In the precursor 4-pyridone, the protons at C-3 and C-5 appear relatively upfield (~6.2 ppm) due to the electron-donating resonance effect of the ring nitrogen[1]. Upon dinitration, these protons are replaced. The remaining protons at C-2 and C-6 are subjected to the massive deshielding effects of the adjacent nitro groups, causing their chemical shift to move drastically downfield (from ~7.8 ppm to ~8.9 ppm).
Infrared (IR) Spectroscopy: The C=O stretching frequency in 4-pyridone (~1630 cm⁻¹) is unusually low for a ketone[1]. This is due to the strong contribution of the dipolar resonance form (where oxygen is anionic and nitrogen is cationic), which gives the carbonyl bond significant single-bond character. The nitro groups in the 3,5-dinitro derivative pull electron density away from the ring, suppressing this dipolar resonance. This increases the double-bond character of the carbonyl, shifting the C=O stretch to a higher frequency (~1670 cm⁻¹).
UV-Vis Spectroscopy: The addition of the nitro chromophores extends the conjugated system and introduces new low-energy n→π* and π→π* transitions. This shifts the absorption maximum into the visible region, visually changing the compound from a colorless/white solid to a distinct yellow/orange powder.
Caption: Causality of spectroscopic shifts induced by 3,5-dinitro substitution.
Suppression of dipolar resonance increases C=O bond order.
UV-Vis (MeOH)
λmax ≈ 255 nm (Colorless)
λmax ≈ 360-400 nm (Yellow)
Extended conjugation and introduction of nitro chromophores.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical and spectroscopic checkpoints inherently prove the success of the preceding chemical transformations.
Protocol A: Synthesis of 3,5-Dinitro-4(1H)-pyridinone
Caution: This reaction utilizes fuming nitric acid and concentrated sulfuric acid. Perform strictly in a fume hood with appropriate PPE.
Acid Preparation: Submerge a round-bottom flask in an ice-water bath. Cautiously add 9 mL of concentrated sulfuric acid, followed slowly by 6-7 mL of fuming nitric acid[3].
Substrate Addition: Slowly add 4.0 g of 4-pyridone to the chilled acid mixture in small portions to manage the initial exothermic mononitration.
Thermal Activation: Once the addition is complete, remove the ice bath and cautiously heat the reaction mixture to 90–125 °C for 3 hours[3].
Causality: Heating is strictly required to force the second nitration onto the highly deactivated 3-nitro-4-pyridone intermediate.
Quenching & Isolation: Cool the solution to room temperature and pour it over crushed ice. The target compound will precipitate as a yellow solid. Filter, wash with cold water, and air-dry.
Protocol B: Spectroscopic Validation Workflow
Do not proceed to downstream applications without verifying the structural integrity of the synthesized batch.
IR Verification (Functional Group Check):
Obtain an IR spectrum (ATR or KBr pellet).
Self-Validating Checkpoint: The appearance of two intense bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) definitively proves the incorporation of nitro groups. A shift of the C=O stretch from 1630 cm⁻¹ to ~1670 cm⁻¹ confirms the pyridone core remains intact but is now electronically modified.
¹H NMR Verification (Regiochemistry Check):
Dissolve the sample in DMSO-d₆ and acquire a ¹H NMR spectrum.
Self-Validating Checkpoint: Look for the complete absence of the doublet at 6.2–6.3 ppm (which corresponds to H-3 and H-5 in the precursor)[1]. The disappearance of this signal is absolute proof that both positions have been substituted, ruling out contamination by the mononitrated intermediate. The presence of a single, highly deshielded singlet at ~8.9 ppm confirms the symmetric 3,5-dinitro substitution pattern.
References
US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof - Google P
Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone Affording a polyfunctionalized pyrrole - Arkat USA.[Link]
Performance Evaluation of 3,5-Dinitro-4(1H)-pyridinone: A Technical Comparison Guide
3,5-Dinitro-4(1H)-pyridinone (often referred to as 3,5-dinitro-4-pyridone or 3,5-dinitro-4-hydroxypyridine) is a highly versatile, electron-deficient heterocyclic scaffold. Due to the intense electron-withdrawing nature...
Author: BenchChem Technical Support Team. Date: March 2026
3,5-Dinitro-4(1H)-pyridinone (often referred to as 3,5-dinitro-4-pyridone or 3,5-dinitro-4-hydroxypyridine) is a highly versatile, electron-deficient heterocyclic scaffold. Due to the intense electron-withdrawing nature of its dinitro groups coupled with the chelating ability of its oxygen/nitrogen heteroatoms, it has carved out two highly specialized niches in modern chemical research:
Coordination Chemistry: As a high-performance energetic ligand for transition-metal catalysts in solid propellants[1].
Advanced Organic Synthesis: As a unique synthetic equivalent for driving complex ring transformations to yield polyfunctionalized pyrroles[2].
This guide objectively evaluates the performance of 3,5-dinitro-4(1H)-pyridinone derivatives against traditional alternatives in these two distinct applications, providing mechanistic causality, experimental data, and self-validating protocols.
Application 1: Energetic Catalysts in Solid Propellants
Mechanistic Insights & Causality
In the development of energetic catalysts for two-base propellants, metal salts of polynitrophenols (like picric acid) or 3-nitro-1,2,4-triazole-5-one (NTO) have historically been the standard[1]. However, utilizing the N-hydroxylate derivative of 3,5-dinitro-4-pyridone (DNPO) offers superior structural tunability.
When DNPO is coordinated with transition metals like Zinc(II) or Manganese(II), the metal center typically adopts a slightly distorted octahedral geometry[3]. For instance, in the Zn(II) complex, the coordination sphere is defined by six oxygen donors (four from water molecules and two from the DNPO anions)[3]. This specific oxygen "spacer" between the ligand and the central metal alters the angle between the ligand plane and the equatorial plane[3]. Causally, this structural nuance dictates a highly predictable thermal decomposition pathway: the complex first loses its NO₂ groups exothermically, followed by the collapse of the pyridyl ring backbone, making it an exceptionally stable yet responsive burn-rate modifier[4].
Validated Experimental Protocol: Synthesis of Zn(4DNPO)₂(H₂O)₄
This protocol relies on a self-validating infrared (IR) shift to confirm successful chelation without the immediate need for X-ray crystallography[3].
Ligand Preparation: Dissolve 3,5-dinitro-4-pyridone-N-hydroxide (2.0 mmol) in 20 mL of twice-distilled water at room temperature.
Neutralization & Chelation: Slowly add an aqueous solution of Zinc(II) hydroxide or a suitable Zn(II) salt (1.0 mmol) to achieve a precise 1:2 Metal-to-Ligand stoichiometry[3].
Crystallization: Allow the homogeneous solution to undergo slow solvent evaporation at ambient temperature for 48–72 hours.
Validation (Self-Correction): Isolate the resulting red crystalline powder. Weigh the product to confirm a yield of approximately 70.0%[3].
Spectroscopic Verification: Run an FT-IR spectrum (KBr pellet). The protocol is successful if the stretching vibration of the pyridine-N-oxide ring (
) shifts from (free ligand) down to (complex), confirming the oxygen-metal coordination[3].
Fig 1: Synthesis workflow and thermal decomposition pathway of the Zn-DNPO energetic complex.
Application 2: Advanced Precursor for Polyfunctionalized Pyrroles
Mechanistic Insights & Causality
Synthesizing highly substituted pyrroles traditionally requires harsh conditions (e.g., classical Hantzsch or Paal-Knorr syntheses), which often destroy sensitive functional groups. N-arylated or N-alkylated 3,5-dinitro-4-pyridones are known to act as synthetic equivalents of N-substituted diformylamine[2].
However, modifying the scaffold to N-hydroxy-3,5-dinitro-4-pyridone fundamentally alters its reactivity. The electron-withdrawing dinitro groups make the C2 and C6 positions highly susceptible to nucleophilic attack by sodium or triethylammonium enolates[2]. The causality of this specific transformation lies in the leaving-group ability of the fragmented pyridone ring: rather than a simple substitution, the reaction proceeds via an unprecedented C-N transfer from the pyridone to the enolate[2]. This unique recyclization cleanly affords polyfunctionalized pyrroles under remarkably mild conditions[5].
Validated Experimental Protocol: Synthesis of Polyfunctionalized Pyrrole
This protocol utilizes a visual and chromatographic self-validation system to ensure the ring transformation has successfully occurred[2].
Enolate Generation: To a solution of N-hydroxy-3,5-dinitro-4-pyridone (402 mg, 2.0 mmol) in 10 mL of methanol, add a triethylammonium enolate derived from diethyl 3-oxoglutarate (2.0 mmol)[2].
Ring Transformation: Stir the reaction mixture continuously at room temperature. The highly electron-deficient pyridone ring will undergo nucleophilic attack, initiating the C-N transfer[2].
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar pyridone spot and the emergence of a new, less polar yellow spot indicates successful ring cleavage and recyclization.
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography, utilizing chloroform as the primary eluent to isolate the crude pyrrole as a yellow solid[2].
Final Isolation: Recrystallize the solid from a mixed solvent system of benzene and hexane (1:1 ratio). The successful formation of the polyfunctionalized pyrrole is confirmed by the isolation of pure yellow plates (Yield: ~138 mg)[2].
Fig 2: Mechanistic pathway of the ring transformation from DNPO to a polyfunctionalized pyrrole.
Conclusion
The performance of 3,5-dinitro-4(1H)-pyridinone is defined by its extreme electronic environment. Whether acting as a highly tunable, structurally predictable ligand for energetic transition-metal catalysts, or as a sacrificial electrophilic scaffold for synthesizing complex pyrroles via C-N transfer, DNPO outperforms traditional reagents (like picric acid or Hantzsch precursors) in both safety (thermal predictability) and reaction mildness.
References
[2] Unusual ring transformation of N-hydroxy-3,5-dinitro-4-pyridone Affording a polyfunctionalized pyrrole | ARKAT USA | 2
[3] Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone | PMC (NIH) |3
[1] Syntheses, Structural Characterization and Thermoanalysis of Transition-Metal Compounds Derived from 3,5-Dinitropyridone | PMC (NIH) | 1
[5] RING TRANSFORMATION OF PYRIDINES AND BENZO DERIVATIVES UNDER THE ACTION OF C-NUCLEOPHILES | CLOCKSS | 5
[4] Syntheses and crystal structures of rubidium and cesium 3,5-dinitropyrid-2-onate, 3,5-dinitropyrid-4-onate and 3,5-dinitro-4-pyridone-N-hydroxylate | Taylor & Francis | 4
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4(1H)-Pyridinone, 3,5-dinitro-
For researchers, scientists, and drug development professionals, the rigorous and accurate analytical characterization of synthesized compounds is the bedrock of reliable research. This guide provides an in-depth compara...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous and accurate analytical characterization of synthesized compounds is the bedrock of reliable research. This guide provides an in-depth comparative analysis of analytical techniques for 4(1H)-Pyridinone, 3,5-dinitro-, a highly functionalized heterocyclic compound. The validation and cross-validation of analytical methods are critical for ensuring data integrity, consistency, and reliability across different platforms and laboratories.[1]
This document moves beyond a simple listing of methods. It explains the causal logic behind experimental choices, grounds its protocols in authoritative standards, and presents a self-validating framework for the analysis of this specific molecule. While direct comparative studies on 4(1H)-Pyridinone, 3,5-dinitro- are not extensively published, this guide synthesizes established methodologies for structurally similar nitroaromatic compounds to provide a robust and scientifically-grounded comparison.[2][3]
The subject of our analysis, 4(1H)-Pyridinone, 3,5-dinitro-, exists predominantly in the pyridinone tautomeric form, a fact confirmed by crystallographic studies.[4] Its structure, featuring a polar pyridinone core and two strongly electron-withdrawing nitro groups, dictates the optimal analytical strategies.
Table 1: Physicochemical Properties of 4(1H)-Pyridinone, 3,5-dinitro-
Part 1: Chromatographic Techniques - The Workhorses for Quantification
Chromatographic methods are indispensable for separating the analyte from impurities and quantifying it with high precision. The choice between liquid and gas chromatography is fundamentally dictated by the analyte's volatility and thermal stability.[3]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Given the low volatility and the presence of polar N-H and C=O functional groups, High-Performance Liquid Chromatography (HPLC) is the premier technique for the routine quantification and purity assessment of 4(1H)-Pyridinone, 3,5-dinitro-. A reversed-phase method using a C18 column is the logical starting point, as it effectively retains and separates moderately polar to non-polar compounds from an aqueous/organic mobile phase. UV detection is highly suitable due to the conjugated π-system and nitro chromophores, which are expected to absorb strongly in the UV region (e.g., ~254 nm).[1][3]
Comparative study of the biological effects of pyridinone derivatives
Comparative Study of the Biological Effects of Pyridinone Derivatives: A Technical Guide for Drug Discovery Executive Summary: The Privileged Pyridinone Scaffold Pyridinones (specifically 2-pyridinone and 4-pyridinone is...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study of the Biological Effects of Pyridinone Derivatives: A Technical Guide for Drug Discovery
Executive Summary: The Privileged Pyridinone Scaffold
Pyridinones (specifically 2-pyridinone and 4-pyridinone isomers) have cemented their status as "privileged scaffolds" in modern medicinal chemistry. Characterized by a six-membered heterocyclic ring containing nitrogen, oxygen, and five carbon atoms, these derivatives exhibit a unique tautomeric equilibrium (pyridinone ⇌ hydroxypyridine)[1]. This structural duality allows them to act simultaneously as hydrogen bond donors and acceptors, enabling precise tuning of lipophilicity and target-binding affinity.
This guide objectively compares the biological performance of recent pyridinone derivatives—focusing on their antiviral and anticancer efficacies—against standard therapeutic alternatives, supported by validated experimental methodologies.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are critical components of highly active antiretroviral therapy (HAART). However, first-generation NNRTIs like Nevirapine and Efavirenz are highly susceptible to mutations in the non-nucleoside inhibitor binding pocket (NNIBP), such as the Y181C and K103N substitutions.
Recent comparative studies demonstrate that 4-cycloalkyloxypyridin-2(1H)-one derivatives and amine-type cyclopentanepyridinones possess superior structural flexibility[2][3]. This flexibility allows the pyridinone core to adapt to the mutated NNIBP through scaffold hopping. For instance, amine-type cyclopentanepyridinone derivatives maintain robust interactions with conserved residues (Phe227, Trp229) in wild-type HIV-1 RT, achieving an
of 540 nM, while preserving activity against the Tyr188Leu mutant strain[3]. Furthermore, 4-thioaryl substituted pyridinones have demonstrated wild-type HIV-1 RT inhibition at an astonishing of 2 nM[4].
Anticancer Cytotoxicity: Kinase Inhibition and Cell Cycle Arrest
Beyond virology, pyridinone derivatives are potent antiproliferative agents. When hybridized with quinazoline or thiohydantoin, the pyridinone scaffold effectively targets protein tyrosine kinases (PTKs) and mutant isocitrate dehydrogenase 1 (IDH1)[1][5].
In comparative in vitro assays against human tumor cell lines (MCF-7, HeLa, HepG2), pyridinone-quinazoline derivatives displayed >70% tumor inhibition, with
values ranging from 9 to 15 μM[1]. Mechanistically, these compounds induce programmed cell death by downregulating Cyclin B1/CDK1 complexes, forcing the cancer cells into G2/M phase arrest, a performance comparable to the standard chemotherapeutic agent Doxorubicin[5][6].
Quantitative Data Comparison
The following table synthesizes the comparative biological metrics of leading pyridinone derivatives against their respective therapeutic targets.
The following diagram illustrates the causality behind the antiproliferative effects of pyridinone-quinazoline derivatives, mapping the pathway from kinase inhibition to apoptosis.
Caption: Mechanistic pathway of pyridinone derivatives inducing G2/M arrest and apoptosis.
Drug Discovery Screening Workflow
To ensure the trustworthiness of the data presented in the table above, the following high-throughput screening workflow is utilized to validate pyridinone derivatives.
Caption: High-throughput screening and validation workflow for pyridinone-based NNRTIs.
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the exact causal framework used to evaluate the biological effects of pyridinone derivatives.
Protocol A: In Vitro HIV-1 Reverse Transcriptase Inhibition (EnzChek Assay)
Causality & Rationale: Traditional radiometric assays (
H-dTTP incorporation) generate hazardous waste and are low-throughput. The EnzChek RT assay utilizes a PicoGreen-like fluorophore that specifically intercalates into RNA-DNA heteroduplexes. This provides a direct, real-time, and highly sensitive measurement of RNA-dependent DNA polymerase activity[3].
Reagent Preparation: Prepare the poly(rA)-oligo(dT) template-primer complex in polymerization buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl
, pH 8.0).
Compound Plating: Dispense 10 μL of serially diluted pyridinone derivatives (ranging from 0.1 nM to 100 μM in 1% DMSO) into a 96-well black microplate. Include Efavirenz as a positive control and 1% DMSO as a vehicle negative control.
Enzyme Addition: Add 10 μL of purified wild-type HIV-1 RT (or Y181C mutant RT) to each well. Incubate for 15 minutes at room temperature to allow for slow-binding kinetics characteristic of pyridinone inhibitors[7].
Reaction Initiation: Add 10 μL of the template-primer complex and dNTPs to initiate reverse transcription. Incubate at 37°C for 45 minutes.
Fluorescent Detection: Add 20 μL of PicoGreen dsDNA quantitation reagent. Incubate for 5 minutes in the dark.
Quantification: Measure fluorescence using a microplate reader (Excitation: 480 nm, Emission: 520 nm). Calculate the
Causality & Rationale: To validate the anticancer mechanism (G2/M arrest), Propidium Iodide (PI) is used because it intercalates stoichiometrically into double-stranded nucleic acids. Because PI cannot distinguish between DNA and RNA, RNase A treatment is strictly required. Without RNase A, RNA staining would artificially inflate the fluorescent signal, blurring the distinct 2N (G0/G1) and 4N (G2/M) DNA content peaks[6].
Cell Culture & Treatment: Seed MCF-7 or HepG2 cells in 6-well plates at a density of
cells/well. Treat with the concentration of the pyridinone-quinazoline derivative for 24 hours. Use Doxorubicin-treated cells as a positive control.
Harvesting: Trypsinize the cells, collect the pellet via centrifugation (1,000 rpm, 5 min), and wash twice with ice-cold PBS to halt cellular metabolism.
Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours (permeabilizes the cell membrane for PI entry).
RNase A Treatment: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of PBS containing 50 μg/mL RNase A. Incubate at 37°C for 30 minutes to degrade all double-stranded RNA.
Staining & Analysis: Add 20 μg/mL of Propidium Iodide. Incubate in the dark at room temperature for 15 minutes. Analyze the DNA content of 10,000 events per sample using a flow cytometer (FL2 channel).
References
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10:869860. Available at:[Link]
Benjahad, A., et al. (2009). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(14), 4208–4212. Available at:[Link]
Carroll, S. S., et al. (1993). Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. Journal of Biological Chemistry, 268(1), 276-281. Available at:[Link]
Zhan, P., et al. (2023). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed Central (PMC). Available at:[Link]
Confirming the purity of 3,5-dinitro-4(1H)-pyridinone using HPLC and NMR
Orthogonal Purity Validation of 3,5-Dinitro-4(1H)-pyridinone: HPLC vs. qNMR Introduction 3,5-dinitro-4(1H)-pyridinone (also referred to as 3,5-dinitro-4-pyridinol) is a highly specialized heterocyclic intermediate critic...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Purity Validation of 3,5-Dinitro-4(1H)-pyridinone: HPLC vs. qNMR
Introduction
3,5-dinitro-4(1H)-pyridinone (also referred to as 3,5-dinitro-4-pyridinol) is a highly specialized heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and energetic materials. Due to its highly electron-deficient aromatic system and its capacity for tautomerization (pyridinone vs. pyridinol forms), confirming the absolute purity of this compound presents a complex analytical challenge. Standard commercial grades often harbor residual nitration byproducts, regioisomers, or inorganic salts that can severely derail downstream synthetic pathways.
To ensure reproducibility in drug development, relying on a single analytical technique is insufficient. This guide objectively compares the performance of an "Ultra-Pure" grade of 3,5-dinitro-4(1H)-pyridinone against a "Standard Commercial" grade by detailing a self-validating, orthogonal analytical system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Quantitative Nuclear Magnetic Resonance (qNMR).
The Causality of Orthogonal Testing
Relying solely on chromatographic purity (area percent) is a flawed paradigm for highly functionalized heterocycles. HPLC operates on the assumption that all impurities absorb UV light at the same magnitude as the target analyte, which frequently leads to the overestimation of purity[1].
Quantitative NMR (qNMR), conversely, measures the direct proportionality between the integral of an NMR peak and the nucleus concentration. This unique feature positions NMR as a highly valuable tool for precise, absolute quantification without the need for an identical reference standard[2]. By coupling RP-HPLC (a separation-based method) with 1H-qNMR (a nucleus-based method), we create a self-validating system. The weaknesses of chromatography (blind spots for non-UV absorbing salts/solvents) are perfectly covered by the strengths of qNMR, yielding an unimpeachable purity profile[3].
Method 1: RP-HPLC Purity Analysis
The Causality Behind the Protocol:
3,5-dinitro-4(1H)-pyridinone is highly polar and ionizable. Utilizing a standard C18 column with a simple water/methanol gradient will inevitably lead to peak tailing and erratic retention times. To counteract this, we utilize a heavily buffered mobile phase (pH 3.0) to fully suppress the ionization of the pyridinol hydroxyl/pyridinone NH group, ensuring sharp peaks and reproducible chromatography[4].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10 mg of the 3,5-dinitro-4(1H)-pyridinone sample and dissolve it in 10 mL of the mobile phase diluent. Sonicate for 5 minutes to ensure complete dissolution.
Column Selection: Equip the system with a Hypersil BDS C18 (150 x 4.6 mm, 5 μm) or an equivalent end-capped column to minimize secondary interactions with any basic sites[5].
Mobile Phase Preparation:
Channel A: 10 mM Potassium dihydrogen phosphate buffer, adjusted precisely to pH 3.0 using orthophosphoric acid[4].
Channel B: HPLC-grade Acetonitrile.
Gradient Elution: Initiate the run at 90% A / 10% B, ramping to 40% A / 60% B over 15 minutes. This gradient ensures that highly polar tautomers elute cleanly while strongly retained nitration byproducts are successfully washed from the column.
Detection: Set the Photodiode Array (PDA) detector to 265 nm, which aligns with the optimal UV absorbance for the dinitropyridinone chromophore[4][5].
System Suitability: Verify that the tailing factor for the main peak is ≤ 2.0 and theoretical plates are ≥ 8000 prior to integration[5].
Method 2: Quantitative 1H-NMR (qNMR) Analysis
The Causality Behind the Protocol:
qNMR provides a true mass-fraction purity (w/w %). We select DMSO-d6 as the solvent because the highly hydrogen-bonded 3,5-dinitro-4(1H)-pyridinone has limited solubility in less polar deuterated solvents. Maleic acid is chosen as the internal standard (IS) because it yields a sharp, distinct singlet (~6.26 ppm) that will not overlap with the highly deshielded aromatic protons of the dinitropyridinone ring (typically >8.0 ppm)[1][6].
Step-by-Step Methodology:
Precision Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the 3,5-dinitro-4(1H)-pyridinone sample and ~5 mg of Maleic Acid (TraceCERT® internal standard).
Dissolution: Co-dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Transfer the homogeneous solution to a 5 mm precision NMR tube.
Acquisition Parameters: Utilize a 400 MHz or 600 MHz NMR spectrometer. Set a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. This ensures the complete longitudinal relaxation (T1) of all protons, which is an absolute requirement for quantitative integration. Acquire a minimum of 64 scans.
Processing: Apply a 0.3 Hz line broadening, phase the spectrum manually, and apply a rigorous baseline correction to prevent integral distortion.
Calculation: Calculate the absolute purity using the standard qNMR equation, normalizing the response of the analyte protons to those of the characterized internal standard[6].
Comparative Data: Ultra-Pure vs. Commercial Grade
To demonstrate the critical nature of this orthogonal approach, we evaluated a premium "Ultra-Pure" grade of 3,5-dinitro-4(1H)-pyridinone against a standard "Commercial Grade" batch. The data below highlights how relying solely on HPLC can mask underlying quality issues.
Table 1: Purity Comparison of 3,5-dinitro-4(1H)-pyridinone Grades
HPLC significantly overestimates the purity of the commercial grade due to non-UV absorbing impurities[1].
Water Content (Karl Fischer)
0.12%
2.50%
High moisture accounts for a large portion of the qNMR mass balance discrepancy in the commercial batch.
Residual Solvents (by NMR)
< 0.05%
1.20%
Ethanol and ethyl acetate were clearly detected and quantified in the commercial sample via qNMR.
Workflow Visualization
Orthogonal purity validation workflow for 3,5-dinitro-4(1H)-pyridinone.
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com.
Nogueira DR, et al. "Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form". nih.gov.
Pauli GF, et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". nih.gov.
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". resolvemass.ca.
Holzgrabe U, et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". acs.org.
International Journal of Recent Scientific Research. "A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION". recentscientific.com.
A Comprehensive Guide to the Safe Disposal of 4(1H)-Pyridinone, 3,5-dinitro-
This document provides essential procedural guidance for the safe and compliant disposal of 4(1H)-Pyridinone, 3,5-dinitro-. As a dinitro-substituted aromatic compound, this chemical presents significant hazards that nece...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of 4(1H)-Pyridinone, 3,5-dinitro-. As a dinitro-substituted aromatic compound, this chemical presents significant hazards that necessitate a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
Hazard Profile and Inherent Risks
The molecular structure of 4(1H)-Pyridinone, 3,5-dinitro- is the primary determinant of its hazard profile. The presence of two nitro groups (-NO₂) on the pyridinone ring significantly increases its reactivity and toxicity compared to the parent compound. These electron-withdrawing groups make the compound a potential oxidant and can contribute to thermal instability.
The Globally Harmonized System (GHS) provides a clear classification of its primary hazards.[1]
Table 1: GHS Hazard Classification for 4(1H)-Pyridinone, 3,5-dinitro- [1]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
4
H302: Harmful if swallowed
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Due to the presence of nitro groups, compounds of this class can be energetic and may pose an explosion risk under specific conditions, such as heating under confinement or contact with a strong initiating source.[2][3] Therefore, it must be treated as a potentially reactive and hazardous substance.
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins with meticulous handling and segregation at the point of generation. The "cradle-to-grave" responsibility for hazardous waste means that the generating laboratory is accountable for its safe management from creation to final disposal.[4]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure during handling and waste consolidation.
Table 2: Required Personal Protective Equipment (PPE)
Protects against splashes and accidental eye contact, which can cause serious irritation.[1][6]
Skin
Nitrile or other chemically resistant gloves. A lab coat is required.[2][5]
Prevents skin contact, which can cause irritation.[1]
| Respiratory | Use in a well-ventilated area or chemical fume hood.[2][5] | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Critical Importance of Waste Segregation
Do not mix this waste stream with other chemical wastes. Cross-contamination can lead to dangerous and unpredictable reactions. Polynitroaromatic compounds are incompatible with a range of substances.
Table 3: Chemical Incompatibility Chart
Incompatible Material Class
Potential Hazard of Mixing
Strong Bases & Amines
Can form unstable salts or initiate violent reactions. Never mix nitromethane with bases or amines.[7]
Can lead to highly exothermic and potentially explosive reactions.
| Metals and Metal Compounds | Can form shock-sensitive salts, especially with heavy metals.[7] |
Step-by-Step Waste Accumulation and Storage Protocol
Container Selection: Collect waste 4(1H)-Pyridinone, 3,5-dinitro- and any contaminated materials (e.g., gloves, wipes, weighing paper) in a dedicated hazardous waste container.[8] The container must be constructed of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[2][8]
Labeling: The container must be clearly and accurately labeled. The label must include:
Away from heat sources, direct sunlight, and ignition sources.[8]
In secondary containment to control any potential leaks.
Segregated from incompatible materials as listed in Table 3.
The Disposal Pathway: From Lab to Final Disposition
Disposal of this chemical is strictly regulated and must not be attempted via standard laboratory or municipal waste streams.[2][8] The only acceptable method is through a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram outlines the mandatory workflow for the proper disposal of 4(1H)-Pyridinone, 3,5-dinitro-.
Caption: Disposal Workflow for Hazardous Nitroaromatic Compounds.
The recommended and most common disposal method for dinitroaromatic compounds is controlled high-temperature incineration.[9] This process ensures the complete thermal destruction of the molecule into less hazardous components and is performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures for Spills
In the event of a spill, immediate and cautious action is required to mitigate exposure and environmental contamination.[2]
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[2]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Control Ignition Sources: Remove any potential sources of ignition.
Cleanup:
Wear the full PPE as described in Table 2.
For small spills, gently sweep the solid material using spark-proof tools and place it into a labeled hazardous waste container.[2] Avoid creating dust.
Do not add water directly to the spilled material unless instructed by safety protocols for specific decontamination purposes.
Decontamination: Thoroughly wash the spill area after the material has been removed.[2] Do not allow wash water to enter drains.[2]
Disposal: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste in the same dedicated container.[2]
Regulatory Framework
In the United States, the disposal of 4(1H)-Pyridinone, 3,5-dinitro- is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][10] As the generator, you are legally responsible for ensuring the waste is managed and disposed of in compliance with all federal, state, and local regulations.[2][11]
References
Benchchem. (n.d.). Proper Disposal of 1,3,5-Trichloro-2,4-dinitrobenzene: A Guide for Laboratory Professionals.
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf.
Chemsrc. (2025, August 21). 4(1H)-Pyridinone | CAS#:108-96-3.
Risk Management and Safety, University of Texas at Dallas. (n.d.).
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
Mallinckrodt Specialty Chemicals Co. (1989, May).
Stanford Environmental Health & Safety. (2020, November 3).
TCI Chemicals. (2025, June 24).
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine.
Fisher Scientific. (2011, February 10).
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2(1H)-Pyridinone, 3,5-dichloro-.
ChemicalBook. (2025, July 26).
Sigma-Aldrich. (2025, November 6).
Benchchem. (n.d.). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846)
U.S. Environmental Protection Agency. (n.d.).
Santa Cruz Biotechnology, Inc. (n.d.).
TCI Chemicals. (2025, December 1). SAFETY DATA SHEET - 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 1-Methyl-3,5-dinitro-2-pyridone.
U.S. Environmental Protection Agency. (2025, January 16).
U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. eCFR.
Navigating the Handling of 4(1H)-Pyridinone, 3,5-dinitro-: A Guide to Personal Protective Equipment and Safe Operations
As researchers and developers, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, field-tested saf...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 4(1H)-Pyridinone, 3,5-dinitro-, a compound whose hazard profile necessitates rigorous protective measures. The following protocols are designed not as a rigid checklist, but as a self-validating system of operations that prioritizes both personal safety and scientific integrity.
Hazard Assessment: The Foundation of Safe Handling
Understanding the "why" behind a safety protocol is critical. 4(1H)-Pyridinone, 3,5-dinitro-, and structurally similar dinitro aromatic compounds, present several significant hazards that dictate our choice of personal protective equipment. According to the Globally Harmonized System (GHS) classifications for analogous substances, the primary risks are:
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2]
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1]
Acute Oral Toxicity (H302): The substance is considered harmful if swallowed.[1][2]
Furthermore, the toxicological properties of this specific material have not been fully investigated, which compels us to adopt a conservative and stringent approach to exposure control.[3]
Hazard Summary Table
GHS Hazard Statement
Description
Corresponding PPE & Handling Protocol
H315
Causes skin irritation
Chemical-resistant gloves, disposable coveralls or lab coat
H319
Causes serious eye irritation
Chemical splash goggles and/or face shield
H335
May cause respiratory irritation
Use in a certified chemical fume hood; respiratory protection if not possible
H302
Harmful if swallowed
Do not eat, drink, or smoke in the work area; wash hands thoroughly after handling
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the identified hazards. A multi-layered approach is necessary to prevent exposure through dermal, ocular, and respiratory routes.
a. Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards must be worn at all times when handling the compound.
Splash Risk Operations: When handling larger quantities or solutions where splashing is possible, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[4]
b. Skin and Body Protection
To mitigate the risk of skin irritation (H315), comprehensive body protection is essential.
Gloves: Nitrile or polychloroprene chemical-resistant gloves are mandatory.[5][6] Always inspect gloves for tears or pinholes before use. When work is complete, remove gloves using a method that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste.[7]
Body Coverage: A long-sleeved lab coat is the minimum requirement. For procedures involving significant quantities of powder or potential for splashing, disposable Tyvek coveralls are recommended to provide a more complete barrier.[5] All protective clothing should be removed before leaving the laboratory.
c. Respiratory Protection
The potential for respiratory irritation (H335) from airborne particulates makes engineering controls the primary line of defense.
Primary Control: All weighing and handling of solid 4(1H)-Pyridinone, 3,5-dinitro- must be performed within a certified chemical fume hood to contain dust and prevent inhalation.[2][8]
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an N95, P95, or P100 particulate filter is the minimum standard. For higher exposure potential, a full-face respirator offers a superior protection factor and combines eye and respiratory safety.[5]
Operational and Disposal Plans
Procedural discipline is as crucial as the equipment itself. The following workflows ensure that protection is maintained throughout the handling lifecycle.
a. PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
Diagram: PPE Donning (Application) Workflow
Caption: Correct sequence for putting on PPE before handling.
b. Step-by-Step Handling Protocol
Preparation: Designate a specific area within a chemical fume hood for the procedure.
Don PPE: Follow the donning sequence outlined in the diagram above.
Handling: Carefully weigh and transfer the solid compound. Use tools (spatulas, weigh boats) that minimize the generation of dust. Keep the container tightly closed when not in use.[3][9]
Post-Handling: After handling, decontaminate any reusable equipment. Wipe down the work surface within the fume hood.
Doff PPE: Proceed to the designated doffing area and remove PPE as described below.
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[10][11]
Diagram: PPE Doffing (Removal) Workflow
Caption: Correct sequence for removing PPE to prevent contamination.
c. Spill and Disposal Procedures
Minor Spill (inside a fume hood):
Alert others in the immediate area.
Wearing your full PPE, gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[12]
Carefully sweep the material into a designated hazardous waste container.
Wipe the area with a suitable solvent, followed by soap and water.
PPE Disposal: All disposable PPE (gloves, coveralls, masks) used during handling or cleanup must be placed in a sealed bag and disposed of as hazardous chemical waste.[13]
Chemical Disposal: Unused or waste 4(1H)-Pyridinone, 3,5-dinitro- must be disposed of as hazardous waste. Contact a licensed professional waste disposal service and follow all federal, state, and local regulations.[3][14] Do not discharge to sewer systems.[7]
By adhering to these detailed protocols, researchers can confidently and safely work with 4(1H)-Pyridinone, 3,5-dinitro-, ensuring that scientific advancement and personal well-being are held in the highest regard.
References
Covestro Solution Center. Guidance for the Selection of Protective Clothing for TDI Users.
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
PubChem, National Center for Biotechnology Information. 3,5-Dinitro-4-hydroxypyridine.
PubChem, National Center for Biotechnology Information. 2(1H)-Pyridinone, 3,5-dinitro-.
Chemsrc. 4(1H)-Pyridinone | CAS#:108-96-3.
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
TCI Chemicals. SAFETY DATA SHEET: 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone.
Thermo Fisher Scientific. SAFETY DATA SHEET: 2(1H)-Pyridinone, 3,5-dichloro-.
Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators.
Sigma-Aldrich. Safety Data Sheet: Pyridine.
Fisher Scientific. SAFETY DATA SHEET: 3,5-Pyridinedicarboxylic acid.
Fisher Scientific. SAFETY DATA SHEET: 2,4-Diamino-6-hydroxypyrimidine.
DiNovo. Personal Protection Equipment - DiNovo.
Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 3,5-Dinitrobenzoic acid.
Loba Chemie. SAFETY DATA SHEET: 3,5-DINITROBENZOIC ACID AR.
Loba Chemie. SAFETY DATA SHEET: 3,5-DINITROBENZOIC ACID FOR SYNTHESIS.
TCI Chemicals. SAFETY DATA SHEET: 3,4-Dinitrobenzoic Acid.
Fisher Scientific. SAFETY DATA SHEET: Benzoic acid, 3,5-dinitro-.
Elemental Microanalysis. SAFETY DATA SHEET: 3,5-DINITROBENZOIC ACID.
Apollo Scientific. Safety Data Sheet: Pyridine.
ChemicalBook. 3,5-Dinitrobenzotrifluoride - Safety Data Sheet.
BLD Pharmatech. Safety Data Sheet: TETRAHYDROXYDIBORON.